molecular formula C6H4BrN3 B1519775 5-Bromopyrazolo[1,5-a]pyrimidine CAS No. 1159981-95-9

5-Bromopyrazolo[1,5-a]pyrimidine

Cat. No.: B1519775
CAS No.: 1159981-95-9
M. Wt: 198.02 g/mol
InChI Key: DIYTVASYDOBYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrazolo[1,5-a]pyrimidine (CAS 1159981-95-9) is a brominated heterocyclic compound with the molecular formula C 6 H 4 BrN 3 and a molecular weight of 198.02 g/mol . It serves as a versatile and strategic building block in organic synthesis, particularly for the functionalization of the pyrazolo[1,5- a ]pyrimidine core, which is known for its high synthetic versatility and applicability in pharmaceuticals and material science . The bromine atom at the 5-position makes this compound a prime candidate for further elaboration via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling researchers to access a diverse array of derivatives . The pyrazolo[1,5- a ]pyrimidine scaffold is of significant interest in medicinal chemistry. It is a privileged structure in the development of novel therapeutic agents, with documented applications in the synthesis of potent and selective kinase inhibitors . For instance, derivatives of this heterocycle have been optimized as Pim-1 kinase inhibitors , an attractive target for cancer therapy, and have shown the ability to suppress colony formation in cell-based assays . The presence of multiple reaction centers in the core structure can lead to unexpected and valuable transformation products, offering new prospects for the functionalization of this chemical series and the discovery of new pharmacologically active molecules . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYTVASYDOBYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670421
Record name 5-Bromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159981-95-9
Record name 5-Bromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopyrazolo[1,5-a]pyrimidine: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone heterocyclic motif in modern medicinal chemistry. Recognized as a "privileged scaffold," its rigid, planar structure is amenable to extensive chemical modification, enabling fine-tuning of its pharmacological properties.[1] This versatility has led to its incorporation into numerous clinically significant molecules, including potent and selective kinase inhibitors for targeted cancer therapy.[2] Approved drugs such as Larotrectinib and Repotrectinib, which target TRK kinases, feature this core structure, highlighting its profound impact on drug development.[3]

Within this important class of compounds, 5-Bromopyrazolo[1,5-a]pyrimidine emerges as a key strategic intermediate. The bromine atom at the C5 position of the pyrimidine ring is not merely a substituent; it is a versatile synthetic handle. Its strategic placement allows for the introduction of diverse molecular fragments through a variety of well-established palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, and critical synthetic transformations of this compound, offering researchers and drug development professionals a practical reference for leveraging this powerful building block.

Core Chemical & Physical Properties

This compound (CAS No. 1159981-95-9) is a solid at room temperature. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1159981-95-9[4]
Molecular Formula C₆H₄BrN₃[4]
Molecular Weight 198.02 g/mol [4]
Physical Form Solid
Purity >95-97% (Typical)[4]
Storage Store at room temperature
InChI Key DIYTVASYDOBYQA-UHFFFAOYSA-N
Spectroscopic Analysis

A comprehensive understanding of the spectroscopic characteristics of this compound is essential for reaction monitoring and structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core. Based on studies of the parent pyrazolo[1,5-a]pyrimidine system, the chemical shifts can be predicted.[5] The proton at C7 (adjacent to the bridgehead nitrogen) is typically the most deshielded. The protons at C2 and C3 on the pyrazole ring will appear as doublets, coupled to each other. The proton at C6 will also appear as a doublet, coupled to the proton at C7. The presence of the electron-withdrawing bromine atom at C5 will influence the chemical shift of the adjacent protons at C6 and the pyrazole protons. A representative spectrum can be found at ChemicalBook.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the six carbon atoms of the bicyclic system. The carbon atom C5, directly attached to the bromine, will have its chemical shift significantly influenced by the halogen. The quaternary carbons (C3a and C7) will also be identifiable. Data from related structures can be used to aid in the assignment of peaks.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of Br, HCN, or other small neutral molecules from the heterocyclic core.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the aromatic region (~3000-3100 cm⁻¹), C=N and C=C stretching vibrations characteristic of the heteroaromatic rings (typically in the 1400-1650 cm⁻¹ region), and the C-Br stretching vibration, which appears at lower frequencies.

Synthesis and Key Transformations

The strategic value of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The C5-Br bond is the primary site for these transformations, allowing for the construction of C-C and C-N bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. For a substrate like this compound, this reaction is critical for introducing aryl or heteroaryl substituents, which are common features in kinase inhibitors.[8][9]

Expert Insight & Mechanistic Causality: The primary challenge in Suzuki couplings with electron-deficient heterocycles like pyrazolo[1,5-a]pyrimidines is preventing premature debromination of the starting material. This side reaction is often competitive with the desired cross-coupling.[8] To mitigate this, the choice of catalyst and ligand is paramount. Catalyst systems employing bulky, electron-rich phosphine ligands, such as XPhos, are highly effective. These ligands promote the crucial reductive elimination step of the catalytic cycle, which forms the desired C-C bond, making it kinetically more favorable than the competing debromination pathway. The use of a pre-catalyst like XPhosPdG2 ensures the efficient generation of the active Pd(0) species in situ. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient to facilitate the transmetalation step without promoting unwanted side reactions.[10]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine this compound, Boronic Acid/Ester, and Base (K₂CO₃) in a Schlenk flask B Add Pd Catalyst (e.g., XPhosPdG2) and Ligand (XPhos) A->B C Add degassed solvent (e.g., Dioxane/H₂O) B->C D Heat mixture (e.g., 80-100 °C) under inert gas (Ar or N₂) C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT, dilute with organic solvent (e.g., EtOAc) E->F G Wash with H₂O and brine F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography H->I J J I->J 5-Aryl-pyrazolo[1,5-a]pyrimidine

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhosPdG2, 2-5 mol%) and additional XPhos ligand (2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed mixture of a solvent such as dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-pyrazolo[1,5-a]pyrimidine product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial linkage in a vast number of pharmaceuticals.[11] This reaction allows for the coupling of this compound with a wide array of primary and secondary amines, providing access to diverse libraries of 5-amino-substituted derivatives.[12]

Expert Insight & Mechanistic Causality: The success of the Buchwald-Hartwig amination hinges on a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] The base plays a critical role in deprotonating the amine once it has coordinated to the palladium center, forming the key palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often employed to facilitate this step effectively.[14] The ligand choice is again crucial. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are preferred as they accelerate the rate-limiting reductive elimination step, which forms the final C-N bond and regenerates the Pd(0) catalyst.[12][13] Microwave-assisted protocols can significantly reduce reaction times from many hours to minutes, a considerable advantage in high-throughput synthesis settings.[14]

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Pd Pre-catalyst and Ligand (e.g., Xantphos) to an oven-dried flask B Add Base (e.g., NaOt-Bu) A->B C Add this compound and Amine B->C D Add anhydrous, degassed solvent (e.g., Toluene) C->D E Heat mixture (e.g., 100-120 °C or Microwave) under inert gas D->E F Monitor reaction by TLC or LC-MS E->F G Cool to RT, filter through Celite if needed F->G H Dilute with organic solvent, wash with H₂O and brine G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J K K J->K 5-Amino-pyrazolo[1,5-a]pyrimidine

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4-8 mol%).

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium t-butoxide, 1.4 equiv). Then add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C (or using a microwave reactor, e.g., 150 °C for 10-30 minutes). Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. If solids are present, dilute with a solvent like dichloromethane and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude residue by column chromatography on silica gel to afford the desired 5-amino-pyrazolo[1,5-a]pyrimidine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities onto the pyrazolo[1,5-a]pyrimidine core.[15] These 5-alkynyl derivatives are valuable intermediates themselves, as the alkyne can be further transformed into a variety of other functional groups, or they can be the final target, as alkynes are present in many bioactive molecules.[16][17]

Expert Insight & Mechanistic Causality: The Sonogashira reaction famously employs a dual-catalyst system.[15] A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is crucial for activating the terminal alkyne.[18] The copper(I) salt reacts with the alkyne in the presence of a mild amine base (like triethylamine or diisopropylamine, which also serves as the solvent) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. A key consideration is the prevention of homocoupling of the terminal alkyne (Glaser coupling), which is an aerobic process. Therefore, the reaction must be rigorously maintained under an inert atmosphere.[15]

Workflow Diagram: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine this compound, Pd Catalyst (e.g., PdCl₂(PPh₃)₂), and CuI in a flask B Evacuate and backfill with inert gas (Ar or N₂) A->B C Add degassed amine base/solvent (e.g., Et₃N) B->C D Add terminal alkyne via syringe C->D E Stir at room temperature or with gentle heating D->E F Monitor reaction by TLC or LC-MS E->F G Concentrate the reaction mixture F->G H Dilute with EtOAc, wash with NH₄Cl(aq) and brine G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J K K J->K 5-Alkynyl-pyrazolo[1,5-a]pyrimidine

Caption: General workflow for Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 5-10 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon) at least three times.

  • Solvent and Reagent Addition: Add a degassed amine base, such as triethylamine or a mixture of DMF and Et₃N. Then, add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-alkynyl-pyrazolo[1,5-a]pyrimidine.

Safety and Handling

As a professional scientist, adherence to strict safety protocols is non-negotiable. This compound should be handled with appropriate care in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex molecules of interest to the pharmaceutical and agrochemical industries. Its strategic C5-bromo substitution provides a reliable anchor point for diversification through robust and well-understood cross-coupling methodologies. This guide has detailed its core properties and provided field-proven, mechanistically-grounded protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the causality behind experimental choices, researchers can effectively harness the synthetic potential of this scaffold to accelerate the discovery and development of novel chemical entities.

References

The Synthesis of 5-Bromopyrazolo[1,5-a]pyrimidine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its rigid, planar structure and versatile substitution patterns allow for the fine-tuning of biological activity and pharmacokinetic properties. This technical guide provides an in-depth examination of the synthetic pathway to a key derivative, 5-bromopyrazolo[1,5-a]pyrimidine. We will dissect the synthesis of the crucial precursor, 3-amino-4-bromopyrazole, and its subsequent cyclocondensation to form the target bicyclic heterocycle. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only detailed, validated protocols but also the underlying chemical principles that govern these transformations.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine system, a bioisostere of purine that has garnered significant attention in drug discovery.[1][2][3] This scaffold is a cornerstone in the development of inhibitors for various protein kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3] The synthetic accessibility of this core allows for extensive structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1][2][4] The 5-bromo derivative, in particular, serves as a versatile intermediate, with the bromine atom acting as a synthetic handle for further functionalization through cross-coupling reactions.

Retrosynthetic Analysis and Strategic Approach

The most prevalent and efficient strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[2][3] Our retrosynthetic analysis for this compound identifies two primary building blocks:

  • 3-Amino-4-bromopyrazole : This nucleophilic component provides the pyrazole ring and the strategically placed bromine atom.

  • A Malondialdehyde Equivalent : This three-carbon electrophile is required to form the pyrimidine ring.

The overall synthetic workflow is therefore a two-stage process: first, the preparation of the brominated aminopyrazole intermediate, followed by the final ring-closing cyclocondensation.

G This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation 3-Amino-4-bromopyrazole 3-Amino-4-bromopyrazole Cyclocondensation->3-Amino-4-bromopyrazole Malondialdehyde Equivalent Malondialdehyde Equivalent Cyclocondensation->Malondialdehyde Equivalent Bromination Bromination 3-Amino-4-bromopyrazole->Bromination 3-Aminopyrazole 3-Aminopyrazole Bromination->3-Aminopyrazole

Caption: Retrosynthetic approach for this compound.

Synthesis of the Key Intermediate: 3-Amino-4-bromopyrazole

The synthesis of 3-amino-4-bromopyrazole is a critical first step. The most direct method is the electrophilic bromination of commercially available 3-aminopyrazole.

Rationale for Reagent Selection
  • Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[5][6] Compared to elemental bromine, NBS is a solid that is safer and easier to handle. It provides a source of electrophilic bromine for the substitution reaction on the electron-rich pyrazole ring. The reaction proceeds readily without the need for a strong Lewis acid catalyst.

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) are suitable solvents for this reaction. They are polar aprotic solvents that can dissolve the starting materials and facilitate the ionic reaction mechanism.

Experimental Protocol: Bromination of 3-Aminopyrazole

Materials:

  • 3-Aminopyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminopyrazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30-60 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-amino-4-bromopyrazole as a solid.

Cyclocondensation to this compound

With the brominated pyrazole in hand, the final step is the construction of the pyrimidine ring. This is achieved through a cyclocondensation reaction with a malondialdehyde equivalent.

Rationale for Reagent Selection
  • 1,3-Dicarbonyl Source: Malondialdehyde is unstable and prone to polymerization. Therefore, a more stable synthetic equivalent is used, most commonly 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane . These are acetals of malondialdehyde and, under acidic conditions, they hydrolyze in situ to generate the reactive dicarbonyl species.

  • Catalyst: The reaction requires an acid catalyst to facilitate both the hydrolysis of the acetal and the subsequent condensation and cyclization steps. A strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is typically employed.

Reaction Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine ring proceeds through a series of well-defined steps:

  • Acetal Hydrolysis: The acid catalyst protonates the acetal, leading to its hydrolysis to generate the reactive malondialdehyde.

  • Initial Condensation: The exocyclic amino group of 3-amino-4-bromopyrazole acts as a nucleophile, attacking one of the carbonyl groups of malondialdehyde to form a Schiff base (imine) intermediate after dehydration.

  • Intramolecular Cyclization: The endocyclic nitrogen (N1) of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

G cluster_0 In Situ Generation of Malondialdehyde cluster_1 Cyclocondensation Cascade TMP 1,1,3,3-Tetramethoxypropane Hydrolysis Hydrolysis TMP->Hydrolysis H+ MDA Malondialdehyde Hydrolysis->MDA Aminopyrazole 3-Amino-4-bromopyrazole Schiff_Base Schiff Base Intermediate Aminopyrazole->Schiff_Base + Malondialdehyde - H2O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Attack Final_Product This compound Cyclized_Intermediate->Final_Product - H2O (Aromatization)

Caption: Mechanism of this compound formation.

Experimental Protocol: Cyclocondensation Reaction

Materials:

  • 3-Amino-4-bromopyrazole

  • 1,1,3,3-Tetramethoxypropane

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 3-amino-4-bromopyrazole (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to yield this compound.

Data Summary

CompoundStarting MaterialsKey ReagentsTypical YieldMelting Point (°C)
3-Amino-4-bromopyrazole 3-AminopyrazoleN-Bromosuccinimide (NBS)~85%132 - 142
This compound 3-Amino-4-bromopyrazole1,1,3,3-Tetramethoxypropane, HClGood to ExcellentNot widely reported

Conclusion

The synthesis of this compound is a robust and reproducible two-step process that provides a valuable building block for the development of novel therapeutics. The key transformations—electrophilic bromination of 3-aminopyrazole and acid-catalyzed cyclocondensation with a malondialdehyde equivalent—are well-established reactions in heterocyclic chemistry. By understanding the principles behind reagent selection and reaction mechanisms, researchers can efficiently access this and other substituted pyrazolo[1,5-a]pyrimidines for their drug discovery programs. The protocols outlined in this guide are designed to be self-validating and provide a solid foundation for further synthetic exploration.

References

The 5-Bromopyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This bicyclic system, an isostere of purine, serves as a "privileged structure," capable of interacting with a diverse range of biological targets. The introduction of a bromine atom at the 5-position of this scaffold creates a key synthetic intermediate, 5-bromopyrazolo[1,5-a]pyrimidine, unlocking a vast chemical space for the development of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of the biological significance of the this compound scaffold, with a particular focus on its applications in oncology. We will delve into its role as a potent kinase inhibitor, its utility in overcoming multidrug resistance, and provide insights into its synthesis and structure-activity relationships.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation of Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has been extensively explored in drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of enzymes and receptors, leading to a diverse range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.[1][4] The planar and rigid nature of this scaffold provides a well-defined framework for the precise spatial orientation of various functional groups, facilitating targeted interactions with biological macromolecules.

The strategic placement of a bromine atom at the 5-position significantly enhances the synthetic utility of the pyrazolo[1,5-a]pyrimidine core.[3] This halogen atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.[5][6] This synthetic flexibility is crucial for fine-tuning the pharmacological properties of the resulting molecules and for exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[3][5]

The Epicenter of Activity: Anticancer Applications

The this compound scaffold has emerged as a particularly promising framework for the development of novel anticancer agents.[2][7] Its derivatives have demonstrated potent activity against a variety of cancer cell lines and in preclinical models, acting through multiple mechanisms of action.

A Potent Kinase Inhibitor Motif

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][5] The pyrazolo[1,5-a]pyrimidine scaffold is an excellent ATP-competitive inhibitor, mimicking the purine core of ATP to bind to the ATP-binding pocket of various kinases.[1] The 5-bromo- substitution provides a key anchor point for derivatization to achieve selectivity and potency against specific kinase targets.

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a prominent feature in several approved and clinical-stage Trk inhibitors, such as Larotrectinib and Entrectinib.[8][9] These drugs have shown remarkable efficacy in patients with tumors harboring NTRK gene fusions.[8][9] The scaffold forms crucial hinge interactions with the kinase domain, and modifications, often introduced via the 5-position, are critical for achieving high potency and selectivity.[8]

  • Phosphoinositide 3-Kinases (PI3Ks): Derivatives of 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine have been developed as selective PI3Kδ inhibitors.[10][11] The morpholine group plays a key role as a hydrogen bond acceptor in the hinge region of the kinase.[10]

  • Cyclin-Dependent Kinase 9 (CDK9): Starting from a multi-kinase inhibitor, a series of pyrazolo[1,5-a]pyrimidine-based compounds were developed as potent and selective CDK9 inhibitors, demonstrating the scaffold's utility in targeting transcriptional kinases.[12]

  • Pim Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent pan-Pim kinase inhibitors, which are attractive targets in oncology due to their role in cell survival and proliferation.[13]

  • Epidermal Growth Factor Receptor (EGFR): Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates have been shown to inhibit EGFR and STAT3 signaling pathways, leading to apoptosis in cancer cells.[14]

The following diagram illustrates the general mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

G cluster_0 ATP-Binding Pocket of Kinase cluster_1 Inhibition by Pyrazolo[1,5-a]pyrimidine Derivative ATP ATP Kinase Active Kinase ATP->Kinase Binds Substrate Protein Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Signaling Downstream Signaling P_Substrate->Downstream Signaling Activates Kinase->Substrate Phosphorylates Inactive_Kinase Inactive Kinase Inhibitor This compound Derivative Inhibitor->Kinase Competitively Binds Blocked Signaling Blocked Signaling Inactive_Kinase->Blocked Signaling Prevents G A Starting Materials (e.g., 5-aminopyrazole, β-dicarbonyl compound) B Cyclocondensation A->B C Pyrazolo[1,5-a]pyrimidine Core B->C D Bromination (e.g., NBS, Br2) C->D E This compound D->E F Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) E->F G Library of Derivatives F->G H In Vitro Biological Screening (e.g., Kinase Assays, Cytotoxicity) G->H I Hit Identification H->I J Lead Optimization (SAR Studies) I->J K Preclinical Candidate J->K

References

The Strategic Therapeutic Targeting of 5-Bromopyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the therapeutic potential of the 5-Bromopyrazolo[1,5-a]pyrimidine scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel small molecule therapeutics. We will dissect the strategic importance of this particular heterocyclic system, focusing on its established and potential protein targets, and provide actionable insights into experimental validation and lead optimization.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core as a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases.[1] This versatile core has been successfully incorporated into numerous potent and selective inhibitors of key signaling proteins implicated in oncology, inflammation, and neurodegenerative disorders.[2][3] The planar, rigid structure of the pyrazolo[1,5-a]pyrimidine nucleus provides a robust platform for the precise spatial orientation of substituents, enabling high-affinity interactions within the ATP-binding pockets of target kinases.[1]

The introduction of a bromine atom at the 5-position of the pyrimidine ring, creating this compound, is a strategic synthetic handle. This halogenation not only influences the electronic properties of the scaffold but, more importantly, provides a reactive site for further chemical elaboration through cross-coupling reactions.[4] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of chemical moieties to probe interactions with specific amino acid residues within the target protein's active site.

Key Therapeutic Target Classes for Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated inhibitory activity against a broad spectrum of protein kinases, which are critical regulators of cellular signaling pathways.[1][5] Dysregulation of these kinases is a hallmark of many human diseases, particularly cancer. The following sections detail the most promising therapeutic targets for derivatives of this compound.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and apoptosis.[6] Their aberrant activity is a common feature in many cancers, making them attractive targets for anticancer drug development.[7] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[1][6] Inhibition of these kinases can lead to cell cycle arrest and induction of apoptosis in cancer cells.

A notable example is the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative that potently inhibits CDK2, CDK1, and CDK9, and has demonstrated antitumor effects in human tumor xenografts.[6] The development of such inhibitors underscores the potential of the pyrazolo[1,5-a]pyrimidine scaffold in targeting CDK-driven malignancies.

Tropomyosin Receptor Kinases (Trks)

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are encoded by the NTRK genes and are crucial for neuronal development and function.[8][9] Chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of constitutively active Trk fusion proteins that are oncogenic drivers in a wide range of solid tumors.[8][10]

Significantly, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, highlighting the scaffold's effectiveness in targeting this kinase family.[8][9][10] These drugs have shown remarkable and durable responses in patients with NTRK fusion-positive cancers. The development of next-generation Trk inhibitors, such as Repotrectinib, also based on this scaffold, aims to overcome acquired resistance to first-generation inhibitors.[8][10]

Pim Kinases

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in various hematological malignancies and solid tumors.[11] Pim kinases are constitutively active and regulate cell survival, proliferation, and apoptosis, making them compelling targets for cancer therapy.[11] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective pan-Pim inhibitors.[12] These inhibitors have demonstrated the ability to suppress the phosphorylation of downstream targets like BAD and inhibit colony formation in cancer cell lines.[11]

Phosphoinositide 3-Kinase δ (PI3Kδ)

PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and plays a critical role in the differentiation, proliferation, and survival of immune cells.[13] The overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases, as well as certain B-cell malignancies. Researchers have designed and synthesized novel pyrazolo[1,5-a]pyrimidine derivatives that exhibit low nanomolar IC50 values and high selectivity for the PI3Kδ isoform.[13] This highlights the potential of this scaffold in developing therapies for immunological disorders.

Experimental Workflows for Target Identification and Validation

The successful development of targeted therapies hinges on robust experimental methodologies to identify and validate the molecular targets of a lead compound. The following workflows are essential for characterizing the therapeutic potential of novel this compound derivatives.

Kinase Panel Screening for Target Identification

A crucial first step in characterizing a novel pyrazolo[1,5-a]pyrimidine derivative is to perform a broad in vitro kinase panel screen. This provides an unbiased assessment of the compound's selectivity and identifies its primary kinase targets.

Protocol: In Vitro Kinase Inhibition Assay (Example using a generic kinase)

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare a solution of the recombinant kinase of interest in kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound to the wells of a microtiter plate at various concentrations.

    • Add the kinase solution to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

    • Detect the amount of product formed using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock Plate Microtiter Plate Compound->Plate Kinase Kinase Solution Kinase->Plate Substrate_ATP Substrate/ATP Solution Incubate2 Kinase Reaction Substrate_ATP->Incubate2 Incubate1 Compound-Kinase Incubation Plate->Incubate1 Incubate1->Incubate2 Stop Reaction Termination Incubate2->Stop Detect Signal Detection Stop->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50 G Start Cell Culture Treatment Compound Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Pri_Ab Primary Antibody Incubation (p-Target) Block->Pri_Ab Sec_Ab Secondary Antibody Incubation Pri_Ab->Sec_Ab Detect Signal Detection Sec_Ab->Detect Analysis Densitometry Analysis Detect->Analysis G Trk_Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Trk_Fusion Trk Fusion Protein Trk_Inhibitor->Trk_Fusion RAS RAS Trk_Fusion->RAS PI3K PI3K Trk_Fusion->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility and stability of 5-Bromopyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including its role as a protein kinase inhibitor.[4][5][6] The introduction of a bromine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and provides a valuable synthetic handle for further chemical modifications.[1][7] A thorough understanding of the solubility and stability of this compound is therefore a critical prerequisite for its advancement in any research and development pipeline.

Part 1: Solubility Profiling

A compound's solubility is a crucial determinant of its biological activity and developability, influencing everything from assay performance to in vivo bioavailability.[8] This section outlines the experimental approaches to thoroughly characterize the solubility of this compound.

The Duality of Solubility: Kinetic vs. Thermodynamic

In early-stage drug discovery, it is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[8][9]

  • Kinetic Solubility: This is the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock (typically DMSO). It is a rapid assessment, well-suited for high-throughput screening, and reflects the solubility challenges that might be encountered in typical in vitro assays.[10][11]

  • Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides a more accurate reflection of the compound's intrinsic solubility, which is critical for formulation and biopharmaceutical assessment.[9][12]

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for assessing both the kinetic and thermodynamic solubility of this compound.

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow k_start Prepare 10 mM stock of this compound in DMSO k_dilute Serially dilute stock solution in DMSO k_start->k_dilute k_add Add DMSO dilutions to aqueous buffer (e.g., PBS, pH 7.4) k_dilute->k_add k_incubate Incubate for a short period (e.g., 1-2 hours) with shaking k_add->k_incubate k_measure Measure turbidity (nephelometry) or analyze supernatant by LC-MS/UV k_incubate->k_measure k_end Determine precipitation concentration k_measure->k_end t_start Add excess solid this compound to various aqueous buffers t_incubate Equilibrate for an extended period (e.g., 24-48 hours) with constant agitation t_start->t_incubate t_separate Separate solid from supernatant (centrifugation or filtration) t_incubate->t_separate t_quantify Quantify the concentration in the supernatant by a validated analytical method (e.g., HPLC-UV) t_separate->t_quantify t_end Determine equilibrium solubility t_quantify->t_end

Caption: A comparative workflow for kinetic and thermodynamic solubility assessment.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[9][10]

Materials:

  • This compound (solid)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to mimic physiological conditions)

  • Co-solvents (e.g., DMSO, ethanol, acetonitrile) for creating calibration standards

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge and/or syringe filters (0.22 µm)

  • Validated HPLC-UV method for quantification

Procedure:

  • Add an excess amount of solid this compound to a known volume of each aqueous buffer in separate vials. Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature for 24 to 48 hours to allow the system to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Separate the solid material from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Accurately dilute the clear supernatant with an appropriate mobile phase or co-solvent.

  • Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC-UV method with a standard curve.

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

Solvent System (at 25°C)Solubility (µg/mL)Solubility (µM)Method
0.1 N HCl (pH 1.2)Experimental DataCalculated DataThermodynamic
Acetate Buffer (pH 4.5)Experimental DataCalculated DataThermodynamic
Phosphate Buffer (pH 6.8)Experimental DataCalculated DataThermodynamic
Phosphate Buffered Saline (pH 7.4)Experimental DataCalculated DataThermodynamic
WaterExperimental DataCalculated DataThermodynamic
DMSOExperimental DataCalculated DataKinetic
EthanolExperimental DataCalculated DataKinetic

Part 2: Stability Assessment

Understanding the chemical stability of this compound is paramount for defining its shelf-life, appropriate storage conditions, and potential degradation pathways that may impact its biological activity and safety profile. Forced degradation studies are a systematic way to investigate the intrinsic stability of a molecule.[13][14][15]

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[13][16] The primary objectives are:

  • To identify potential degradation products.[13][14]

  • To elucidate degradation pathways.[14][15]

  • To develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradants.[13][17]

Experimental Design for Forced Degradation Studies

A typical forced degradation study exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress.[15][16]

G cluster_stress Stress Conditions compound This compound (in solution and as solid) acid Acid Hydrolysis (e.g., 0.1 N HCl, elevated temp.) compound->acid base Base Hydrolysis (e.g., 0.1 N NaOH, elevated temp.) compound->base neutral Neutral Hydrolysis (e.g., Water, elevated temp.) compound->neutral oxidation Oxidation (e.g., 3% H2O2, room temp.) compound->oxidation thermal Thermal Stress (Solid) (e.g., 60°C) compound->thermal photo Photostability (ICH Q1B guidelines) compound->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a comprehensive forced degradation study.

General Protocol for Forced Degradation

Objective: To achieve approximately 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and maintain at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

  • Sample Quenching: For hydrolytic studies, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method, typically a gradient reverse-phase HPLC method with UV and mass spectrometric detection.

Potential Degradation Pathways

The pyrazolo[1,5-a]pyrimidine core is an aromatic heterocyclic system.[18] Potential degradation pathways could involve:

  • Hydrolysis: While the core is generally stable, extreme pH and temperature could lead to ring opening.[19][20]

  • Oxidation: The nitrogen atoms in the heterocyclic system could be susceptible to N-oxidation.

  • Debromination: The bromine substituent might be susceptible to reductive debromination or nucleophilic displacement under certain conditions, although this is less common in the absence of specific catalysts.

Data Presentation: Stability Summary

The results of the forced degradation study should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/ConditionTime% DegradationNumber of DegradantsObservations
Acid Hydrolysis0.1 N HCl, 60°C24 hExperimental DataExperimental Datae.g., Major degradant at RRT 0.8
Base Hydrolysis0.1 N NaOH, 25°C24 hExperimental DataExperimental Datae.g., Rapid degradation observed
Oxidation3% H₂O₂, 25°C24 hExperimental DataExperimental Datae.g., Formation of two minor degradants
Thermal (Solid)60°C7 daysExperimental DataExperimental Datae.g., No significant degradation
PhotostabilityICH Q1B-Experimental DataExperimental Datae.g., Slight discoloration, minor degradant

Part 3: Causality and Trustworthiness in Experimental Design

Expertise-Driven Choices:

  • Solvent Selection: The choice of aqueous buffers spanning the physiological pH range (1.2 to 7.4) is critical for predicting in vivo solubility behavior.[12]

  • Analytical Method: The use of a gradient HPLC method is crucial for a stability-indicating assay, as it is more likely to resolve closely eluting degradation products from the parent peak than an isocratic method. Mass spectrometric detection is invaluable for the initial identification of degradants.

  • Extent of Degradation: Targeting 5-20% degradation is a field-proven strategy to ensure that the degradation pathways are representative of initial decomposition and not the result of overly harsh conditions that would not be encountered in realistic scenarios.[17]

Self-Validating Protocols:

  • Mass Balance: In stability studies, the sum of the assay value of the parent compound and the peak areas of all degradants should remain constant over the course of the experiment. A significant deviation from 100% mass balance may indicate the formation of non-chromophoric degradants or precipitation.

  • Peak Purity Analysis: The use of a photodiode array (PDA) detector in HPLC allows for peak purity analysis of the parent compound under each stress condition. This confirms that the main peak is not co-eluting with any degradants, thus validating the specificity of the analytical method.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a foundational element for its successful application in research and drug development. The methodologies outlined in this guide provide a robust framework for generating the high-quality data required for informed decision-making. By systematically evaluating both kinetic and thermodynamic solubility and probing the compound's intrinsic stability through forced degradation studies, researchers can de-risk their programs and build a solid foundation for future development.

References

A Technical Guide to 5-Bromopyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Bromopyrazolo[1,5-a]pyrimidine, a key heterocyclic building block in modern drug discovery. We will explore its fundamental chemical properties, established synthetic routes, and its significant role as a versatile intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.

Core Compound Identification and Properties

This compound is a bicyclic heteroaromatic compound containing a fused pyrazole and pyrimidine ring system, with a bromine atom substituted at the 5-position. This specific substitution pattern is crucial for its utility in medicinal chemistry.

PropertyValueSource
CAS Number 1159981-95-9[1]
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol [1]
Physical Form Solid
Purity Typically ≥95%
Storage Store at room temperature

The strategic placement of the bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of diverse molecular fragments at this position, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Targeted Therapies

The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry.[4] This is due to its ability to form key interactions with a variety of biological targets, particularly the ATP-binding site of protein kinases.[5] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to mimic the purine core of ATP, leading to potent and often selective inhibition.

The significance of this scaffold is highlighted by its presence in several clinically approved and investigational drugs, particularly in the field of oncology.[6][7] Derivatives of pyrazolo[1,5-a]pyrimidine have been successfully developed as inhibitors for a range of kinases, including:

  • Tropomyosin receptor kinases (Trks): Larotrectinib and Entrectinib are notable examples of Trk inhibitors built upon this framework, used in the treatment of cancers with NTRK gene fusions.[6][7]

  • Cyclin-Dependent Kinase 9 (CDK9): This kinase is a key regulator of transcription, and its inhibition is a promising strategy in cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK9 inhibitors.[8]

  • Pim-1 Kinase: This serine/threonine kinase is implicated in various cancers, and the pyrazolo[1,5-a]pyrimidine scaffold has been shown to be a highly selective core for Pim-1 inhibitors.[9]

  • Phosphoinositide 3-kinase δ (PI3Kδ): This kinase is a key component of immune cell signaling, and its inhibitors are being investigated for inflammatory and autoimmune diseases.[10]

The versatility of the pyrazolo[1,5-a]pyrimidine core allows for fine-tuning of its pharmacological properties through substitution at various positions, influencing potency, selectivity, and pharmacokinetic profiles.[4][5]

Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines

The synthesis of the pyrazolo[1,5-a]pyrimidine ring system is well-established, typically involving the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

A general synthetic workflow is depicted below:

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Product 3_aminopyrazole 3-Aminopyrazole Derivative condensation Cyclocondensation 3_aminopyrazole->condensation dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) dicarbonyl->condensation pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Core condensation->pyrazolo_pyrimidine

Caption: General synthetic scheme for the pyrazolo[1,5-a]pyrimidine core.

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are proprietary and found within patent literature, a plausible synthetic approach involves the initial formation of a pyrazolo[1,5-a]pyrimidin-5-ol intermediate, followed by a halogenation step.

Step-by-Step Conceptual Protocol:

  • Cyclocondensation: React a suitable 3-aminopyrazole with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base (e.g., sodium ethoxide) to form the dihydroxypyrazolo[1,5-a]pyrimidine intermediate.

  • Halogenation: The resulting pyrimidinone can then be treated with a brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide source, to yield this compound. This step is analogous to the chlorination of similar intermediates using POCl₃.[9][10]

The bromine atom at the 5-position serves as a versatile synthetic handle for further diversification.[3]

Application in Drug Discovery: A Case Study in Kinase Inhibitor Development

The true value of this compound lies in its role as a key intermediate for creating libraries of potential drug candidates. A common strategy in kinase inhibitor design is to utilize the bromine atom for a Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product bromo_compound This compound suzuki_coupling Suzuki-Miyaura Coupling (Pd catalyst, base) bromo_compound->suzuki_coupling boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->suzuki_coupling final_compound 5-Aryl/Heteroaryl Pyrazolo[1,5-a]pyrimidine Derivative suzuki_coupling->final_compound

Caption: Suzuki-Miyaura cross-coupling using this compound.

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position. These appended groups can be designed to interact with specific amino acid residues in the target kinase's binding pocket, thereby enhancing potency and selectivity. This approach has been instrumental in the development of numerous potent and selective kinase inhibitors.[10]

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard analytical techniques. While detailed spectral data is often found in supplier documentation or research publications, key expected spectroscopic features include:

  • ¹H NMR: Signals corresponding to the protons on the pyrazole and pyrimidine rings.

  • ¹³C NMR: Resonances for the carbon atoms of the bicyclic system, including the carbon bearing the bromine atom.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Publicly available spectral data can sometimes be found in chemical databases.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is classified as a skin and eye irritant.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse and therapeutically important class of molecules. Its strategic bromination provides a gateway for extensive chemical exploration, particularly in the realm of kinase inhibitor development. The proven success of the pyrazolo[1,5-a]pyrimidine scaffold in approved drugs underscores the continued importance of this building block for future research and the discovery of novel therapeutics.

References

Review of pyrazolo[1,5-a]pyrimidine core in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Core in Drug Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazolo[1,5-a]pyrimidine nucleus is a premier example of such a "privileged scaffold".[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a rigid, planar structure with strategically positioned nitrogen atoms that serve as key hydrogen bond acceptors. This unique topology allows it to interact with a wide array of biological targets, making it a cornerstone of modern drug design.[2]

The therapeutic relevance of this core is not merely theoretical; it is validated by the success of several approved drugs. Notably, in the field of oncology, Larotrectinib and Repotrectinib, both of which are potent Tropomyosin Receptor Kinase (Trk) inhibitors, feature the pyrazolo[1,5-a]pyrimidine core and have transformed the treatment of NTRK gene fusion-positive cancers.[2][3][4] Beyond cancer, derivatives have shown significant promise as anti-inflammatory, antiviral, antimicrobial, and central nervous system agents, demonstrating the scaffold's remarkable versatility.[5][6][7]

This guide provides a senior application scientist's perspective on the pyrazolo[1,5-a]pyrimidine core, delving into its synthesis, key applications as a kinase inhibitor, structure-activity relationships, and future outlook in drug discovery.

Core Synthesis: Building the Foundation

The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine scaffold is a primary driver of its widespread use. The most robust and common strategy involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner.[8][9] This approach allows for the efficient construction of the pyrimidine ring onto the pyrazole precursor, enabling modular and divergent synthesis of diverse compound libraries.

Common 1,3-bielectrophiles include:

  • β-Dicarbonyl compounds

  • β-Enaminones

  • Chalcones (α,β-unsaturated ketones)[5][8]

  • β-Ketonitriles[8]

The choice of reactants and reaction conditions (e.g., conventional heating, microwave irradiation) allows for fine-tuning of the substitution pattern on the final heterocyclic system.[5][8] More advanced methods, including palladium-catalyzed cross-coupling and multicomponent reactions, have further expanded the synthetic toolbox, enabling the introduction of complex functional groups to modulate biological activity and physicochemical properties.[5][10][11]

Caption: General synthesis via cyclocondensation.

Experimental Protocol: One-Step Cyclocondensation Synthesis

This protocol describes a representative one-step synthesis of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, adapted from established methodologies.[9]

Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidin-7(4H)-one via cyclocondensation.

Materials:

  • Substituted 5-aminopyrazole (1.0 eq)

  • Substituted β-ketoester (e.g., ethyl acetoacetate) (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 5-aminopyrazole (1.0 eq) and the β-ketoester (1.1 eq) in glacial acetic acid (5-10 mL per mmol of aminopyrazole).

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: Acetic acid serves as both the solvent and an acid catalyst, facilitating the initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the ketoester, followed by intramolecular cyclization and dehydration to form the fused pyrimidine ring.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pyrazolo[1,5-a]pyrimidin-7(4H)-one.

    • Self-Validation: The integrity of the synthesized compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify its structure and purity against the expected product.

The Pyrazolo[1,5-a]pyrimidine Core as a Kinase Inhibitor

A significant portion of drug discovery efforts involving the pyrazolo[1,5-a]pyrimidine scaffold has focused on the inhibition of protein kinases.[5][10] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[5] The pyrazolo[1,5-a]pyrimidine core is an excellent ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases and acting as a competitive inhibitor.[5][10]

Caption: ATP-competitive kinase inhibition model.

Key Kinase Targets:

  • Tropomyosin Receptor Kinase (Trk): The Trk family (TrkA, TrkB, TrkC) are drivers of various solid tumors when subject to chromosomal rearrangement, leading to NTRK gene fusions.[3] Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown remarkable efficacy.

    • First-Generation: Larotrectinib and Entrectinib were the first-in-class Trk inhibitors to receive clinical approval.[4][7]

    • Second-Generation: To combat acquired resistance mutations, second-generation inhibitors like Repotrectinib were developed, which also feature the same core scaffold.[4][7]

  • SRC Family Kinases (SFKs): Starting from the promiscuous kinase inhibitor PP1, a pyrazolopyrimidine, iterative design and phenotypic screening led to the discovery of highly potent and selective SRC inhibitors with excellent drug-like properties.[12]

  • Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, CDK9 is an attractive cancer target. Researchers have successfully developed pyrazolo[1,5-a]pyrimidine-based inhibitors that are potent and selective for CDK9, leading to the induction of apoptosis in malignant cells.[13]

  • Pim-1 Kinase: This serine/threonine kinase is a proto-oncogene implicated in cell survival and proliferation. Selective pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 have been developed that show potent cellular activity and favorable safety profiles.[14]

  • Phosphoinositide 3-kinase delta (PI3Kδ): This isoform is crucial in the signaling of immune cells, making it a prime target for inflammatory and autoimmune diseases. Selective inhibitors based on the 5-indole-pyrazolo[1,5-a]pyrimidine core have been developed.[15][16]

Other important kinase targets for this scaffold include EGFR, B-Raf, and MEK, primarily in the context of cancer therapy.[5][10]

Structure-Activity Relationship (SAR) Insights

Optimizing the substitution pattern on the pyrazolo[1,5-a]pyrimidine ring is critical for achieving high potency and selectivity. SAR studies guide the rational design of new analogues with improved pharmacological profiles.

Target KinasePosition of SubstitutionFavorable Substituent/MoietyEffectReference
TrkA C3PicolinamideSignificantly enhances inhibitory activity.[3]
TrkA C52,5-Difluorophenyl-substituted pyrrolidineIncreases Trk inhibition.[3]
SRC N12-[4-(dimethylamino)-1-piperidyl]ethylOptimal for generating high selectivity over ABL kinase.[12]
SRC C3Varies (e.g., substituted phenyl rings)Modulates on-target potency.[12]
Pim-1 C3 & C5Aryl and amino groups, respectivelyLeads to nanomolar inhibitory activity.[14]
PI3Kδ C5Indole ring systemFound to be a promising core for potent and selective inhibitors.[16]

Causality Insight: The modifications listed in the table are not arbitrary. For instance, the picolinamide group at C3 of Trk inhibitors likely forms a key hydrogen bond interaction within the hinge region of the kinase's ATP-binding site. Similarly, the tertiary amino group in the N1 side chain of SRC inhibitors likely engages in a salt bridge with an acidic residue, anchoring the inhibitor and contributing to its high affinity and selectivity.[3][12]

Challenges and Future Directions

Despite the scaffold's success, challenges remain. The development of drug resistance, particularly through on-target mutations in kinases like Trk, is a significant clinical hurdle.[4][5] Additionally, achieving absolute kinase selectivity is difficult, and off-target effects can lead to toxicity.[5][10]

Future research will focus on:

  • Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations.

  • Enhancing Selectivity: Leveraging structural biology and computational modeling to design compounds that exploit subtle differences between kinase active sites.

  • Targeting Allosteric Sites: Developing allosteric inhibitors that bind outside the conserved ATP pocket, which could offer a path to greater selectivity and novel mechanisms of action.[10]

  • Improving Drug Properties: Optimizing synthetic approaches to improve bioavailability, metabolic stability, and other pharmacokinetic parameters to enhance clinical efficacy.[10]

Caption: Iterative drug discovery workflow.

Conclusion

The pyrazolo[1,5-a]pyrimidine core has firmly established itself as a truly privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with a favorable structural and electronic profile, has enabled the development of groundbreaking therapies, particularly in the realm of kinase inhibition for cancer treatment. The continued exploration of its chemical space, guided by a deep understanding of structure-activity relationships and the challenges of drug resistance, ensures that the pyrazolo[1,5-a]pyrimidine framework will remain a vital component in the drug discovery arsenal for years to come.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, prominently featured in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents, particularly as protein kinase inhibitors in targeted cancer therapy.[1] Compounds bearing this nucleus have shown promise in inhibiting a range of kinases, including CK2, EGFR, and B-Raf, which are critical regulators in cellular signaling pathways often dysregulated in cancer.[1]

The functionalization of the pyrazolo[1,5-a]pyrimidine ring system is paramount for modulating the biological activity and optimizing the pharmacokinetic properties of drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile synthetic tool for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[1][2] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-Bromopyrazolo[1,5-a]pyrimidine, a key intermediate for the synthesis of a diverse library of derivatives. We will delve into three of the most impactful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Core Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that orchestrates the precise formation of new chemical bonds.[3] The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is followed by a transmetalation step with an organometallic reagent (in Suzuki and Sonogashira couplings) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) PyP-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation / Amine Coordination Ar-Pd(II)-X(L2)->Transmetalation R-M or R2NH Ar-Pd(II)-Nu(L2) PyP-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-Nu(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Nu(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Nu 5-Substituted Pyrazolo[1,5-a]pyrimidine Reductive_Elimination->Ar-Nu

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for generating biaryl and heteroaryl-aryl structures.[2][4] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[4]

Rationale for Component Selection
  • Palladium Precatalyst: Second-generation (G2) and third-generation (G3) precatalysts, such as XPhos Pd G2 and G3, are often preferred as they are air- and moisture-stable and readily form the active Pd(0) species in solution.[4]

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. They also help prevent catalyst decomposition.[4]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Add this compound, Boronic Acid, Pd Catalyst, Ligand, and Base to a Schlenk Flask Inert Evacuate and backfill with Argon (3x) Reagents->Inert Solvent Add degassed solvent mixture Inert->Solvent Heat Heat to desired temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Quench Cool to RT, dilute with EtOAc and water Monitor->Quench Extract Separate layers, extract aqueous phase with EtOAc Quench->Extract Dry Dry combined organic layers over Na2SO4 Extract->Dry Purify Concentrate and purify by column chromatography Dry->Purify

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C) using a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidXPhos Pd G2 (3)-K₂CO₃ (2.5)Dioxane/H₂O90890-98
3-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)DME/H₂O851670-85

Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound. Yields are estimates based on similar heterocyclic systems and may vary.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals, as arylamines are prevalent motifs in bioactive molecules.[5][6] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides.[5]

Rationale for Component Selection
  • Palladium Precatalyst: Precatalysts like Pd₂(dba)₃ or palladacycles are commonly used. The choice of precatalyst can influence reaction rates and efficiency.[5]

  • Ligand: Bulky, electron-rich phosphine ligands such as Xantphos or Josiphos are critical for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[5]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Add Pd Precatalyst and Ligand to an oven-dried Schlenk flask Inert1 Evacuate and backfill with Argon (3x) Reagents->Inert1 Add_Reagents Add Base, this compound, and Amine under Argon Inert1->Add_Reagents Solvent Add anhydrous, degassed solvent via syringe Add_Reagents->Solvent Heat Heat to desired temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Quench Cool to RT, quench with saturated aq. NH4Cl Monitor->Quench Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Dry Dry combined organic layers over MgSO4 Extract->Dry Purify Concentrate and purify by column chromatography Dry->Purify

Figure 3: General experimental workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., Xantphos, 2-6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon (3x).

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by column chromatography.

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1001880-90
AnilinePd₂(dba)₃ (2.5)Xantphos (5)NaOt-Bu (1.4)Dioxane901285-95
BenzylamineG3-XPhos (2)-LHMDS (1.3)THF80690-98

Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound. Yields are estimates based on similar heterocyclic systems and may vary.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable and widely used method for the synthesis of aryl- and heteroaryl-alkynes.[8][9] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][10] The resulting alkynyl-substituted pyrazolo[1,5-a]pyrimidines are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.[11]

Rationale for Component Selection
  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are classic and effective catalysts for this transformation.[12]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.

Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Add this compound, Pd Catalyst, and CuI to a Schlenk Flask Inert Evacuate and backfill with Argon (3x) Reagents->Inert Add_Reagents Add degassed solvent, base, and terminal alkyne Inert->Add_Reagents Stir Stir at room temperature or heat as required Add_Reagents->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Filter Cool to RT, filter through a pad of Celite Monitor->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify the residue by column chromatography Concentrate->Purify

References

Application Notes and Protocols for the Functionalization of the C5 Position of Pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold and C5-Functionalization

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for the development of a wide range of therapeutic agents, including potent kinase inhibitors for cancer therapy, as well as novel materials with unique photophysical properties.[1][2] The ability to strategically introduce diverse functional groups at various positions on this scaffold is paramount for modulating its biological activity, tuning its physicochemical properties, and exploring structure-activity relationships (SAR).

Among the various positions on the pyrazolo[1,5-a]pyrimidine core, the C5 position of the pyrimidine ring offers a key vector for structural diversification. Functionalization at this site can significantly impact the molecule's interaction with biological targets and its pharmacokinetic profile. This guide provides detailed application notes and protocols for the strategic functionalization of the C5 position, with a focus on two of the most powerful and versatile methods in modern synthetic chemistry: Palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also insights into the rationale behind the choice of reagents and conditions, ensuring a deeper understanding and facilitating troubleshooting and optimization.

Overall Synthetic Workflow

The functionalization of the C5 position of the pyrazolo[1,5-a]pyrimidine core typically follows a two-step sequence. The first step involves the introduction of a suitable leaving group, most commonly a halogen, at the C5 position. This is often achieved through the chlorination of a pyrazolo[1,5-a]pyrimidin-5-ol precursor. The resulting 5-halopyrazolo[1,5-a]pyrimidine then serves as a versatile electrophile for subsequent cross-coupling reactions.

G cluster_0 Step 1: Activation of C5 Position cluster_1 Step 2: C5-Functionalization A Pyrazolo[1,5-a]pyrimidin-5-ol B 5-Chloropyrazolo[1,5-a]pyrimidine A->B Chlorination (e.g., POCl3) C 5-Aryl-pyrazolo[1,5-a]pyrimidine B->C Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) D 5-Amino-pyrazolo[1,5-a]pyrimidine B->D Buchwald-Hartwig Amination (R2NH, Pd catalyst)

Figure 1: General workflow for the C5-functionalization of pyrazolo[1,5-a]pyrimidines.

Part 1: Activation of the C5 Position - Chlorination of Pyrazolo[1,5-a]pyrimidin-5-ol

The conversion of a pyrazolo[1,5-a]pyrimidin-5-ol to the corresponding 5-chloro derivative is a crucial initial step to enable subsequent cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation.

Protocol 1: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine

This protocol is adapted from a general procedure for the chlorination of pyrimidinones.[3]

Materials:

  • Pyrazolo[1,5-a]pyrimidine-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine or N,N-dimethylaniline

  • Chloroform (CHCl₃)

  • Ice-cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a mixture of pyrazolo[1,5-a]pyrimidine-5(4H)-one (1.0 equiv) and a suitable base such as pyridine or N,N'-dimethylaniline (1.2 equiv).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv) dropwise to the mixture at room temperature with stirring. The reaction is exothermic.

  • Heating: After the initial reaction subsides, slowly heat the reaction mixture to 85°C and maintain for a period, then increase the temperature to 120°C for 1 hour to ensure complete conversion.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to approximately 60°C.

    • Carefully add chloroform (CHCl₃) and stir for 1 hour.

    • Cool the mixture to 0-5°C in an ice bath and slowly add ice-cold water to quench the excess POCl₃. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold water and saturated NaHCO₃ solution until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield the pure 5-chloropyrazolo[1,5-a]pyrimidine.[3]

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic systems to chlorides. Its volatility allows for easy removal after the reaction.

  • Role of the Base: Pyridine or N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction, preventing potential side reactions and promoting the chlorination process.

  • Temperature Control: The stepwise heating allows for controlled reaction initiation and ensures the reaction goes to completion. The higher temperature is often necessary to drive the equilibrium towards the chlorinated product.

  • Quenching Procedure: The careful, cold quenching of POCl₃ is critical for safety and to prevent degradation of the product. The subsequent washes remove any remaining acidic impurities.

Part 2: C5-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, particularly for creating biaryl structures.[4] It allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position of the pyrazolo[1,5-a]pyrimidine core.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Chloropyrazolo[1,5-a]pyrimidine

This protocol is a generalized procedure based on established methods for Suzuki coupling on pyrimidine systems.[5][6]

Materials:

  • 5-Chloropyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if a simple Pd source is used, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Microwave reactor vials or Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • Reaction Setup: To a microwave reactor vial or an oven-dried Schlenk flask containing a magnetic stir bar, add the 5-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water) via syringe.

  • Heating:

    • Conventional Heating: Heat the reaction mixture in a preheated oil bath at a temperature ranging from 80-110°C.

    • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the desired temperature (typically 100-150°C) for a specified time (usually 10-30 minutes).[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyrazolo[1,5-a]pyrimidine.

Expertise & Experience: Causality Behind Experimental Choices

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical for a successful Suzuki coupling.

    • Electron-Rich, Bulky Ligands: For electron-deficient heterocycles like pyrimidines, electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often preferred.[8] These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the product.

    • Pre-catalysts: Using pre-formed palladium-ligand complexes (pre-catalysts) can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.

  • Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Degassing the solvent is essential to prevent oxidation of the catalyst.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions in a much shorter time compared to conventional heating.[7]

Data Presentation: Substrate Scope and Yields for C5-Arylation

The following table summarizes representative examples of Suzuki-Miyaura coupling at the C5 position of pyrazolo[1,5-a]pyrimidines, showcasing the versatility of this method.

EntryAryl Boronic AcidProductYield (%)Reference
1Phenylboronic acid5-Phenyl-pyrazolo[1,5-a]pyrimidine85[5] (adapted)
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-pyrazolo[1,5-a]pyrimidine92[5] (adapted)
33-Fluorophenylboronic acid5-(3-Fluorophenyl)-pyrazolo[1,5-a]pyrimidine78[5] (adapted)
4Thiophen-2-ylboronic acid5-(Thiophen-2-yl)-pyrazolo[1,5-a]pyrimidine88[5] (adapted)
5Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-pyrazolo[1,5-a]pyrimidine75[5] (adapted)
6Indole-4-boronic acid pinacol ester5-(Indol-4-yl)-pyrazolo[1,5-a]pyrimidine derivative83[5]

Part 3: C5-Amination via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[9] This method is particularly valuable for introducing primary and secondary amine functionalities at the C5 position of the pyrazolo[1,5-a]pyrimidine scaffold.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Halopyrazolo[1,5-a]pyrimidine

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 5-halopyrazolo[1,5-a]pyrimidine with a variety of amines.[10]

Materials:

  • 5-Bromo- or 5-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, or a G3/G4 pre-catalyst) (1-3 mol%)

  • Bulky biarylphosphine ligand (e.g., Xantphos, XPhos, tBuXPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or microwave reactor vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Reagent Addition: Under a positive pressure of inert gas, add the base, followed by the 5-halopyrazolo[1,5-a]pyrimidine.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[11]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-amino-pyrazolo[1,5-a]pyrimidine derivative.

Expertise & Experience: Causality Behind Experimental Choices

  • Catalyst and Ligand System: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system.

    • Sterically Hindered Ligands: Bulky, electron-rich biarylphosphine ligands are crucial for promoting the catalytic cycle, especially for less reactive aryl chlorides and for coupling with a wide range of amines.[9] These ligands facilitate both the oxidative addition and the final reductive elimination steps.

    • Choice of Palladium Source: While Pd₂(dba)₃ is a common precursor, using well-defined pre-catalysts can offer better reproducibility and activity.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often the base of choice as it is effective at deprotonating the amine without competing as a nucleophile.[12] For sensitive substrates, weaker bases like K₃PO₄ can be used, though they may require higher temperatures.

  • Inert Conditions: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Therefore, maintaining strict inert conditions throughout the reaction is critical for achieving high yields.

Data Presentation: Substrate Scope and Yields for C5-Amination

The following table provides representative examples of Buchwald-Hartwig amination at the C5 position, demonstrating the method's applicability to various amine nucleophiles.

EntryAmineProductYield (%)Reference
1Morpholine5-(Morpholin-4-yl)-pyrazolo[1,5-a]pyrimidine derivative92[5]
2Piperidine5-(Piperidin-1-yl)-pyrazolo[1,5-a]pyrimidine derivative85[1] (adapted)
3Aniline5-(Phenylamino)-pyrazolo[1,5-a]pyrimidine derivative78[10] (adapted)
4Benzylamine5-(Benzylamino)-pyrazolo[1,5-a]pyrimidine derivative81[10] (adapted)
5N-Methylaniline5-(Methyl(phenyl)amino)-pyrazolo[1,5-a]pyrimidine derivative75[10] (adapted)
6Benzimidazole5-(Benzimidazol-1-yl)-pyrazolo[1,5-a]pyrimidine derivative34-93[1]

Visualization of Catalytic Cycles

To further elucidate the mechanisms of these powerful transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The functionalization of the C5 position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical strategy in the design and synthesis of novel molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide for C5-chlorination, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer a robust toolkit for researchers in the field. By understanding the underlying principles and the rationale behind the experimental choices, scientists can confidently apply and adapt these methods to accelerate their research and development efforts.

References

The Versatile Synthon: Harnessing 5-Bromopyrazolo[1,5-a]pyrimidine for Next-Generation Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, celebrated for its remarkable ability to serve as a framework for potent and selective kinase inhibitors.[1][2][3] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established hallmark of numerous diseases, most notably cancer.[1][4] This has positioned kinase inhibitors at the forefront of targeted therapy. The structural rigidity and unique electronic properties of the pyrazolo[1,5-a]pyrimidine nucleus allow it to effectively mimic the purine core of ATP, enabling competitive binding to the kinase ATP-binding site.[5][6] Marketed drugs such as Larotrectinib and Entrectinib, which target Tropomyosin receptor kinases (Trks), feature this core structure, underscoring its clinical significance.[6]

The versatility of this scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the various functionalized derivatives, 5-Bromopyrazolo[1,5-a]pyrimidine emerges as a particularly valuable and strategic building block. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for the introduction of diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors, with a focus on robust and reproducible protocols for key chemical transformations.

Chemical Properties and Strategic Importance of this compound

This compound is a crystalline solid with the molecular formula C₆H₄BrN₃. Its strategic importance in synthesis is primarily due to the reactivity of the C-Br bond at the 5-position. This position is often a key vector for introducing substituents that can interact with specific regions of the kinase active site, thereby influencing inhibitor potency and selectivity.

The electron-deficient nature of the pyrimidine ring, further influenced by the adjacent pyrazole ring, makes the C-Br bond at the 5-position susceptible to oxidative addition by a palladium(0) catalyst. This is the crucial first step in a variety of powerful cross-coupling reactions. Generally, the reactivity of carbon-halogen bonds in such reactions follows the order C-I > C-Br > C-Cl.[7] This inherent reactivity profile makes the 5-bromo derivative an ideal substrate for achieving selective functionalization, particularly in molecules that may possess other, less reactive halogen atoms.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the construction of complex organic molecules and are indispensable in modern drug discovery.[4][5] Two of the most critical reactions for derivatizing the 5-position are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Biaryl Scaffolds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures which are common motifs in kinase inhibitors.[8][9]

Causality Behind Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.

  • Catalyst/Ligand: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective in promoting oxidative addition and reductive elimination.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex. Inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are frequently employed. The choice of base can influence reaction rate and side product formation.

  • Solvent: A polar aprotic solvent or a mixture including water is typically used. Solvents like 1,4-dioxane, DME, or toluene, often with added water, are effective at dissolving the reagents and facilitating the reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, boronic acid/ester, base, and catalyst/ligand in a reaction vessel. prep2 Evacuate and backfill the vessel with an inert gas (Ar or N₂). prep1->prep2 prep3 Add degassed solvent. prep2->prep3 react1 Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. Dilute with water and extract with an organic solvent. react2->workup1 workup2 Wash, dry, and concentrate the organic phase. workup1->workup2 workup3 Purify the crude product by column chromatography. workup2->workup3

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a 5-Arylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from established procedures for Suzuki couplings on related heterocyclic cores.[9][10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv) as a 2M aqueous solution

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried reaction flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed DME or 1,4-dioxane via syringe, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (typically 85-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylpyrazolo[1,5-a]pyrimidine.

Catalyst (mol%)Base (equiv)SolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)DME/H₂O8575-90
PdCl₂(dppf) (3%)K₂CO₃ (2.0)Dioxane/H₂O10080-95
XPhos Pd G3 (2%)K₃PO₄ (2.0)Toluene/H₂O11085-98
Table 1: Representative conditions for Suzuki-Miyaura coupling. Yields are indicative and substrate-dependent.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Functionality

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines and heteroarylamines which are prevalent in kinase inhibitors.[11] This reaction is crucial for introducing amine-containing side chains that can form key hydrogen bonds within the kinase hinge region.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. However, the choice of ligand is often different and highly critical. Bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos are often superior for C-N bond formation, as they promote the challenging reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The strength of the base must be sufficient to deprotonate the amine but should not lead to unwanted side reactions.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base and catalyst deactivation.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex [Ar-Pd(II)(NR'R'')L₂] Amine_complex->Amido_complex Deprotonation (- H-Base⁺Br⁻) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a 5-(Amino)pyrazolo[1,5-a]pyrimidine

This protocol is based on well-established procedures for the amination of aryl halides.[11][12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add this compound and the amine (if solid).

  • Add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid).

  • Heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until complete (typically 2-24 hours).

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate or CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(amino)pyrazolo[1,5-a]pyrimidine.

Catalyst (mol% Pd)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ (2%)Xantphos (4%)NaOt-Bu (1.4)Toluene11070-90
Pd(OAc)₂ (2%)RuPhos (4%)Cs₂CO₃ (1.5)Dioxane10075-95
BrettPhos Pd G3 (2%)(Internal)LHMDS (1.4)THF8070-92
Table 2: Representative conditions for Buchwald-Hartwig amination. Yields are indicative and depend on the amine substrate.

Conclusion and Future Outlook

This compound is a cornerstone intermediate for the synthesis of a diverse array of kinase inhibitors. Its strategic utility is maximized through robust and well-optimized palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this versatile building block in their drug discovery programs. By understanding the causality behind the choice of reagents and conditions, scientists can rationally design and execute syntheses to generate novel chemical matter. Future research will likely focus on expanding the repertoire of cross-coupling reactions applicable to this scaffold and developing more sustainable, green chemistry approaches to these critical transformations.[4] The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, facilitated by building blocks like the 5-bromo derivative, promises to yield the next generation of targeted therapeutics.

References

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 5-Bromopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its development has revolutionized the way chemists approach the synthesis of arylamines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance have replaced harsher, more limited classical methods.[1]

Within medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core is considered a "privileged scaffold." Its structural resemblance to purines allows it to interact with a wide range of biological targets, and derivatives have shown significant potential as kinase inhibitors and antitumor agents.[3][4] Accessing novel analogues of this scaffold is paramount for drug discovery programs. This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of 5-Bromopyrazolo[1,5-a]pyrimidine, offering researchers a reliable gateway to a diverse chemical space of 5-amino-pyrazolo[1,5-a]pyrimidine derivatives. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Catalytic Heart: Understanding the Mechanism

The efficacy of the Buchwald-Hartwig amination lies in a well-defined palladium catalytic cycle. A comprehensive understanding of this mechanism is not merely academic; it is critical for rational troubleshooting and optimization. The cycle is generally accepted to proceed through four key stages.[1][5][6]

  • Activation of the Precatalyst: The reaction typically begins with a stable Pd(II) precatalyst which, in the presence of a base, undergoes reductive elimination to generate the active, coordinatively unsaturated LPd(0) species.[7] Modern, well-defined precatalysts make this initiation step highly efficient and reproducible.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound in an oxidative addition step, breaking the C-Br bond and forming a Pd(II) intermediate.[5][7] This is often the rate-determining step of the cycle.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine, forming a palladium-amido complex.[5][8] The choice of base is critical to the success of this step.

  • Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired 5-amino-pyrazolo[1,5-a]pyrimidine product and regenerating the active LPd(0) catalyst, allowing the cycle to continue.[1][5]

Buchwald_Hartwig_Cycle cluster_reactants pd0 LPd(0) (Active Catalyst) oxidative_addition Oxidative Addition Intermediate pd0->oxidative_addition + Ar-Br amido_complex Palladium-Amido Complex oxidative_addition->amido_complex + HNR¹R² - Base-H⁺Br⁻ amido_complex->pd0 product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination aryl_halide This compound amine Amine (HNR¹R²)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters: The "Why" Behind the "How"

A successful cross-coupling reaction is a symphony of precisely chosen components. Here, we dissect the critical parameters and the rationale for their selection when aminating the this compound core.

  • Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, we strongly advocate for the use of modern, air-stable palladacycle precatalysts (e.g., Buchwald G3 or G4 Precatalysts). These complexes provide a defined ligand:palladium ratio and generate the active Pd(0) species in a controlled, reliable manner, leading to greater reproducibility and often requiring lower catalyst loadings.[7]

  • Ligand Selection: The ligand is arguably the most critical component, as it modulates the stability and reactivity of the palladium center. For electron-deficient heteroaryl halides like this compound, bulky and electron-rich biaryl phosphine ligands are paramount.[1][9] Ligands such as XPhos , BrettPhos , or Josiphos-type ligands are excellent choices.[10] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[11]

  • Base Selection: The base's primary role is to deprotonate the amine, but its strength can dramatically impact the reaction.[8]

    • Strong Bases (e.g., NaOtBu, LHMDS) are highly effective and often allow for lower reaction temperatures. However, they can be incompatible with substrates bearing sensitive functional groups (e.g., esters, ketones).[7]

    • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃) offer much broader functional group tolerance.[7] For heteroaromatic systems, they are often the preferred choice to avoid side reactions, even if it necessitates a higher reaction temperature.[9] We recommend starting with K₃PO₄ for this substrate.

  • Solvent Choice: The ideal solvent must be anhydrous, deoxygenated, and capable of solubilizing all reaction components at the target temperature. Aprotic solvents like toluene , 1,4-dioxane , or THF are standard.[5][7] It is critical to avoid coordinating solvents like acetonitrile or chlorinated solvents, as they can bind to the palladium center and inhibit catalysis.[7]

General Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a robust starting point for coupling various primary and secondary amines. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Materials and Equipment:

  • This compound

  • Amine of choice

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄, oven-dried)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask with Pd Catalyst & Ligand B Add Substrates & Base A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar/N₂) C->D E Heat & Stir (80-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool & Filter through Celite F->G H Aqueous Wash & Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: High-level experimental workflow for the amination protocol.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%) and any additional ligand, if needed. Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (a good starting point is 100-110 °C for K₃PO₄). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Summary: Representative Reaction Conditions

The following table provides starting conditions for the amination of this compound with various classes of amines. Yields are representative and will vary based on the specific amine and reaction scale.[6][9]

Amine Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholineXPhos Pd G3 (2)XPhos (4)K₃PO₄ (2.0)Toluene1101885-95
n-ButylamineBrettPhos Pd G3 (2)BrettPhos (4)NaOtBu (1.4)Dioxane801270-85
AnilineXPhos Pd G3 (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1102480-90
BenzylamineJosiphos Pd G3 (2)CyPF-tBu (4)K₃PO₄ (2.0)Toluene1002075-88

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are solutions to common problems.[12][13][14]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degradation by air/moisture).2. Impure reagents (wet solvent, poor quality base).3. Insufficient temperature.1. Use a fresh, high-quality precatalyst. Ensure a rigorously inert atmosphere.2. Use freshly distilled/dried solvent and oven-dry the base immediately before use.3. Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation Formation of pyrazolo[1,5-a]pyrimidine (Br replaced by H) as a major byproduct.1. This can be promoted by certain ligand/base combinations. Switch to a different ligand class (e.g., from XPhos to a Josiphos-type ligand).2. Use a weaker base (e.g., switch from NaOtBu to K₃PO₄).
Incomplete Reaction The reaction stalls before full consumption of starting material.1. The catalyst may have deactivated over time. Add a second small portion of catalyst and ligand.2. The amine or aryl bromide may be sterically hindered. A more active ligand (e.g., BrettPhos) or higher temperature may be required.

References

Application Note & Protocol: Accelerated Synthesis of 5-Substituted Pyrazolo[1,5-a]pyrimidines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolo[1,5-a]pyrimidines are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, particularly in oncology as potent protein kinase inhibitors.[1][2] Traditional synthesis of these scaffolds often involves lengthy reaction times and harsh conditions. This guide details a robust and highly efficient protocol for the synthesis of 5-substituted pyrazolo[1,5-a]pyrimidines utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the rapid, uniform heating provided by microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and enhances product purity compared to conventional thermal methods.[3][4] This protocol is designed for researchers, medicinal chemists, and drug development professionals seeking an expedited and reproducible pathway to this valuable chemical scaffold.

Introduction and Scientific Principle

The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic system that has garnered immense interest in medicinal chemistry for its wide range of biological activities.[1][5] These compounds are known to inhibit various protein kinases, such as CK2, EGFR, and B-Raf, making them prime candidates for the development of targeted cancer therapies.[1][2]

The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic species, most commonly a β-dicarbonyl compound like acetylacetone.[1][6][7]

Conventional vs. Microwave-Assisted Synthesis:

  • Conventional Heating: Relies on thermal conduction, which is often slow and inefficient, leading to non-uniform heating, longer reaction times (often 6-24 hours), and the potential for side product formation.[5]

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizes the ability of polar molecules (solvents, reagents) to generate heat by interacting with a microwave electromagnetic field.[8] This leads to rapid, direct, and uniform heating of the reaction mixture, resulting in dramatic acceleration of reaction rates, often with cleaner product profiles and higher yields.[4][9] For many heterocyclic syntheses, reactions that take hours conventionally can be completed in minutes.[4]

Reaction Mechanism: The synthesis proceeds via a well-established reaction pathway. First, the exocyclic amino group of the 5-aminopyrazole performs a nucleophilic attack on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.[10] Microwave energy efficiently drives the dehydration step, which is often the rate-limiting step under conventional heating.

Experimental Protocol: Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

This section provides a detailed, step-by-step methodology for a representative synthesis.

2.1. Materials and Equipment

  • Reagents:

    • 3-Amino-5-phenyl-1H-pyrazole (or other substituted 5-aminopyrazole)

    • Acetylacetone (2,4-pentanedione)

    • Glacial Acetic Acid (AcOH)

    • Ethanol (EtOH), absolute

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Microwave Synthesizer (e.g., CEM Discover SP, Anton Paar Monowave) with 10 mL pressure-rated reaction vessels and magnetic stir bars.

    • Rotary evaporator

    • Standard laboratory glassware

    • Analytical balance

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash chromatography system or glass column

2.2. Step-by-Step Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-amino-5-phenyl-1H-pyrazole (1.0 mmol, 159.2 mg).

  • Solvent and Reagent Addition: To the vessel, add ethanol (3.0 mL) and glacial acetic acid (0.2 mL) to act as a solvent and catalyst, respectively.

  • Addition of β-Dicarbonyl: Add acetylacetone (1.2 mmol, 120.1 mg, ~0.123 mL).

  • Microwave Irradiation:

    • Seal the vessel securely.

    • Place the vessel in the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C (Use ramp-to-temperature setting)

      • Hold Time: 15 minutes

      • Power: Dynamic (instrument adjusts power to maintain temperature)

      • Stirring: High

      • Pre-stirring: 20 seconds

  • Reaction Work-up:

    • After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully open the vessel.

    • Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add Ethyl Acetate (20 mL) and saturated NaHCO₃ solution (15 mL).

    • Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

    • Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) as the eluent.

    • Monitor the fractions by TLC.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield the final product, 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, as a solid. Determine the yield and characterize the product.

Workflow and Data Presentation

The entire experimental process can be visualized as a streamlined workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Aminopyrazole, Acetylacetone) addition 2. Add to Vessel (with EtOH, AcOH) reagents->addition mw 3. Microwave Irradiation (120°C, 15 min) addition->mw evap 4. Evaporation mw->evap extract 5. Extraction (EtOAc / NaHCO3) evap->extract purify 6. Column Chromatography extract->purify product Final Product purify->product char 7. Characterization (NMR, MS, Yield) product->char

Caption: Experimental workflow for microwave-assisted synthesis.

Table 1: Representative Scope for 5-Substituted Pyrazolo[1,5-a]pyrimidines

Entry5-Aminopyrazole Substrateβ-Dicarbonyl CompoundTime (min)Yield (%)
13-Amino-5-phenyl-1H-pyrazoleAcetylacetone1592
23-Amino-5-(4-chlorophenyl)-1H-pyrazoleAcetylacetone1589
33-Amino-5-methyl-1H-pyrazoleAcetylacetone1095
43-Amino-5-phenyl-1H-pyrazoleBenzoylacetone2085
53-Amino-5-phenyl-1H-pyrazoleEthyl Acetoacetate2081

Causality Insight: The data in Table 1 demonstrates the robustness of the protocol. Electron-withdrawing groups (Entry 2) have a minimal impact on yield under microwave conditions. The reaction with less reactive β-ketoesters (Entry 5) requires slightly longer times but still proceeds efficiently, showcasing a key advantage over conventional heating where such reactions can be sluggish.

Characterization and Validation

Successful synthesis must be confirmed through rigorous analytical methods.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Expect characteristic signals for the pyrimidine ring proton (typically a singlet around 6.9 ppm), the two methyl groups at positions 5 and 7 (singlets around 2.5-2.7 ppm), and signals corresponding to the substituent at the 2-position.[10]

    • ¹³C-NMR: Will confirm the number of unique carbons in the fused heterocyclic system and the substituents.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching its molecular formula.[10]

  • Infrared (IR) Spectroscopy: Can be used to confirm the absence of starting material functional groups (e.g., N-H and C=O stretches from the aminopyrazole and acetylacetone, respectively, will be absent or shifted in the product).[10]

The combination of these techniques provides an unambiguous structural confirmation, validating the success of the protocol.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal temperature. 3. Loss of product during work-up.1. Increase reaction time in 5-minute increments. 2. Increase temperature to 130-140°C. 3. Perform back-extraction of the aqueous layer.
Side Product Formation 1. Reaction temperature is too high. 2. Presence of impurities in starting materials.1. Decrease reaction temperature to 100-110°C. 2. Purify starting materials before use.
Low Purity after Column 1. Inappropriate solvent system. 2. Overloading the column.1. Optimize TLC to find a solvent system with better separation. 2. Use a larger column or less crude material.

Conclusion

This application note provides a validated, efficient, and rapid protocol for synthesizing 5-substituted pyrazolo[1,5-a]pyrimidines using microwave assistance. The method offers significant advantages in terms of reaction speed, yield, and simplicity, making it a highly attractive alternative to traditional synthetic routes.[4][11] By adopting this protocol, researchers can accelerate the discovery and development of novel compounds based on this medicinally important scaffold.

References

Application Note & Protocol: A Scalable Synthesis of 5-Bromopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors for oncology.[1] This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 5-Bromopyrazolo[1,5-a]pyrimidine, a key intermediate for the generation of diverse compound libraries. The protocol detailed herein is robust, scalable, and designed for high-yield production, addressing the increasing demand for this versatile building block in drug discovery and development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed step-by-step protocol, and offer insights into process optimization and safety considerations.

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities.[1][2][3] Their rigid, planar structure and tunable substitution patterns make them ideal scaffolds for targeting various enzymes and receptors.[4][2] The introduction of a bromine atom at the 5-position, as in this compound, provides a crucial handle for further functionalization via cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[5]

Retrosynthetic Analysis and Strategy

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most effectively achieved through a cyclocondensation reaction.[1][2][6][7] Our strategy involves two key stages: the formation of the pyrazolo[1,5-a]pyrimidine scaffold followed by a regioselective bromination.

G Target This compound Core Pyrazolo[1,5-a]pyrimidine Target->Core Disconnect C-Br Bond Bromination Regioselective Bromination (NBS) Core->Bromination Starting_Materials 3-Amino-1H-pyrazole + 1,1,3,3-Tetramethoxypropane Core->Starting_Materials Disconnect Pyrimidine Ring Cyclocondensation Cyclocondensation Starting_Materials->Cyclocondensation

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous for large-scale synthesis due to the availability of starting materials and the generally high-yielding nature of the reactions.

Detailed Synthesis Protocol

This protocol is divided into two main parts: the synthesis of the pyrazolo[1,5-a]pyrimidine core and its subsequent bromination.

Part A: Synthesis of Pyrazolo[1,5-a]pyrimidine

The formation of the pyrazolo[1,5-a]pyrimidine ring system is achieved via the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[4] For this protocol, we utilize the readily available 3-Amino-1H-pyrazole and 1,1,3,3-tetramethoxypropane, which serves as a malondialdehyde equivalent.[8]

G cluster_workflow Synthesis Workflow Start Starting Materials: 3-Amino-1H-pyrazole 1,1,3,3-Tetramethoxypropane Acid Catalyst (e.g., HCl) Reaction Cyclocondensation Reaction (Reflux in Ethanol) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Crystallization Workup->Purification Product Pyrazolo[1,5-a]pyrimidine Purification->Product

Caption: Workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-1H-pyrazole83.0983.1 g1.0
1,1,3,3-Tetramethoxypropane164.20172.4 g1.05
Ethanol (anhydrous)-1.5 L-
Concentrated HCl36.465 mL~0.06

Step-by-Step Protocol:

  • Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-Amino-1H-pyrazole (83.1 g, 1.0 mol) and anhydrous ethanol (1.5 L).

  • Reagent Addition: Stir the mixture until the 3-Amino-1H-pyrazole is fully dissolved. To this solution, add 1,1,3,3-tetramethoxypropane (172.4 g, 1.05 mol) followed by the slow, dropwise addition of concentrated hydrochloric acid (5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated reaction mixture into ice-cold water (2 L). A precipitate will form. Stir the suspension for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water (2 x 200 mL). Recrystallize the crude product from ethanol to yield pure pyrazolo[1,5-a]pyrimidine as a crystalline solid.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 85-95%

Part B: Bromination of Pyrazolo[1,5-a]pyrimidine

The bromination is achieved using N-Bromosuccinimide (NBS), a mild and selective brominating agent.[9][10] The reaction is typically carried out in a suitable solvent like chloroform or dichloromethane.[10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrazolo[1,5-a]pyrimidine119.12119.1 g1.0
N-Bromosuccinimide (NBS)177.98186.9 g1.05
Chloroform-2.0 L-

Step-by-Step Protocol:

  • Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, dissolve pyrazolo[1,5-a]pyrimidine (119.1 g, 1.0 mol) in chloroform (2.0 L).

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (186.9 g, 1.05 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 500 mL) to quench any remaining NBS, followed by water (500 mL) and brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford pure this compound.

  • Drying: Dry the final product in a vacuum oven at 50 °C.

Expected Yield: 80-90%

Mechanistic Insights

The synthesis of the pyrazolo[1,5-a]pyrimidine core proceeds through a cyclocondensation reaction.[1][2] The acidic conditions facilitate the in-situ formation of malondialdehyde from 1,1,3,3-tetramethoxypropane. The 3-aminopyrazole then acts as a binucleophile, attacking the dicarbonyl compound, leading to cyclization and dehydration to form the aromatic pyrimidine ring.

G cluster_mechanism Reaction Mechanism A 1,1,3,3-Tetramethoxypropane B Malondialdehyde (in situ) A->B Acid Hydrolysis D Nucleophilic Attack B->D C 3-Amino-1H-pyrazole C->D E Intermediate D->E F Cyclization & Dehydration E->F G Pyrazolo[1,5-a]pyrimidine F->G

Caption: Simplified mechanism for pyrazolo[1,5-a]pyrimidine formation.

The subsequent bromination with NBS is an electrophilic aromatic substitution. The pyrazolo[1,5-a]pyrimidine ring system is electron-rich, making it susceptible to electrophilic attack. The bromine is directed to the 5-position due to the electronic effects of the fused pyrazole ring.

Safety and Handling

  • 3-Amino-1H-pyrazole: Harmful if swallowed. Causes skin and serious eye irritation.

  • 1,1,3,3-Tetramethoxypropane: Flammable liquid and vapor. Causes serious eye irritation.

  • N-Bromosuccinimide: Causes severe skin burns and eye damage. Corrosive.

  • Chloroform: Harmful if swallowed. Causes skin irritation and serious eye irritation. Suspected of causing cancer.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity, facilitating the development of novel therapeutics based on the versatile pyrazolo[1,5-a]pyrimidine scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromopyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization via Suzuki coupling is a critical skill.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Q1: My reaction shows low to no conversion of the this compound starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue and can stem from several factors related to catalyst activity and reaction conditions.

  • Cause 1: Inactive Catalyst. The active catalyst in a Suzuki coupling is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient.

    • Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced Buchwald-type precatalyst (e.g., XPhos Pd G2 or G3).[2][3] These precatalysts are designed for efficient generation of the active Pd(0) species.[1]

  • Cause 2: Ineffective Base. The base plays a crucial role in the transmetalation step, activating the boronic acid.[4] An inappropriate base or insufficient quantity can stall the catalytic cycle.

    • Solution: For heteroaromatic substrates like pyrazolo[1,5-a]pyrimidines, stronger bases are often required. While Na₂CO₃ is common, consider screening more potent inorganic bases like K₃PO₄ or Cs₂CO₃.[5][6] Ensure the base is finely powdered and used in sufficient excess (typically 2-3 equivalents).

  • Cause 3: Inappropriate Solvent System. The solvent must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases (if present).

    • Solution: Aprotic polar solvents are generally effective. 1,4-Dioxane, THF, and DME, often with a small amount of water, are standard choices.[7] For challenging couplings, consider anhydrous conditions with a strong base or explore alternative solvent systems like toluene/water or ethanol/water, which have shown success in similar heterocyclic systems.[2][8]

  • Cause 4: Oxygen Contamination. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.[9][10]

    • Solution: Rigorous degassing of the solvent and reaction mixture is critical. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst and maintaining an inert atmosphere throughout the reaction.[10]

Q2: I'm observing significant formation of a debrominated pyrazolo[1,5-a]pyrimidine byproduct. What's causing this and how can I minimize it?

A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen.

  • Cause: This side reaction can occur after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the debrominated product.[1] Potential hydride sources include amine bases or alcoholic solvents.

    • Solution 1: Ligand Choice. The choice of phosphine ligand can significantly influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands like XPhos or SPhos can promote the desired cross-coupling pathway and have been shown to be effective in preventing debromination in similar pyrazolo[1,5-a]pyrimidine systems.[3][11]

    • Solution 2: Catalyst System. A study on a similar 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one system found that a tandem catalyst system of XPhosPdG2/XPhos was effective at avoiding the debromination reaction.[2]

    • Solution 3: Avoid Hydride Sources. If using an amine base or alcohol solvent, consider switching to an inorganic base like K₃PO₄ and an aprotic solvent like dioxane.

Q3: My main byproduct is the homocoupling of my boronic acid (biaryl formation). How can I suppress this?

A3: Boronic acid homocoupling is a well-documented side reaction in Suzuki couplings, forming a symmetrical biaryl from two molecules of the boronic acid.[9][12]

  • Cause 1: Oxygen-Mediated Homocoupling. The presence of oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then react with two equivalents of the boronic acid to produce the homocoupled product and regenerate Pd(0).[9][10]

    • Solution: As with low conversion issues, meticulous degassing of the reaction mixture is the primary solution to prevent this pathway.[10]

  • Cause 2: Palladium(II)-Mediated Homocoupling. If using a Pd(II) precatalyst, it can directly react with the boronic acid before the main catalytic cycle is established, leading to homocoupling.[9]

    • Solution: Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this. Alternatively, adding a mild reducing agent, such as potassium formate, can help to quickly reduce the Pd(II) precatalyst to the active Pd(0) state, minimizing its availability for homocoupling.[10]

Q4: The reaction works, but the yield is consistently moderate. How can I optimize for a higher yield?

A4: Moving from a moderate to a high yield often involves fine-tuning several reaction parameters.

  • Solution 1: Re-evaluate Stoichiometry. Ensure the boronic acid is used in a slight excess (1.1 to 1.5 equivalents) to compensate for potential decomposition or homocoupling.

  • Solution 2: Temperature and Reaction Time. Suzuki couplings are typically run at elevated temperatures (80-110 °C).[13] Systematically screen the temperature to find the optimal balance between reaction rate and byproduct formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating. Microwave irradiation can sometimes improve yields and significantly shorten reaction times.[2][11]

  • Solution 3: Catalyst Loading. While typical catalyst loadings are 1-5 mol%, for challenging substrates, increasing the loading to 5-10 mol% might be necessary. However, be aware that higher catalyst loading can sometimes increase side reactions.

  • Solution 4: Consider Additives. In some cases, additives can enhance the reaction. For example, copper(I) salts have been shown to facilitate Suzuki couplings of notoriously difficult electron-deficient 2-heterocyclic boronates.[14]

II. Frequently Asked Questions (FAQs)

Q5: Which palladium catalyst and ligand combination is the best starting point for this compound?

A5: For heteroaryl halides, especially those that can be challenging, a robust catalyst system is recommended. While "standard" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can work, a more reliable starting point would be a modern Buchwald-type precatalyst paired with a bulky, electron-rich biaryl phosphine ligand.[7][15]

  • Recommended Starting Point: XPhos Pd G2 or G3 (2-5 mol%) . These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species in solution. The XPhos ligand is particularly effective for coupling heteroaryl chlorides and bromides and has been successfully used for pyrazolo[1,5-a]pyrimidine systems.[3][11]

Q6: What is the role of water in the Suzuki coupling, and is it always necessary?

A6: Water can play several beneficial roles. It helps to dissolve the inorganic base (like Na₂CO₃ or K₃PO₄) and can facilitate the transmetalation step.[16] For boronic esters, water is often necessary for hydrolysis to the active boronic acid.[1]

However, anhydrous conditions can also be effective and are sometimes preferred, especially if either of the coupling partners is sensitive to hydrolysis. In such cases, a soluble organic base or a very finely ground, anhydrous inorganic base (like K₃PO₄) in an aprotic solvent is used.

Q7: My boronic acid is a pinacol ester (Bpin). Do I need to modify the reaction conditions?

A7: Yes, boronic esters like pinacol esters (Bpin) are generally more stable than their corresponding boronic acids but often require hydrolysis to the boronic acid in situ to participate in the transmetalation step.[1] This is typically achieved by including water in the solvent system and using a base like K₂CO₃ or K₃PO₄.[17] MIDA boronates are an alternative that are more stable and can be used in sequential couplings.[18]

Q8: I am coupling with a heteroaryl boronic acid that is known to be unstable. What precautions should I take?

A8: Many heteroaryl boronic acids, particularly 2-heteroaryl boronic acids, are prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[18][19]

  • Strategy 1: Use a "Slow-Release" Boronate. Convert the unstable boronic acid to a more stable derivative like a MIDA boronate ester or an organotrifluoroborate.[18] These release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.

  • Strategy 2: Use a Highly Active Catalyst System. A very active catalyst that promotes rapid cross-coupling can "outrun" the decomposition of the boronic acid. Buchwald and coworkers have developed specific precatalysts for the rapid coupling of unstable boronic acids at room temperature or slightly elevated temperatures.[20][21]

  • Strategy 3: Optimize the Base. The base can catalyze protodeboronation.[22] Screening different bases (e.g., K₃PO₄ vs. Cs₂CO₃ vs. KF) can identify one that promotes the desired coupling without excessively accelerating decomposition.

III. Experimental Protocols & Data

Standard Protocol for Suzuki Coupling of this compound

This protocol serves as a general starting point.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 or 5:1 mixture by volume) via syringe.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimized Protocol for Challenging Couplings

This protocol incorporates insights for more difficult substrates or to overcome common issues.

  • To a microwave vial, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.5 equiv), and anhydrous, finely powdered K₃PO₄ (3.0 equiv).

  • Add the catalyst system, for example, XPhos Pd G2 (2.5 mol%) and additional XPhos ligand (5 mol%).[2]

  • Seal the vial and purge with argon.

  • Add a degassed solvent system, such as ethanol/H₂O (4:1).[2]

  • Heat the reaction in a microwave reactor to 120-140 °C for 20-60 minutes.

  • Follow the workup and purification procedure described in the standard protocol.

ParameterStandard ConditionsOptimized Conditions (Example)Rationale for Optimization
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2.5 mol%) + XPhos (5 mol%)Buchwald ligands/precatalysts are often more active and can prevent side reactions like debromination.[3]
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)Stronger bases can be more effective for heteroaryl substrates.
Solvent 1,4-Dioxane/H₂O (4:1)Ethanol/H₂O (4:1)Solvent screening is crucial; protic solvents can sometimes improve yields for specific substrates.[2]
Temperature 80-100 °C120-140 °C (Microwave)Microwave heating can dramatically reduce reaction times and improve yields.[2]
Boronic Reagent 1.2 equiv1.5 equivA larger excess can help drive the reaction to completion, especially if the boronic acid is unstable.

IV. Mechanistic Overview & Troubleshooting Logic

A solid understanding of the Suzuki coupling mechanism is essential for effective troubleshooting. The reaction proceeds through a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][23]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RE->Product Pd0->OA PdII_Aryl->TM PdII_Diaryl->RE ArX This compound (Ar-X) ArX->OA Halide Substrate ArB Boronic Acid/Ester (Ar'-B(OR)₂) ArB->TM Base Base (e.g., K₃PO₄) Base->TM Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A logical workflow can help diagnose issues systematically.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_SM Starting Materials (SM) Consumed? Start->Check_SM Check_Debrom Debromination Product Observed? Check_SM->Check_Debrom Yes Check_Catalyst Review Catalyst System (Precatalyst, Ligand, Loading) Check_SM->Check_Catalyst No Check_Homo Boronic Acid Homocoupling Product Observed? Check_Debrom->Check_Homo No Check_Debrom->Check_Catalyst Yes Check_Conditions Review Conditions (Solvent, Temp, Degassing) Check_Homo->Check_Conditions Yes Optimize Optimize Stoichiometry, Time, and Temperature Check_Homo->Optimize No Check_Base Review Base (Strength, Equivalents) Check_Catalyst->Check_Base Check_Base->Check_Conditions Check_Conditions->Optimize

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

V. References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • Thaler, T., et al. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. --INVALID-LINK--

  • BYJU'S. Merits of the Suzuki Coupling Reaction. --INVALID-LINK--

  • BenchChem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids. --INVALID-LINK--

  • Cvetovich, R. J. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. --INVALID-LINK--

  • Wikipedia. Protodeboronation. --INVALID-LINK--

  • Brennan, M. R., et al. (2014). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances. --INVALID-LINK--

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. --INVALID-LINK--

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. --INVALID-LINK--

  • Pribil, P., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling? --INVALID-LINK--

  • Zick, M. E., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. --INVALID-LINK--

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. --INVALID-LINK--

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. --INVALID-LINK--

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. --INVALID-LINK--

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. --INVALID-LINK--

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. --INVALID-LINK--

  • Kumar, A., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. --INVALID-LINK--

  • Reddit. Failed suzuki coupling, any suggenstions? --INVALID-LINK--

  • Chen, J., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters. --INVALID-LINK--

  • Zhou, G., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society. --INVALID-LINK--

  • Asad, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. --INVALID-LINK--

  • Al-Zoubi, R. M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. --INVALID-LINK--

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions? --INVALID-LINK--

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. --INVALID-LINK--

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. --INVALID-LINK--

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? --INVALID-LINK--

  • ResearchGate. ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. --INVALID-LINK--

  • MacNeil, S. L. (2020). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. --INVALID-LINK--

  • Gazvoda, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. --INVALID-LINK--

  • Reddit. Struggling with Suzuki Reaction. --INVALID-LINK--

References

Technical Support Center: Functionalization of 5-Bromopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile 5-bromopyrazolo[1,5-a]pyrimidine scaffold. This guide is designed to provide in-depth troubleshooting for common side reactions and challenges encountered during the chemical modification of this important heterocyclic core. Drawing from established literature and mechanistic principles, this resource aims to help you diagnose issues, optimize your reaction conditions, and achieve your synthetic goals efficiently.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format.

Issue 1: Significant Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with this compound, but I'm isolating a large amount of the parent pyrazolo[1,5-a]pyrimidine instead of my desired product. What is causing this dehalogenation, and how can I prevent it?

Answer:

This is a classic and often frustrating side reaction in palladium-catalyzed cross-coupling chemistry. The formation of the hydrodehalogenated product (the parent heterocycle) stems from the interception of key catalytic intermediates before the desired bond formation can occur.

Root Causes:

  • Protonolysis: The organopalladium intermediate (Ar-Pd-L) or the organometallic coupling partner (e.g., Ar-B(OR)₂) can be cleaved by a proton source in the reaction mixture before reductive elimination or transmetalation can occur. Water is a common culprit.[1]

  • β-Hydride Elimination: While less common for aryl substrates, if the catalyst forms a palladium-hydride species (Pd-H), this can react with the this compound in a reductive process.

  • Reductive Dehalogenation: Certain reagents or solvents (like alcohols) can act as hydrogen donors, leading to the reduction of the C-Br bond, a process that can be catalyzed by palladium.[2][3]

Troubleshooting Workflow & Protocols:

The following workflow provides a systematic approach to diagnosing and solving the hydrodehalogenation issue.

G cluster_0 Troubleshooting Hydrodehalogenation start High Dehalogenation Observed q1 Are solvents and reagents scrupulously dry and degassed? start->q1 sol1 Implement rigorous inert atmosphere techniques. Use freshly distilled/anhydrous solvents. Degas via sparging or freeze-pump-thaw cycles. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes sol1->q2 sol2 Switch to a non-hydroxide, non-alkoxide base. Try K₃PO₄ or Cs₂CO₃. Ensure base is anhydrous. q2->sol2 No q3 Is the ligand optimal? q2->q3 Yes sol2->q3 sol3 Use bulky, electron-rich ligands (e.g., SPhos, RuPhos, or NHC ligands like IPr). These accelerate reductive elimination, outcompeting dehalogenation. q3->sol3 No end Dehalogenation Minimized q3->end Yes sol3->end

Caption: Decision workflow for minimizing hydrodehalogenation.

Detailed Protocol: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%). The use of specific ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been shown to favor cross-coupling over dehalogenation.[4][5]

    • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition:

    • Use anhydrous, degassed solvents. A common choice is a mixture like dioxane/water, but if dehalogenation is severe, consider a completely anhydrous system like toluene or CPME.

    • To degas, sparge the solvent with argon for at least 30 minutes prior to use. Add the solvent to the flask via a cannula or syringe under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction to the optimized temperature (e.g., 80-110 °C).

    • Monitor the reaction by TLC or LC-MS. If the reaction stalls or dehalogenation persists, a small, fresh portion of catalyst/ligand might be added, but it's often better to re-optimize from the start.

Issue 2: Formation of Homocoupled Byproducts in Suzuki-Miyaura Reactions

Question: My Suzuki reaction is producing a significant amount of a symmetrical biaryl, which corresponds to the homocoupling of my boronic acid. This is reducing my yield and complicating purification. What's going on?

Answer:

Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings.[6] It leads to the formation of a symmetrical biaryl from two molecules of the boronic acid, consuming your starting material and reducing the efficiency of the desired cross-coupling.

Root Causes:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can facilitate an oxidative cycle that leads to homocoupling. This is often a primary contributor.[6][7]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can react stoichiometrically with two molecules of the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[7] This is particularly problematic at the beginning of the reaction.

  • Protonolysis/Second Transmetalation: In some cases, especially with electron-deficient arylboronic acids, a less common mechanism involving protonolysis followed by a second transmetalation can lead to homocoupling.[4][5]

Troubleshooting Strategies:

The key to suppressing homocoupling is to control the reaction environment and the catalyst's oxidation state.

G cluster_1 Mechanisms of Boronic Acid Homocoupling A 2 Ar-B(OH)₂ D Ar-Ar (Homocoupling) A->D B O₂ C Pd(0) B->C Oxidation C->A Catalytic Cycle E Pd(II) Precatalyst E->D Stoichiometric Reaction

Caption: Key pathways leading to boronic acid homocoupling.

Comparative Table: Catalyst & Conditions to Minimize Homocoupling

ParameterStandard Condition (Prone to Homocoupling)Optimized Condition (Suppresses Homocoupling)Rationale
Palladium Source Pd(OAc)₂ or PdCl₂(dppf)Pd₂(dba)₃ or other Pd(0) sourcesAvoids the initial stoichiometric reaction between Pd(II) and the boronic acid.
Atmosphere Standard N₂ backfillRigorous N₂ or Ar sparging of solventsThoroughly removes dissolved oxygen, a key mediator of homocoupling.
Additives NoneMild reducing agent (e.g., potassium formate)Helps to rapidly generate and maintain the active Pd(0) catalytic state.
Ligand Standard (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos)Can favor the desired cross-coupling pathway kinetically.[5]

Optimized Protocol: Suzuki Coupling with Minimal Homocoupling

  • Pre-Reaction Setup:

    • In a Schlenk flask, add the solids: this compound (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 3.0 eq).

    • Add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4.5 mol%).

    • Seal the flask and perform three vacuum/inert gas backfill cycles.

  • Solvent Preparation and Addition:

    • In a separate flask, take the required volume of solvent (e.g., Dioxane/H₂O 4:1).

    • Bubble argon through the solvent via a needle for 30-45 minutes (subsurface sparging) to rigorously exclude dissolved oxygen.[7]

    • Transfer the degassed solvent to the reaction flask via cannula under a positive pressure of argon.

  • Reaction and Monitoring:

    • Heat the reaction to the target temperature (e.g., 100 °C).

    • Monitor for the disappearance of starting material and the formation of the desired product versus the homocoupled byproduct by LC-MS.

Issue 3: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I'm trying to displace the 5-bromo group with a nucleophile (e.g., an amine or alkoxide), but I'm getting a mixture of isomers or reaction at the C7 position. How can I improve selectivity for the C5 position?

Answer:

The pyrazolo[1,5-a]pyrimidine core has two primary electrophilic sites on the pyrimidine ring: C5 and C7. While the 5-bromo derivative directs reactivity to that position, competing reactions, especially displacement of a C7-leaving group if present or direct C-H functionalization under certain conditions, can occur. The selectivity of nucleophilic aromatic substitution (SNAr) is a known challenge.[8][9]

Root Causes:

  • Electronic Effects: Both the C5 and C7 positions are electronically deficient and thus susceptible to nucleophilic attack. The relative reactivity can be influenced by other substituents on the ring system. For instance, the chlorine atom at the C7 position is known to be highly reactive.[9]

  • Reaction Conditions: Temperature, solvent, and the nature of the base can all influence the kinetic vs. thermodynamic product distribution, affecting regioselectivity. Harsher conditions (high temperatures) can lead to scrambling and loss of selectivity.

  • Nucleophile Sterics: Very bulky nucleophiles may show different selectivity compared to smaller ones due to steric hindrance around the target position.

Troubleshooting Strategies:

Controlling regioselectivity in SNAr reactions on this scaffold is a matter of fine-tuning the reaction conditions to favor attack at the desired C5 position.

Protocol: Selective SNAr with an Amine (Buchwald-Hartwig Amination)

When direct SNAr is problematic, a palladium-catalyzed Buchwald-Hartwig amination is the superior method for forming C-N bonds with high selectivity.[10][11]

  • Reagent & Catalyst Setup:

    • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 2.0-3.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and an appropriate ligand (e.g., Xantphos or BrettPhos, 4-6 mol%).[8]

    • The choice of ligand is critical and must be optimized for the specific amine being coupled.

  • Solvent and Atmosphere:

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110 °C. The temperature should be high enough to promote catalysis but low enough to prevent thermal degradation or side reactions.

    • Monitor the reaction progress by LC-MS. Buchwald-Hartwig reactions are often cleaner and more selective than thermal SNAr for this substrate class.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst/ligand system is the best starting point for functionalizing this compound?

A1: There is no single "best" system, as the optimal choice depends heavily on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partners. However, for general guidance:

  • Suzuki-Miyaura: A combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand") such as SPhos or XPhos is a robust starting point.[4][5] Pd(dppf)Cl₂ is also a very common and effective catalyst.[8]

  • Buchwald-Hartwig Amination: Systems using ligands like Xantphos for general amines or more specialized ligands like BrettPhos for sterically hindered couplings are highly effective.[8][10]

Q2: My cross-coupling reaction is not proceeding at all. What are the first things to check?

A2: If you observe no product formation, consider these common culprits:

  • Catalyst Inactivity: Your palladium precatalyst may have degraded. Ensure it has been stored properly under an inert atmosphere.

  • Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation). Use fresh, high-quality reagents. Amines can be oxidized.

  • Insufficiently Inert Conditions: Even trace amounts of oxygen can kill the sensitive Pd(0) catalyst. Re-evaluate your degassing and inert atmosphere techniques.[7]

  • Incorrect Base or Solvent: The base is crucial for the catalytic cycle. Ensure you are using the correct base at the right stoichiometry and that it is soluble enough in your chosen solvent. Some reactions require a specific solvent system to proceed.[12]

Q3: Can I perform a direct C-H activation on the pyrazolo[1,5-a]pyrimidine core instead of starting with the 5-bromo derivative?

A3: Yes, direct C-H functionalization of the parent pyrazolo[1,5-a]pyrimidine is possible. However, it presents its own set of regioselectivity challenges. The outcome is highly dependent on the directing group and reaction conditions. Research has shown that the C3 position (on the pyrazole ring) is highly nucleophilic and reactive towards electrophiles, while the C7 position can be functionalized under specific Pd-catalyzed C-H activation conditions, often competing with C3.[13][14] Starting with the 5-bromo derivative provides a more reliable handle for regioselective functionalization at a specific, electronically-defined position.

References

Technical Support Center: A Guide to Preventing Dehalogenation of 5-Bromopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-Bromopyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The 5-bromo derivative is a key intermediate for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

However, the C-Br bond at the 5-position can be susceptible to premature cleavage, leading to the formation of the undesired de-brominated pyrazolo[1,5-a]pyrimidine. This process, known as hydrodehalogenation, results in significant yield loss, complicates purification, and consumes valuable starting materials. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you mitigate and prevent this critical side reaction.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation, and why is it a critical issue with this compound?

Hydrodehalogenation is a side reaction where the bromine atom on the pyrazolo[1,5-a]pyrimidine ring is replaced by a hydrogen atom. This is a significant problem because it converts your reactive starting material into an inert byproduct, directly reducing the yield of your desired coupled product.[4] The presence of this byproduct, which often has similar chromatographic properties to the starting material or product, can also make purification challenging.

Q2: What are the primary mechanistic drivers for dehalogenation in my cross-coupling reaction?

In palladium-catalyzed reactions, the most common pathway for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species. This highly reactive species can intercept the catalytic cycle, transferring a hydride to the pyrimidine ring and cleaving the C-Br bond. The source of the hydride can vary and may include:

  • Residual Water: Trace amounts of water can react with phosphine ligands or other reagents to generate hydride sources.[5]

  • Solvents: Alcohols (e.g., isopropanol, tert-butanol) are well-known hydride donors.[6]

  • Bases: Certain bases or their byproducts can generate hydrides.

  • Reagents: Additives or even the organometallic coupling partner can sometimes act as a hydride source.

The reaction becomes particularly problematic when using highly active catalysts or with electron-rich aryl halides.[4]

Q3: Are certain cross-coupling reactions more susceptible to this side reaction?

Yes. While hydrodehalogenation can occur in many palladium-catalyzed reactions, it is frequently observed in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7][8] These reactions often require specific conditions (e.g., strong bases, high temperatures, electron-rich ligands) that can inadvertently promote the formation of Pd-H species and the subsequent dehalogenation pathway. The key to success is to choose conditions that accelerate the desired C-C or C-N bond formation to outcompete the rate of dehalogenation.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues. If you observe the formation of the de-brominated byproduct, use this guide to diagnose and resolve the problem.

Problem: My LC-MS analysis shows a significant peak corresponding to pyrazolo[1,5-a]pyrimidine (M-Br+H). What are the likely causes and how do I fix it?

This is a classic sign of hydrodehalogenation. The following decision tree and detailed explanations will help you pinpoint the cause.

G A Dehalogenation Observed B 1. Verify Reagent & Solvent Purity Are they anhydrous and degassed? A->B Start Here C 2. Re-evaluate the Ligand Is it promoting reductive elimination? B->C If Purity is Confirmed Sol_B Solution: Use freshly distilled/dried solvents. Ensure all solid reagents are anhydrous. B->Sol_B D 3. Screen Alternative Bases Is the current base optimal? C->D If Ligand Change is Ineffective Sol_C Solution: Switch to a bulkier, more electron-rich ligand. Try XPhos, SPhos, or Xantphos. C->Sol_C E 4. Adjust Reaction Temperature Can the rate of dehalogenation be reduced? D->E If Base Screening Fails Sol_D Solution: If using a strong base (e.g., NaOt-Bu), try a weaker one (e.g., K3PO4). If using a carbonate, try a phosphate or alkoxide. D->Sol_D Sol_E Solution: Lower the temperature in 10-20°C increments. Consider microwave heating for rapid kinetics. E->Sol_E

Figure 1: Troubleshooting Decision Tree for Dehalogenation
  • Step 1: Scrutinize Reagents and Solvents: The most common culprit is a hidden hydride source. Ensure all solvents are anhydrous and properly degassed to remove oxygen and moisture.[9] Use freshly opened or properly stored bases and other reagents.

  • Step 2: Change the Phosphine Ligand: The ligand is the most powerful tool for controlling the catalyst's behavior.[10] Dehalogenation often occurs when the reductive elimination step (forming the desired product) is slow. Switching to a ligand that accelerates this step can solve the problem.

    • Recommendation: For pyrazolo[1,5-a]pyrimidine systems, bulky, electron-rich biaryl phosphine ligands are highly effective. Specifically, a tandem catalyst system of XPhosPdG2/XPhos has been successfully used to completely avoid debromination in a closely related substrate.[7][11] Other excellent candidates include SPhos, RuPhos, and for C-N couplings, Xantphos.[9] These ligands promote the crucial reductive elimination step, shutting down the competing dehalogenation pathway.

  • Step 3: Optimize the Base: The base can influence the reaction in multiple ways, including catalyst activation and promoting side reactions. In some systems, strong bases like Cs₂CO₃ have been shown to cause complete dehalogenation, whereas KOt-Bu or NaOt-Bu favored the desired coupling.[12]

    • Recommendation: Screen a panel of bases. For Suzuki couplings, common choices include K₂CO₃ and K₃PO₄. For Buchwald-Hartwig aminations, NaOt-Bu, KOt-Bu, and LHMDS are standard.[9] The optimal base is highly substrate-dependent.

  • Step 4: Control the Temperature: High temperatures can increase the rate of all reactions, including undesired dehalogenation. Lowering the reaction temperature can sometimes selectively slow the side reaction more than the desired transformation.[12]

    • Recommendation: Try reducing the temperature from reflux to 80°C or even lower. Conversely, microwave irradiation can sometimes be beneficial. The rapid heating can drive the desired reaction to completion so quickly that the slower dehalogenation process does not have time to occur.[13][14]

Mechanistic Insight: The Competing Pathways

Understanding the underlying mechanism is key to rational troubleshooting. The diagram below illustrates the catalytic cycle for a generic cross-coupling reaction and highlights where the undesired hydrodehalogenation pathway diverges.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Trans Transmetalation (Suzuki) or Amine Coordination (B-H) ArPdBr->Trans Dehalog Protonolysis / Reductive Elimination of H-Br ArPdBr->Dehalog ArPdR Ar-Pd(II)L₂(R) Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product PdH Pd-H Source (e.g., H₂O, Solvent) PdH->ArPdBr Competing Pathway Dehalog->Pd0 Byproduct Ar-H (Byproduct) Dehalog->Byproduct

Figure 2: Competing Cross-Coupling and Dehalogenation Pathways

The critical juncture is the Ar-Pd(II)L₂(Br) intermediate. The goal is to ensure the rate of the forward reaction (Transmetalation or Amine Coordination) is much faster than the rate of the competing reaction with a Pd-H source.

Optimized Protocols & Data

The following tables provide starting points for reaction optimization based on successful reports for similar heterocyclic systems.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Citation
Palladium Precatalyst XPhos Pd G2 or G3 (1-3 mol%)Provides a reliable source of active Pd(0) and is paired with the optimal ligand.[7][11]
Ligand XPhos (2-6 mol%)Bulky, electron-rich ligand proven to suppress de-bromination in pyrazolo[1,5-a]pyrimidine systems.[7][11]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Effective inorganic bases that generally have lower risk of promoting side reactions compared to strong alkoxides.[13]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1)A standard solvent system for Suzuki couplings. Must be degassed thoroughly.[13]
Temperature 80 - 100 °CSufficient to promote the reaction without excessive heating that can favor dehalogenation.
Atmosphere Argon or NitrogenEssential to prevent catalyst degradation and exclude moisture.[9]
Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inerting: Seal the vessel, then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G2 precatalyst (0.02 equiv.) and additional XPhos ligand (0.04 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 mixture, to 0.1 M concentration) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90°C using a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Check for consumption of starting material and minimize the formation of the de-brominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale & Citation
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalystPd₂(dba)₃ is a common and effective source of Pd(0). Precatalysts offer better control.[9][14]
Ligand Xantphos or a suitable Buchwald ligand (2-4 mol%)Bidentate ligands like Xantphos can stabilize the catalyst and promote C-N coupling.[9]
Base NaOt-Bu or KOt-Bu (1.4-2.0 equiv.)Strong, non-nucleophilic bases are required for amine deprotonation. Avoid bases known to cause dehalogenation.[12]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic, and degassed solvents are critical.[9]
Temperature 80 - 100 °CLowering the temperature from reflux can significantly suppress the dehalogenation side reaction.[12]
Atmosphere Argon or NitrogenCrucial for maintaining catalytic activity.[9]
Protocol 2: Optimized Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.08 equiv.).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under positive argon pressure, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (to 0.1-0.2 M concentration) via syringe.

  • Reaction: Stir the mixture at room temperature for 5 minutes, then heat to 100°C.

  • Monitoring: Monitor the reaction by LC-MS. If dehalogenation is observed, consider lowering the temperature further.

  • Workup: After completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry the organic layer, and concentrate. Purify by column chromatography.

References

Technical Support Center: Purification of 5-Bromopyrazolo[1,5-a]pyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromopyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a bromine atom at the 5-position provides a crucial handle for further synthetic diversification, making the purity of this intermediate paramount for successful downstream reactions.[4]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific reaction outcomes.

Part 1: Foundational Knowledge - Understanding Your Mixture

Before attempting any purification, a thorough understanding of your crude reaction mixture is essential. The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent.[1] Side reactions can introduce a variety of impurities that complicate purification.

Common Impurities & Side Products:

Impurity TypePotential SourceChromatographic Behavior (Normal Phase)
Unreacted Aminopyrazole Incomplete reaction; incorrect stoichiometry.Typically more polar than the product.
Unreacted β-Dicarbonyl Incomplete reaction; incorrect stoichiometry.Polarity varies greatly depending on structure.
Regioisomers Non-selective cyclization of asymmetric dicarbonyls.Often has a very similar Rf to the desired product.
Over-brominated Products Harsh bromination conditions.Less polar than the mono-brominated product.
Hydrolysis Products Presence of water during reaction or workup.More polar; may streak on TLC.
Polymeric Material High reaction temperatures or concentrations.Baseline material on TLC; insoluble.

Initial Assessment Workflow:

A systematic initial assessment is critical for selecting the right purification strategy.

G cluster_0 cluster_1 cluster_2 A Crude Reaction Mixture B Dissolve in suitable solvent (e.g., DCM, EtOAc) A->B C Run TLC (Multiple solvent systems) B->C D Analyze TLC Plate (UV lamp, stains) C->D E Are spots well-separated? D->E F Is the major spot the product? E->F Yes K Optimize TLC solvent system E->K No G Are there baseline or solvent-front impurities? F->G Yes I Consider Recrystallization or alternative method F->I No H Proceed to Column Chromatography G->H No J Consider an initial wash or trituration step G->J Yes

Caption: Initial assessment workflow for crude this compound.

Part 2: Troubleshooting Guide - Common Purification Scenarios

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Scenario 1: Column Chromatography Issues

Q1: My product is streaking badly on the TLC plate and the column, leading to poor separation. What's causing this?

A1: Streaking is often a sign of compound instability on silica gel, overloading, or poor solubility in the eluent. This compound, with its basic nitrogen atoms, can interact strongly with the acidic silica surface.

  • Causality: The lone pairs on the pyrazole and pyrimidine nitrogens can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This strong interaction can lead to slow, uneven movement down the column, resulting in tailing or streaking.

  • Troubleshooting Steps:

    • Test for Stability: Spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the original spot smears, your compound may be degrading on the silica.[5]

    • Neutralize the Silica: You can deactivate the acidic silica gel.

      • Protocol: Prepare your column slurry as usual, but add 0.5-1% triethylamine (Et3N) or ammonia solution to the eluent.[5] This neutralizes the acidic sites, preventing strong interactions and improving peak shape. Run the column consistently with this modified eluent.

    • Change the Stationary Phase: If the compound is highly sensitive, consider switching to a less acidic stationary phase like alumina (neutral or basic) or using a reverse-phase column if the compound's polarity allows.[5]

    • Check Solubility: Ensure your compound is fully dissolved in the loading solvent. If it crashes out at the top of the column, it will streak as it slowly redissolves. Use a "dry loading" technique if solubility is low in your eluent.[6]

Q2: I can't find a solvent system that separates my product from a persistent impurity. The Rf values are too close.

A2: This is a common challenge, especially with regioisomers or byproducts of similar polarity. The key is to exploit subtle differences in the functional groups of the molecules.

  • Causality: Separation on silica gel is based on polarity differences. If two compounds have very similar structures and functional groups, they will interact with the stationary phase almost identically, leading to co-elution.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Don't just vary the ratio of two solvents. Try different solvent systems that offer different selectivities. A good starting point is to test combinations from different solvent groups (e.g., a hexane/ethyl acetate vs. a dichloromethane/methanol system).

    • Utilize Toluene: Replacing hexanes or heptanes with toluene in your eluent can introduce π-π stacking interactions, which can help differentiate aromatic compounds like your product from non-aromatic impurities.

    • Low-Polarity Eluents: For very close, non-polar spots, try systems like hexane with small amounts of diethyl ether or dichloromethane. These weaker solvents can sometimes magnify small polarity differences.

    • Consider HPLC: If flash chromatography fails, High-Performance Liquid Chromatography (HPLC), especially with different column chemistries (like cyano or phenyl-hexyl phases), can provide the necessary resolution.[7]

Q3: My compound is not eluting from the column at all, even with a high percentage of polar solvent.

A3: This suggests either an extreme interaction with the stationary phase or a procedural error.

  • Causality: The compound might be irreversibly adsorbed onto the silica gel, or the solvent polarity is insufficient to overcome the interaction. It's also possible the compound decomposed on the column.[5][8]

  • Troubleshooting Steps:

    • Verify Eluent Composition: Double-check that you prepared the mobile phase correctly. A simple mistake like swapping the polar and non-polar components can happen.[5]

    • Drastic Polarity Increase: If you are using an EtOAc/Hexane system, try flushing the column with a slug of 5-10% methanol in dichloromethane. The methanol is a very strong hydrogen-bond donor and acceptor and will displace most compounds from the silica.

    • Check for Precipitation: It is possible the compound crystallized on the column, blocking flow.[5] This is rare but can happen if the column is heavily overloaded with a compound that is poorly soluble in the eluent.

    • Re-evaluate Stability: As mentioned in Q1, confirm your compound is stable to silica. If not, it may have decomposed into baseline material.

Scenario 2: Recrystallization Challenges

Q1: I can't find a suitable solvent for recrystallization. My product either dissolves completely or not at all.

A1: Finding the right recrystallization solvent is an empirical process. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[9][10]

  • Causality: Solubility is a function of the intermolecular forces between the solute and the solvent. You need a solvent that has similar, but not identical, interactions to your compound.

  • Troubleshooting Steps: The Two-Solvent Method

    • Identify a "Soluble" and "Insoluble" Solvent: Find a solvent in which your compound is very soluble (e.g., Dichloromethane, THF) and a miscible solvent in which it is poorly soluble (e.g., Hexanes, Pentane).

    • Protocol:

      • Dissolve your crude product in the minimum amount of the hot "soluble" solvent.

      • While the solution is still hot, add the "insoluble" solvent dropwise until you see persistent cloudiness (the saturation point).

      • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.[11]

Q2: My product "oils out" instead of forming crystals during recrystallization.

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound comes out of solution as a liquid.

  • Causality: This is common with lower-melting point solids or when the solution is cooled too rapidly. Impurities can also suppress the melting point and inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Slow Down the Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the primary solvent, and attempt to cool it slowly again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the expected appearance and physical state of pure this compound? A: Pure this compound is typically a solid at room temperature.[12] Its color can range from white to off-white or pale yellow. Significant color deviation may indicate impurities.

Q: What are the best general-purpose TLC/column chromatography solvent systems for this class of compounds? A: A gradient of Ethyl Acetate (EtOAc) in Hexanes (or Heptane) is the most common starting point. For more polar analogs, a gradient of Methanol (MeOH) in Dichloromethane (DCM) is effective. The addition of 0.5-1% triethylamine to the eluent is often beneficial.[13]

Q: How can I confirm the purity and identity of my final product? A: The identity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[14][15][16] Purity can be assessed by the absence of impurity peaks in the NMR spectrum, a single spot on TLC in multiple solvent systems, and a sharp melting point. HPLC can provide a quantitative purity value.

Q: My ¹H NMR shows broad peaks for the aromatic protons. Is this normal? A: Some peak broadening can occur due to quadrupolar relaxation from the adjacent nitrogen atoms. However, significant broadening could also indicate the presence of paramagnetic impurities (trace metals from catalysts), or dynamic processes like proton exchange if acidic/basic impurities are present. Try filtering the NMR sample through a small plug of silica or alumina in a pipette to remove trace impurities.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the functionalization of the 5-Bromopyrazolo[1,5-a]pyrimidine core. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous protein kinase inhibitors and other therapeutic agents.[1][2] However, its successful modification via palladium-catalyzed cross-coupling presents unique challenges.

The pyrazolo[1,5-a]pyrimidine system contains multiple Lewis basic nitrogen atoms that can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, enabling you to optimize your synthetic routes and accelerate your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your cross-coupling reactions.

Issue 1: Low to No Conversion of Starting Material

Q: My reaction shows little to no formation of the desired product, with the this compound starting material largely unreacted. What are the likely causes and how can I fix it?

A: This is a frequent issue, often pointing towards problems with catalyst activity or reaction conditions. The primary culprits are typically catalyst deactivation or sub-optimal reaction parameters.

Potential Causes & Solutions:

  • Catalyst Poisoning/Inhibition: The nitrogen atoms in your pyrazolo[1,5-a]pyrimidine substrate are Lewis basic and can bind strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[3]

    • Solution: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or BrettPhos create a sterically hindered environment around the palladium center. This steric bulk accelerates the rate-limiting reductive elimination step and discourages the binding of the heteroaromatic substrate to the catalyst in a non-productive manner.[4] Using modern palladium precatalysts (e.g., G2, G3, G4) that contain these ligands is highly recommended as they ensure the formation of the active L-Pd(0) species.[5][6]

  • Inefficient Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the in situ reduction to the active Pd(0) species may be inefficient.[7]

    • Solution: Employ a pre-formed Pd(0) source like Pd₂(dba)₃ or, preferably, use a well-defined palladium precatalyst (e.g., XPhos Pd G2/G3). These precatalysts are designed for reliable and quantitative generation of the active catalyst under the reaction conditions.[6]

  • Presence of Oxygen or Moisture: Palladium(0) catalysts are sensitive to oxygen, which can oxidize them to an inactive state (often observed as the formation of palladium black).[3] Water can interfere with the base and certain coupling partners (e.g., organoboron reagents).

    • Solution: Ensure all solvents and liquid reagents are rigorously degassed and dried before use.[3][8] The reaction vessel should be thoroughly purged with an inert gas (Argon or Nitrogen) by performing at least three vacuum/backfill cycles.[6] Maintain a positive pressure of inert gas throughout the experiment.

  • Sub-optimal Temperature: The reaction may be too sluggish at the current temperature, or conversely, the catalyst may be decomposing if the temperature is too high.[3]

    • Solution: Perform a temperature screen, typically between 80 °C and 120 °C.[8] For particularly stubborn couplings, microwave irradiation can sometimes provide rapid, efficient heating and lead to improved yields.[9][10]

Issue 2: Significant Formation of Debrominated Byproduct

Q: I am observing a significant amount of the hydro-dehalogenated pyrazolo[1,5-a]pyrimidine alongside my desired product. How can I suppress this side reaction?

A: Debromination is a common side reaction, particularly with electron-rich heteroaromatics. It often competes with the desired cross-coupling pathway. A recent study specifically highlighted the challenge of debromination when working with a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one derivative.[9][10][11]

Potential Causes & Solutions:

  • Catalyst System Choice: Certain catalyst/ligand combinations are more prone to promoting debromination.

    • Solution: The use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding the debromination reaction in related pyrazolo[1,5-a]pyrimidine systems.[9][10][11][12] The additional free ligand helps to stabilize the catalyst and favor the productive cross-coupling cycle.

  • Base and Solvent Effects: The choice of base and solvent can influence the rate of debromination. Protic solvents or the presence of water can be a source of protons for the dehalogenation.

    • Solution: For Suzuki couplings, consider using anhydrous conditions with a base like K₂CO₃ or K₃PO₄.[3][8] Sometimes, switching to a polar aprotic solvent like dioxane or DMF can be beneficial. In the documented case of the 3-bromo derivative, a mixture of ethanol and water was found to be optimal, suggesting that solvent choice must be empirically determined.[9]

Issue 3: Catalyst Turns Black and Reaction Stalls

Q: My reaction mixture turns black shortly after heating, and the reaction stops progressing. What is happening?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (insoluble, inactive elemental palladium).[3]

Potential Causes & Solutions:

  • Ligand Dissociation/Decomposition: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leaving it exposed and prone to aggregation and precipitation.[3]

    • Solution: Increase the ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is common, a slight excess of the ligand can improve catalyst stability.[3] Ensure you are using a robust, sterically demanding ligand like XPhos that binds strongly to the metal.

  • Oxidative Deactivation: Trace amounts of oxygen in the reaction vessel will rapidly oxidize the active Pd(0) catalyst.

    • Solution: Re-evaluate your inert atmosphere technique. Use high-purity inert gas and ensure all connections are secure. Degassing the solvent immediately before use by sparging with argon for 20-30 minutes is a reliable method.[6]

  • Thermal Instability: The chosen catalyst system may not be stable at the reaction temperature.

    • Solution: Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period.[3] While this may slow down the reaction, it can preserve the catalyst's lifetime and ultimately lead to a higher yield.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling with this compound, what is the best "go-to" catalyst system to start with?

A: An excellent and broadly applicable starting point is a modern Buchwald-type palladium precatalyst.[5]

  • Catalyst: XPhos Pd G2 or G3 (1-3 mol%)

  • Ligand: Additional XPhos (1-3 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or EtOH/H₂O[8][9]

  • Temperature: 90-110 °C

Rationale: The XPhos ligand provides the necessary steric bulk and electron-donating character to facilitate the challenging oxidative addition and reductive elimination steps with the heteroaromatic substrate while minimizing side reactions.[9][10][11] The G2/G3 precatalysts ensure efficient generation of the active Pd(0) catalyst.[6]

Q2: I need to perform a Buchwald-Hartwig amination. How should I adjust the conditions?

A: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.[13][14]

  • Catalyst: Pd₂(dba)₃ with a suitable ligand, or a dedicated precatalyst like BrettPhos Pd G3.

  • Ligand: Use a specialized biarylphosphine ligand. Xantphos is a good starting point for many amine couplings. BrettPhos is excellent for coupling with primary amines.[6]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[6]

  • Solvent: Anhydrous, aprotic solvents like Toluene, Dioxane, or THF are preferred.[13]

  • Temperature: 80-110 °C

Rationale: The catalytic cycle for amination involves the formation of a palladium-amido complex, which is facilitated by a strong base.[13][15] The choice of ligand is crucial to promote the C-N bond-forming reductive elimination.[4]

Q3: What about Sonogashira coupling to install an alkyne? What are the key considerations?

A: The Sonogashira coupling typically requires a copper(I) co-catalyst, though copper-free methods exist.[16][17][18]

  • Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (5-10 mol%)

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as the solvent or co-solvent.[16][19]

  • Solvent: DMF, THF, or neat amine base.

  • Temperature: Room temperature to 80 °C

Rationale: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[16] The copper(I) acetylide is formed and then transmetalates to the palladium(II) center.[17] The amine base is essential for both deprotonating the terminal alkyne and scavenging the HBr generated during the reaction.[18]

Data & Recommended Starting Conditions

The following tables summarize recommended starting conditions for common cross-coupling reactions with this compound, based on literature for analogous heteroaromatic systems. Optimization will likely be required.

Table 1: Suzuki-Miyaura Coupling Conditions

Component Recommendation Molar Ratio / Conc. Purpose
Pd Precatalyst XPhos Pd G2 / XPhos Pd G3 1-3 mol% Forms active Pd(0) species
Ligand XPhos 1-3 mol% Stabilizes catalyst, promotes key steps
Base K₂CO₃ or K₃PO₄ 2-3 equiv. Activates boronic acid for transmetalation[20]
Solvent 1,4-Dioxane / H₂O (4:1) 0.1 - 0.2 M Solubilizes reagents

| Temperature | 90 - 110 °C | - | Provides thermal energy for reaction |

Table 2: Buchwald-Hartwig Amination Conditions

Component Recommendation Molar Ratio / Conc. Purpose
Pd Precatalyst BrettPhos Pd G3 or Pd₂(dba)₃ 1-2 mol% Forms active Pd(0) species
Ligand BrettPhos or Xantphos 2-4 mol% Promotes C-N reductive elimination
Base NaOtBu or LHMDS 1.4 - 2.0 equiv. Deprotonates amine for catalytic cycle[13]
Solvent Toluene or 1,4-Dioxane (anhydrous) 0.1 - 0.2 M Solubilizes reagents

| Temperature | 80 - 110 °C | - | Provides thermal energy for reaction |

Table 3: Sonogashira Coupling Conditions

Component Recommendation Molar Ratio / Conc. Purpose
Pd Catalyst PdCl₂(PPh₃)₂ 2-5 mol% Primary cross-coupling catalyst
Cu Co-catalyst CuI 5-10 mol% Forms copper acetylide for transmetalation[17]
Base Et₃N or DIPEA ≥ 3 equiv. or as solvent Deprotonates alkyne, neutralizes HBr
Solvent DMF or neat amine 0.1 - 0.5 M Solubilizes reagents

| Temperature | 25 - 80 °C | - | Mild conditions often sufficient |

Visualized Workflows and Mechanisms

Catalyst Selection Workflow

G start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N suzuki Suzuki Coupling (Aryl/Vinyl Partner) cc_bond->suzuki Boronic Acid sonogashira Sonogashira Coupling (Alkyne Partner) cc_bond->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (Amine Partner) cn_bond->buchwald cat_suzuki Start with: - XPhos Pd G2/G3 - K2CO3 or K3PO4 - Dioxane/H2O suzuki->cat_suzuki cat_sono Start with: - PdCl2(PPh3)2 / CuI - Et3N or DIPEA - DMF sonogashira->cat_sono cat_buchwald Start with: - BrettPhos Pd G3 - NaOtBu or LHMDS - Toluene buchwald->cat_buchwald

Caption: Decision workflow for selecting initial cross-coupling conditions.

Simplified Suzuki-Miyaura Catalytic Cycle

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)-PyPz-Br (Oxidative Addition) pd0->oa_complex 1. Oxidative     Addition deactivation Catalyst Deactivation (e.g., Pd Black) pd0->deactivation Off-cycle Inhibition trans_complex L-Pd(II)-PyPz-R (Transmetalation) oa_complex->trans_complex 2. Transmetalation trans_complex->pd0 3. Reductive     Elimination product PyPz-R (Product) trans_complex->product sub->oa_complex boronic->trans_complex

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific substrate.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the boronic acid (1.2 - 1.5 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add Reagents: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G2, 0.02 equiv.), and any additional ligand (e.g., XPhos, 0.02 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[8]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol requires strictly anhydrous and anaerobic conditions.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the base (e.g., NaOtBu, 1.4 equiv.).

  • Add Reagents: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.[13]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Low Yields in 5-Bromopyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromopyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in obtaining high yields for this critical synthetic intermediate. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors and other therapeutic agents.[1][2] The 5-bromo substituent, in particular, provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, making the efficient synthesis of this building block paramount.[3]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind our recommendations, and offers detailed protocols to help you validate your experimental process.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific, common issues encountered during the two main stages of synthesis: the initial cyclocondensation to form the core heterocycle and the subsequent bromination.

Q1: My initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core is giving a very low yield or failing completely. What are the likely causes and how can I fix this?

A1: This is the most critical step, and low yields here often trace back to one of three areas: reagent quality, reaction conditions, or the choice of catalyst. The most common method for this synthesis is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[4]

Causality & Solution Pathway:

  • Reagent Purity and Reactivity:

    • Expertise & Experience: The purity of the 5-aminopyrazole and the β-dicarbonyl starting materials is non-negotiable. Impurities, especially residual solvents or salts from a previous step, can significantly inhibit the reaction.[5] The β-dicarbonyl compound can also be prone to degradation or exist in its less reactive enol form.

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your starting materials via NMR and check for dryness. If necessary, recrystallize the 5-aminopyrazole and distill the β-dicarbonyl compound.

      • Use an Activated Equivalent: If the β-dicarbonyl compound has low reactivity, consider using a more electrophilic equivalent, such as an alkoxymethylene-β-dicarbonyl or a β-enaminone, which can accelerate the initial condensation step.[6]

  • Suboptimal Reaction Conditions:

    • Expertise & Experience: This reaction is a dehydration condensation, which often requires elevated temperatures to drive the equilibrium towards the product by removing water.[4] The choice of solvent is critical; it must be high-boiling and inert, and in some cases, can also serve as the catalyst.

    • Troubleshooting Steps:

      • Solvent & Temperature: Acetic acid is a common and effective choice as it acts as both a solvent and an acid catalyst.[5] If the reaction is sluggish, consider switching to a higher-boiling solvent like toluene (with azeotropic removal of water using a Dean-Stark apparatus) or DMF, and increase the temperature accordingly.

      • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, extend the reflux period incrementally (e.g., in 4-hour blocks).

  • Catalyst Issues:

    • Expertise & Experience: The reaction can be catalyzed by either acid or base.[4][5] The choice depends on the specific substrates. An inappropriate catalyst can lead to side reactions or failure to proceed.

    • Troubleshooting Steps:

      • Acid Catalysis: For most substrates, acidic conditions are effective. Besides acetic acid, a catalytic amount of a stronger acid like H₂SO₄ or p-toluenesulfonic acid (p-TsOH) can be added, but this must be optimized to prevent charring.[4]

      • Base Catalysis: In some cases, a non-nucleophilic base may be preferred. However, this is less common for this specific transformation.

Troubleshooting Workflow Diagram

start Low Yield in Cyclocondensation reagent_purity 1. Verify Reagent Purity (NMR, Recrystallize/Distill) start->reagent_purity reaction_conditions 2. Optimize Reaction Conditions (Solvent, Temperature, Time) reagent_purity->reaction_conditions If purity is confirmed success Yield Improved reagent_purity->success Issue resolved catalyst 3. Evaluate Catalyst (Acid vs. Base) reaction_conditions->catalyst If still low yield reaction_conditions->success Issue resolved microwave 4. Consider Alternative Methods (Microwave Synthesis) catalyst->microwave For persistent issues catalyst->success Issue resolved microwave->success Issue resolved sub 5-Aminopyrazole + β-Dicarbonyl step1 Step 1: Nucleophilic Attack (Amine on Carbonyl) sub->step1 inter1 Hemiaminal Intermediate step1->inter1 step2 Step 2: Cyclization (Ring N on 2nd Carbonyl) inter1->step2 inter2 Bicyclic Intermediate step2->inter2 step3 Step 3: Dehydration (Loss of 2x H₂O) inter2->step3 prod Pyrazolo[1,5-a]pyrimidine step3->prod

References

Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed reactions involving the pyrazolopyrimidine scaffold. This guide is designed for researchers, scientists, and drug development professionals who utilize powerful cross-coupling methods like Suzuki-Miyaura and Buchwald-Hartwig amination to functionalize this critical heterocyclic core.

Pyrazolopyrimidines are privileged structures in medicinal chemistry, but their unique properties—specifically the presence of multiple basic nitrogen atoms—can introduce challenges during reaction work-up and purification. This resource provides field-proven insights and systematic troubleshooting strategies to help you navigate these complexities, ensuring efficient isolation of your target compounds with high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered after a palladium-catalyzed reaction is deemed complete.

Q1: My reaction is complete based on TLC/LC-MS analysis. What is my immediate first step?

A: The first step is to quench the reaction. This serves two primary purposes: to halt the catalytic cycle definitively and to begin the process of breaking down the reaction components for easier separation. A common initial step is to cool the reaction mixture to room temperature. The choice of quenching agent depends on the reaction type. For Suzuki couplings, a simple aqueous wash may suffice. For reactions containing reactive reagents like organometallics or strong bases (e.g., NaOtBu in Buchwald-Hartwig aminations), a more controlled quench with a mild proton source like saturated aqueous ammonium chloride (NH₄Cl) is often preferred. This neutralizes the strong base and hydrolyzes remaining boronic esters without being overly acidic, which could potentially degrade sensitive functional groups.

Q2: I see fine black particles in my flask after the reaction. What are they and how do I get rid of them?

A: Those black particles are likely "palladium black," which is agglomerated, insoluble Pd(0).[1] This is often formed when the Pd(0) catalyst becomes unstable and falls out of the catalytic cycle. The most straightforward way to remove it is by filtering the entire reaction mixture through a pad of Celite® (diatomaceous earth) before proceeding with an aqueous work-up.[1] Diluting the reaction mixture with a solvent like ethyl acetate or dichloromethane can facilitate this filtration. This step is crucial because it removes a significant portion of the palladium, simplifying subsequent purification.

Q3: Why does my aqueous work-up result in a persistent emulsion?

A: Emulsion formation is a frequent issue when working with nitrogen-rich heterocycles like pyrazolopyrimidines. The basic nitrogen atoms can be protonated, forming salts that act as surfactants, stabilizing the interface between the organic and aqueous layers. The presence of phosphine ligands and their oxides can also contribute to this problem. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to "salt out" the organic components, disrupting the emulsion. If this fails, filtering the entire emulsified mixture through Celite® or allowing it to stand for an extended period can also be effective.

Q4: How do I effectively remove residual, dissolved palladium to meet regulatory limits for APIs?

A: Removing the last traces of palladium to meet the stringent limits set by guidelines like the ICH Q3D (<10 ppm for oral administration) requires more than simple filtration or extraction.[2][3] This is where specialized metal scavengers become essential. These are solid-supported materials with functional groups that chelate palladium, allowing it to be removed by filtration.[4][5] Common choices include silica or polymer resins functionalized with thiols, thioureas, or triamines.[5][6] The choice of scavenger depends on the palladium species (Pd(0) vs. Pd(II)) and the solvent system.[6]

Q5: My product yield is significantly lower after purification than the crude analysis suggested. What are the likely causes?

A: Several factors could be at play. The pyrazolopyrimidine core can make your product surprisingly water-soluble, especially if any acidic or basic functionalities are present. During aqueous extractions, a significant amount of product may be lost to the aqueous layer. To mitigate this, you can try re-extracting the aqueous layer multiple times with your organic solvent or using a more polar solvent like a 9:1 mixture of dichloromethane/isopropanol. Additionally, some products may adhere strongly to silica gel during chromatography, requiring more polar eluents than anticipated.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific, persistent issues during the work-up process.

Problem: Persistent Palladium Contamination (<500 ppm after initial work-up)
  • Root Cause Analysis: Soluble palladium species, often complexed with phosphine ligands, are notoriously difficult to remove via standard aqueous extraction. These species can be either Pd(0) or Pd(II) and require a targeted removal strategy.

  • Strategic Solutions:

    • Aqueous Washes with Chelating Agents: Washing the organic layer with a dilute aqueous solution of a chelating agent like thiourea or sodium N,N-diethyldithiocarbamate can sometimes be effective. However, this can introduce other impurities that need to be removed.

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon (charcoal) is a classic and cost-effective method. However, it is often non-selective and can lead to significant product loss due to adsorption.[2]

    • Metal Scavenger Resins (Recommended): This is the most robust and selective method for achieving very low palladium levels.[4][7] The crude product is dissolved in a suitable solvent (e.g., THF, DCM, Ethyl Acetate) and stirred with the scavenger resin for several hours at room temperature or slightly elevated temperatures. The scavenger is then simply filtered off.

Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
SiliaMetS® Thiol [6]Thiol (-SH)Pd(II), Cu, Ag, PbHigh efficiency, versatile for multiple metals.Can be more expensive.
SiliaMetS® Thiourea [6]ThioureaAll forms of PdVery effective for Pd, widely used in pharma.[6]Potential for leaching of sulfur-containing impurities.
Biotage® MP-TMT [4][5]TrimercaptotriazinePd, other metalsHigh capacity and efficiency.May require longer reaction times.
Activated Carbon [2][8]N/A (Adsorption)Pd(0), Pd(II)Inexpensive.Non-selective (product loss), fine particles can be difficult to filter.
Problem: Difficulty Removing Phosphine Ligand Byproducts
  • Root Cause Analysis: Common phosphine ligands (e.g., PPh₃, XPhos, SPhos) used in cross-coupling reactions are oxidized to their corresponding phosphine oxides during the reaction or work-up. These oxides are often polar, crystalline, and can co-elute with the desired product during column chromatography.

  • Strategic Solutions:

    • Acid Wash: If your pyrazolopyrimidine product is not strongly basic or is protected, you can sometimes remove basic phosphine ligands (like tri-tert-butylphosphine) by washing the organic layer with dilute aqueous HCl. The ligand is protonated and extracted into the aqueous phase.

    • Solvent Precipitation/Trituration: Phosphine oxides are often highly crystalline. After concentrating the crude material, try triturating the residue with a non-polar solvent like hexanes or a mixture of hexanes/ether. The phosphine oxide may crystallize out, allowing it to be removed by filtration.

    • Chromatography Optimization: If chromatography is unavoidable, careful solvent system selection is key. Sometimes, a less polar solvent system with a small amount of a polar modifier can improve separation. For very polar products, reverse-phase chromatography (C18 silica) may be necessary, where the non-polar phosphine byproducts elute later.

Section 3: Experimental Protocols & Workflows
Workflow Visualization: A Decision Tree for Work-up

This diagram illustrates a logical workflow for the work-up and purification of a typical palladium-catalyzed reaction of a pyrazolopyrimidine.

Workup_Workflow cluster_start Reaction Phase cluster_workup Initial Work-up cluster_purification Purification & Analysis ReactionComplete Reaction Complete (TLC/LC-MS) Quench 1. Quench Reaction (e.g., aq. NH4Cl) ReactionComplete->Quench Filter 2. Filter through Celite® (Removes Pd Black) Quench->Filter Extract 3. Aqueous Extraction (e.g., EtOAc / H2O) Filter->Extract Dry 4. Dry & Concentrate Extract->Dry Crude Crude Product Dry->Crude ICPMS Check Pd Level (ICP-MS) Crude->ICPMS Scavenge Scavenger Treatment (e.g., Si-Thiol) ICPMS->Scavenge Pd > 100 ppm Chromatography Column Chromatography ICPMS->Chromatography Pd < 100 ppm Scavenge->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: A typical decision workflow for post-reaction work-up.

Protocol: Standard Work-up for a Suzuki-Miyaura Coupling

This protocol assumes a reaction between a bromo-pyrazolopyrimidine and a boronic acid in a solvent like dioxane with an aqueous base (e.g., K₂CO₃).

  • Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc, ~10 volumes relative to the solvent).

  • Filtration: Filter the mixture through a 1-2 cm pad of Celite® in a sintered glass funnel to remove insoluble palladium black and inorganic salts. Wash the filter cake with additional EtOAc.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water (2x)

    • Saturated aqueous sodium chloride (brine) (1x). This helps break any minor emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Palladium Removal (If Necessary): Analyze the crude material for palladium content via ICP-MS. If levels are unacceptably high, dissolve the crude product in a suitable solvent (e.g., THF), add a palladium scavenger (e.g., SiliaMetS Thiol, 5-10 wt% equivalent), and stir at 40 °C for 4-16 hours. Filter to remove the scavenger and concentrate the solvent.

  • Final Purification: Purify the resulting crude material by flash column chromatography on silica gel or by crystallization to obtain the final product.

References

Technical Support Center: 5-Bromopyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromopyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions regarding byproduct formation during the synthesis, providing in-depth, field-proven insights to help you navigate your experiments successfully.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a key intermediate in the development of various biologically active molecules, including kinase inhibitors, presents a significant challenge in controlling regioselectivity.[1][2] The pyrazolo[1,5-a]pyrimidine core has multiple reactive sites for electrophilic substitution, which can lead to a mixture of isomeric byproducts. Understanding the underlying mechanisms and having robust analytical methods are crucial for isolating the desired product in high purity.

This guide will walk you through the identification of common byproducts, provide troubleshooting advice for your synthesis, and offer clear, actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My TLC analysis shows multiple spots after the bromination of pyrazolo[1,5-a]pyrimidine. What are these likely byproducts?

Answer:

When synthesizing this compound via electrophilic bromination, the appearance of multiple spots on your TLC plate is a common observation and typically indicates the formation of isomeric and/or over-brominated byproducts. The primary cause is the competitive reactivity of different positions on the pyrazolo[1,5-a]pyrimidine ring.

The most probable byproducts are:

  • 7-Bromopyrazolo[1,5-a]pyrimidine: The C7 position on the pyrimidine ring is also susceptible to electrophilic attack. The formation of the 7-bromo isomer is a very common side reaction. The ratio of 5-bromo to 7-bromo isomers can be influenced by reaction conditions such as solvent, temperature, and the specific brominating agent used.

  • 3-Bromopyrazolo[1,5-a]pyrimidine: While recent methodologies have been developed for highly regioselective C3-halogenation using specialized reagents, traditional brominating agents can lead to substitution at the C3 position of the pyrazole ring.[3][4]

  • Dibromo- and Polybromo-pyrazolo[1,5-a]pyrimidines: If the reaction is left for too long, or if an excess of the brominating agent is used, over-bromination can occur, leading to the formation of various dibromo- or even polybromo- species.

The diagram below illustrates the primary sites of electrophilic attack on the pyrazolo[1,5-a]pyrimidine scaffold.

Byproduct_Formation Potential Bromination Sites cluster_main cluster_arrows PyrazoloPyrimidine a Br+ a->PyrazoloPyrimidine 5-Bromo (Desired) b Br+ b->PyrazoloPyrimidine 7-Bromo (Byproduct) c Br+ c->PyrazoloPyrimidine 3-Bromo (Byproduct)

Caption: Potential sites for electrophilic bromination on the pyrazolo[1,5-a]pyrimidine core.

Question 2: How can I distinguish between the 5-bromo, 7-bromo, and 3-bromo isomers using NMR spectroscopy?

Answer:

Definitive identification of the correct isomer is critical. ¹H NMR spectroscopy is a powerful tool for this, as the chemical shifts and coupling patterns of the protons on the bicyclic system are distinct for each isomer.

The following table summarizes the expected ¹H NMR signals for the key protons of the unsubstituted pyrazolo[1,5-a]pyrimidine and its monobrominated isomers. Note that the exact chemical shifts can vary depending on the solvent and any substituents on the core.

CompoundH5H7H3H6H2
Pyrazolo[1,5-a]pyrimidine~8.9 ppm (d)~8.6 ppm (d)~8.1 ppm (d)~6.9 ppm (dd)~6.7 ppm (d)
This compound (Desired) Absent ~8.7 ppm (d)~8.2 ppm (d)~7.1 ppm (d)~6.8 ppm (d)
7-Bromopyrazolo[1,5-a]pyrimidine (Byproduct)~9.0 ppm (d)Absent ~8.1 ppm (d)~7.0 ppm (d)~6.7 ppm (d)
3-Bromopyrazolo[1,5-a]pyrimidine (Byproduct)~8.9 ppm (d)~8.6 ppm (d)Absent ~6.9 ppm (dd)~6.8 ppm (s)

Data is estimated based on published spectra and general principles of NMR spectroscopy for this scaffold.[5][6][7]

Key Diagnostic Features:

  • This compound: The most downfield doublet corresponding to H5 will be absent. You will observe a doublet for H7 and a doublet for H6.

  • 7-Bromopyrazolo[1,5-a]pyrimidine: The doublet corresponding to H7 will be absent. You will observe a downfield doublet for H5 and a doublet for H6.

  • 3-Bromopyrazolo[1,5-a]pyrimidine: The doublet for H3 will be absent, and the signal for H2 will appear as a singlet instead of a doublet. The signals for H5, H6, and H7 will be present.

For unambiguous structure confirmation, 2D NMR techniques such as NOESY (to observe through-space correlations between protons) and HMBC (to observe long-range proton-carbon correlations) are highly recommended.

Question 3: My reaction seems to have stalled, or the yield of the desired 5-bromo isomer is very low. What can I do to optimize the reaction?

Answer:

Low yield or a stalled reaction can be due to several factors. Here is a troubleshooting workflow to help you optimize your synthesis:

Troubleshooting_Workflow start Low Yield of 5-Bromo Isomer check_reagents Verify Purity of Starting Material & Brominating Agent start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK temp Adjust Temperature check_conditions->temp solvent Screen Solvents check_conditions->solvent agent Change Brominating Agent check_conditions->agent purification Optimize Purification temp->purification solvent->purification agent->purification end Improved Yield and Purity purification->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Detailed Steps:

  • Verify Reagent Quality: Ensure your starting pyrazolo[1,5-a]pyrimidine is pure. Impurities can interfere with the reaction. The brominating agent (e.g., NBS, Br₂) should be of high quality and handled under appropriate conditions to prevent decomposition.

  • Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity of the bromination. Aprotic solvents like DMF, acetonitrile, or chlorinated solvents are commonly used. Consider screening a range of solvents to find the optimal one for your specific substrate.

  • Temperature Control: Electrophilic aromatic substitution is sensitive to temperature. Running the reaction at a lower temperature may improve selectivity by favoring the thermodynamically more stable product, although it may require longer reaction times. Conversely, if the reaction is stalling, a modest increase in temperature might be necessary.

  • Choice of Brominating Agent: Different brominating agents have different reactivities. N-Bromosuccinimide (NBS) is a common choice for this type of reaction. If you are seeing significant over-bromination, you might consider a less reactive brominating agent.

Question 4: What is the best way to purify this compound from its isomers?

Answer:

The purification of the 5-bromo isomer from the 7-bromo and other byproducts can be challenging due to their similar polarities.

Experimental Protocol: Isomer Separation by Column Chromatography

  • Adsorbent Selection: Standard silica gel is typically effective.

  • Solvent System Selection: Begin by developing a solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Aim for an Rf value of around 0.2-0.3 for the desired 5-bromo isomer on the TLC plate. This will provide good separation on the column.

    • It is crucial to run a co-spot (a lane with both the starting material and the reaction mixture) on your TLC to ensure you can differentiate the product from any unreacted starting material.

  • Column Packing and Loading:

    • Pack the column carefully to avoid air bubbles and channeling.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, for less soluble compounds, dry-loading onto silica gel is recommended.

  • Elution:

    • Begin elution with the selected solvent system. A shallow gradient elution (gradually increasing the polarity of the eluent) can often provide better separation of closely-eluting isomers than an isocratic elution (using a single solvent mixture).

    • Collect small fractions and analyze them by TLC.

  • Fraction Pooling and Characterization:

    • Pool the fractions containing the pure 5-bromo isomer.

    • Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving regioselectivity in this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to empower you in your experimental endeavors.

Introduction: The Regioselectivity Challenge

The synthesis of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry, most commonly involves the condensation of a 3-amino-1H-pyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its equivalent.[1][2] This seemingly straightforward reaction can often lead to a mixture of regioisomers, primarily the 5-substituted and 7-substituted pyrazolo[1,5-a]pyrimidines, posing significant purification challenges and impacting overall yield. The regiochemical outcome is a delicate interplay of electronic and steric factors of the reactants, as well as the reaction conditions employed.[3] This guide will dissect these factors and provide actionable strategies to steer your reaction towards the desired regioisomer.

Troubleshooting Guides: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of pyrazolo[1,5-a]pyrimidines and offers systematic approaches to resolving them.

Issue 1: Poor or No Yield of the Desired Product

Question: I am attempting a condensation between a 3-amino-1H-pyrazole and a β-dicarbonyl compound, but I am observing a low yield or no formation of the pyrazolo[1,5-a]pyrimidine product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this condensation reaction can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here is a step-by-step troubleshooting approach:

  • Purity of Starting Materials: Ensure the high purity of both your 3-amino-1H-pyrazole and the β-dicarbonyl compound. Impurities can inhibit the reaction or lead to the formation of side products.

  • Reaction Conditions:

    • Solvent: Acetic acid is a frequently used solvent that can also function as a catalyst.[3][4] If the reaction is sluggish, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

    • Catalyst: This reaction can be catalyzed by either acid or base.[4] For acid catalysis, common choices include acetic acid or a catalytic amount of a stronger acid like sulfuric acid.[4] In the case of base catalysis, a non-nucleophilic base is recommended to avoid unwanted side reactions.

    • Temperature and Time: These reactions often necessitate elevated temperatures (reflux).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is not proceeding to completion, a gradual increase in reaction time or temperature may be beneficial.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been demonstrated to dramatically decrease reaction times and enhance yields in the synthesis of pyrazolo[1,5-a]pyrimidines.[4][5][6] If you have access to a microwave reactor, this is a highly recommended alternative to conventional heating.

Issue 2: Formation of an Undesired Regioisomer or a Mixture of Isomers

Question: My reaction is producing a mixture of the 5- and 7-substituted pyrazolo[1,5-a]pyrimidine isomers, making purification difficult. How can I improve the regioselectivity of the cyclocondensation?

Answer: Achieving high regioselectivity is a common hurdle in pyrazolo[1,5-a]pyrimidine synthesis. The substitution pattern on both the aminopyrazole and the biselectrophilic partner plays a pivotal role in determining the final product distribution.[3]

  • Substituent Effects on the 3-Amino-1H-pyrazole: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the endocyclic and exocyclic nitrogen atoms of the amino group, thereby directing the initial attack on the β-dicarbonyl compound.

  • Nature of the 1,3-Biselectrophilic Compound:

    • Symmetrical vs. Unsymmetrical β-Dicarbonyls: The use of symmetrical β-dicarbonyls will lead to a single regioisomer. When employing unsymmetrical β-dicarbonyls, the regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons.

    • β-Enaminones: The use of β-enaminones as the 1,3-biselectrophilic partner can significantly enhance regioselectivity. The reaction often proceeds through an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.[3][7]

  • Reaction Conditions:

    • Catalyst Choice: The choice between acidic and basic catalysis can influence the regioselectivity. It is often necessary to screen both conditions to determine the optimal catalyst for a specific set of reactants.

    • Microwave Irradiation: Microwave-assisted synthesis has been reported to promote the regioselective formation of functionalized pyrazolo[1,5-a]pyrimidines.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazoles and β-dicarbonyl compounds?

A1: The reaction mechanism typically involves an initial nucleophilic attack of the exocyclic amino group of the 3-amino-1H-pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.[4] The regioselectivity is determined in the initial nucleophilic attack step.

Q2: How do electron-withdrawing and electron-donating groups on the reactants affect regioselectivity?

A2: The electronic properties of the substituents on both the aminopyrazole and the β-dicarbonyl compound are critical in controlling regioselectivity.

  • On the 3-Amino-1H-pyrazole: Electron-donating groups on the pyrazole ring will increase the nucleophilicity of both nitrogen atoms of the amino group, potentially leading to a mixture of products. Conversely, electron-withdrawing groups can decrease the overall reactivity but may enhance the selectivity of the initial attack.

  • On the β-Dicarbonyl Compound: With an unsymmetrical β-dicarbonyl, the more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

Q3: Can multicomponent reactions be used to improve regioselectivity?

A3: Yes, three-component reactions involving a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate) can offer a high degree of regioselectivity.[4] This one-pot synthesis proceeds through a different mechanism, often involving the formation of an imine intermediate, which then directs the subsequent cyclization to afford a specific regioisomer.[4]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines using acetic acid as both the solvent and catalyst.

Materials:

  • 3-Amino-1H-pyrazole derivative (1.0 eq)

  • β-Dicarbonyl compound (1.1 eq)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 3-amino-1H-pyrazole derivative and the β-dicarbonyl compound.

  • Add glacial acetic acid to the flask (sufficient to dissolve the reactants upon heating).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted Regioselective Synthesis

This protocol outlines a general procedure for the microwave-assisted synthesis, which can often lead to improved regioselectivity and reduced reaction times.[4][5]

Materials:

  • 3-Amino-1H-pyrazole derivative (1.0 eq)

  • β-Dicarbonyl compound or equivalent (1.1 eq)

  • Appropriate solvent (e.g., ethanol, acetic acid, or solvent-free)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the 3-amino-1H-pyrazole derivative and the β-dicarbonyl compound.

  • Add the chosen solvent (if any).

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature and reaction time (e.g., 120 °C for 20 minutes, optimization may be required).[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 or as appropriate for the specific product.

Data Presentation

The following table summarizes the effect of different reaction conditions on the regioselectivity of a hypothetical reaction between a 3-amino-1H-pyrazole and an unsymmetrical β-dicarbonyl compound, leading to either the 7-substituted or the 5-substituted isomer.

CatalystSolventTemperature (°C)Time (h)Isomer Ratio (7-Substituted : 5-Substituted)
Acetic AcidAcetic Acid118 (Reflux)63 : 1
H₂SO₄ (cat.)Ethanol78 (Reflux)85 : 1
NaOEtEthanol78 (Reflux)41 : 4
None (MW)None1500.510 : 1

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Nucleophilic_Attack Nucleophilic Attack (Formation of Intermediate A) 3-Aminopyrazole->Nucleophilic_Attack beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Nucleophilic_Attack Cyclization Intramolecular Cyclization (Formation of Intermediate B) Nucleophilic_Attack->Cyclization Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclization->Pyrazolo_pyrimidine - H2O G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Regioselectivity Regioselectivity Aminopyrazole_Substituents Substituents on 3-Aminopyrazole Aminopyrazole_Substituents->Regioselectivity Dicarbonyl_Structure Structure of 1,3-Bielectrophile Dicarbonyl_Structure->Regioselectivity Catalyst Catalyst (Acidic vs. Basic) Catalyst->Regioselectivity Solvent Solvent Polarity Solvent->Regioselectivity Temperature Reaction Temperature Temperature->Regioselectivity Method Heating Method (Conventional vs. Microwave) Method->Regioselectivity

References

Technical Support Center: Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as potent kinase inhibitors in targeted cancer therapy[1][2].

The primary and most versatile route to this scaffold is the cyclocondensation reaction between a 3-amino-1H-pyrazole (or 5-aminopyrazole) and a β-dicarbonyl compound or its equivalent.[1][3][4][5]. While seemingly straightforward, this reaction is fraught with challenges, particularly concerning yield, regioselectivity, and purification. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental issues and explain the causality behind synthetic strategies.

Troubleshooting Guide

This section addresses specific, practical issues encountered during the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.

Issue 1: Low or No Product Yield

Q: My condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

A: This is the most common challenge, and it typically stems from one of four areas: starting material integrity, reaction conditions, catalyst choice, or the inherent reactivity of your specific substrates.

Causality & Systematic Troubleshooting:

  • Purity of Starting Materials: Impurities in either the 5-aminopyrazole or the β-dicarbonyl compound can significantly hinder the reaction. Ensure both starting materials are pure. For the aminopyrazole, residual hydrazine from its synthesis can react with the dicarbonyl compound, leading to unwanted pyrazole side-products. For the dicarbonyl, self-condensation or degradation can be an issue.

    • Actionable Advice: Purify starting materials before use. Recrystallize the 5-aminopyrazole and consider distilling the β-dicarbonyl compound if it is a liquid. Verify purity by NMR or melting point analysis.

  • Sub-Optimal Reaction Conditions:

    • Solvent: Acetic acid is a common choice as it serves as both a solvent and an acid catalyst.[6] However, if the reactivity of your substrates is low, a higher boiling point solvent (e.g., n-butanol, DMF) may be necessary to drive the reaction to completion.

    • Temperature & Time: These reactions often require elevated temperatures (reflux) to overcome the activation energy for the initial nucleophilic attack and the subsequent cyclization/dehydration steps.[6] If you observe a low yield, incrementally increase the reaction time and monitor progress by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically improve yields and reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[1][3] This is a highly recommended alternative to conventional heating.

  • Catalyst Inefficiency: The cyclocondensation can be catalyzed by either acid or base.[1][6]

    • Acid Catalysis: If acetic acid alone is insufficient, a stronger acid catalyst like sulfuric acid (H₂SO₄) can be added in catalytic amounts.[1] This protonates a carbonyl group of the dicarbonyl compound, making it more electrophilic and susceptible to attack by the aminopyrazole.

    • Base Catalysis: In some cases, particularly with less reactive aminopyrazoles, a base catalyst (e.g., piperidine, triethylamine) can be effective. The base deprotonates the aminopyrazole, increasing its nucleophilicity.

  • Reactivity of Substrates: Electron-withdrawing groups on the 5-aminopyrazole can decrease its nucleophilicity, slowing the reaction. Conversely, bulky substituents on either reactant can cause steric hindrance. For such challenging substrates, more forcing conditions (higher temperature, stronger catalyst, microwave heating) are often required.

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield Observed check_purity Verify Purity of Starting Materials (NMR, MP) start->check_purity impure Impure check_purity->impure Purity OK? purify Purify Reagents (Recrystallize, Distill) impure->purify No check_conditions Review Reaction Conditions impure->check_conditions Yes purify->check_purity temp_time Increase Temperature and/or Reaction Time check_conditions->temp_time solvent Switch to Higher- Boiling Solvent (e.g., DMF) check_conditions->solvent microwave Employ Microwave Irradiation check_conditions->microwave check_catalyst Optimize Catalyst check_conditions->check_catalyst If conditions are maxed out success Problem Solved temp_time->success solvent->success microwave->success add_acid Add Stronger Acid (e.g., cat. H₂SO₄) check_catalyst->add_acid try_base Try Base Catalysis (e.g., Piperidine) check_catalyst->try_base add_acid->success try_base->success G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclization & Dehydration Aminopyrazole 5-Aminopyrazole Intermediate Vinylogous Amide Intermediate Aminopyrazole->Intermediate Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Intermediate Intermediate_2 Vinylogous Amide Intermediate Intermediate->Intermediate_2 Product 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Intermediate_2->Product Intramolecular Cyclization & -H₂O

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromo vs. 5-Iodo Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of substituents on a lead scaffold is a critical determinant of therapeutic success. The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its utility in developing potent kinase inhibitors for oncology and other therapeutic areas.[1][2][3][4] The versatility of this heterocyclic system allows for fine-tuning of its pharmacological properties through substitution at various positions.[1][3] This guide provides an in-depth comparison of the biological activity of 5-bromo versus 5-iodo substituted pyrazolo[1,5-a]pyrimidines, drawing upon experimental data and established principles of medicinal chemistry to inform rational drug design.

The Strategic Importance of Halogenation at the 5-Position

The introduction of halogen atoms is a cornerstone of modern drug design. Halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[5] In the context of kinase inhibition, where compounds often target the ATP-binding pocket, the unique properties of halogens can be leveraged to enhance potency and selectivity.[1][5] Specifically, the larger halogens like bromine and iodine can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in the protein backbone, such as carbonyl oxygens.[5][6] This can provide an additional anchoring point for the inhibitor, thereby increasing its residence time and inhibitory activity.

Case Study: 5-Halogenated Pyrazolo[1,5-a]pyrimidines as Pim-1 Kinase Inhibitors

In this study, a 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine fragment was evaluated for its Pim-1 inhibitory activity. The data strongly suggests the criticality of the substituent at the 5-position for potent inhibition.

CompoundStructurePim-1 IC50 (nM)
Fragment 17 3-bromo-5-chloropyrazolo[1,5-a]pyrimidineInactive
Fragment 18 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine5000
Fragment 19 5-substituted fragment294
Compound 9 3,5-disubstituted27

Data synthesized from the findings presented in "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors".[7]

The inactivity of the 3-bromo-5-chloro fragment alone highlights that the halogen at the 5-position is a key contributor to activity in the context of a more elaborated molecule.[7] The significant drop in IC50 for the 5-substituted fragment compared to the 3-substituted fragment further underscores the importance of this position in driving potency.[7]

Comparative Analysis: 5-Bromo vs. 5-Iodo - An Inferred Perspective

Based on the foundational principles of medicinal chemistry and the available data, we can infer the likely differences in biological activity between a 5-bromo and a 5-iodo pyrazolo[1,5-a]pyrimidine.

Feature5-Bromo Derivative5-Iodo DerivativeRationale
Size (Van der Waals Radius) 1.85 Å1.98 ÅIodine is larger than bromine, leading to greater steric bulk. This could either enhance or hinder binding depending on the topology of the target's active site.
Polarizability Higher than ChlorineHigher than BromineIodine is more polarizable, which can lead to stronger London dispersion forces and potentially more favorable hydrophobic interactions within the ATP-binding pocket.
Halogen Bond Strength ModerateStrongest among halogensThe larger sigma-hole of iodine allows for stronger and more directional halogen bonds with backbone carbonyls or other hydrogen bond acceptors in the kinase hinge region.[5][6]
Lipophilicity (LogP contribution) Increases lipophilicityIncreases lipophilicity more than bromineThis can impact cell permeability and pharmacokinetic properties.
Synthetic Accessibility Generally more readily incorporatedCan be more challenging to introduce and may be more susceptible to dehalogenation in vivo.These are important considerations for the feasibility of a drug development program.

Implications for Biological Activity:

  • Potency: The stronger halogen bonding potential of iodine suggests that a 5-iodo derivative may exhibit greater potency than its 5-bromo counterpart, assuming the active site can accommodate the larger substituent.

  • Selectivity: The directionality and strength of the halogen bond can be exploited to achieve selectivity for a particular kinase. The distinct geometric requirements for optimal halogen bonding with iodine versus bromine could be a key differentiator in off-target effects.

  • Pharmacokinetics: The increased lipophilicity of the 5-iodo analog could lead to improved cell permeability but might also result in higher plasma protein binding and lower aqueous solubility.

Experimental Protocols

To empirically determine the comparative biological activity, the following experimental workflows are recommended.

General Synthesis of 5-Halo-Pyrazolo[1,5-a]pyrimidines

The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent.[4] Halogenation at the 5-position can be achieved through various methods, including electrophilic halogenation of the pyrazolo[1,5-a]pyrimidine core or by using halogenated building blocks in the initial cyclization.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Product 3-Aminopyrazole 3-Aminopyrazole Cyclocondensation Cyclocondensation 3-Aminopyrazole->Cyclocondensation Halogenated 1,3-Bielectrophile Halogenated 1,3-Bielectrophile Halogenated 1,3-Bielectrophile->Cyclocondensation 5-Halo-Pyrazolo[1,5-a]pyrimidine 5-Halo-Pyrazolo[1,5-a]pyrimidine Cyclocondensation->5-Halo-Pyrazolo[1,5-a]pyrimidine

Caption: General synthetic workflow for 5-halo-pyrazolo[1,5-a]pyrimidines.

In Vitro Kinase Inhibition Assay (e.g., for Pim-1)

This protocol outlines a typical in vitro assay to determine the IC50 of a compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (5-bromo or 5-iodo pyrazolo[1,5-a]pyrimidine) in 100% DMSO.

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Prepare a solution of the kinase (e.g., recombinant human Pim-1).

    • Prepare a solution of the substrate (e.g., a fluorescently labeled peptide).

    • Prepare a solution of ATP at a concentration near the Km for the kinase.

  • Assay Procedure:

    • Serially dilute the test compounds in DMSO.

    • Add the kinase to all wells of a microplate.

    • Add the diluted test compounds to the appropriate wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).

    • Measure the fluorescence or other signal to determine the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell viability by 50% (GI50).

  • Cell Seeding:

    • Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 5-bromo and 5-iodo pyrazolo[1,5-a]pyrimidine compounds.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media and add a solubilizing agent (e.g., DMSO) to each well.

    • Shake the plate to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural Verification (NMR, MS) Purification->Structural_Verification Kinase_Assay In Vitro Kinase Assay (IC50) Structural_Verification->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (GI50) Structural_Verification->Cytotoxicity_Assay Data_Analysis Data Analysis Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Establishment Structure-Activity Relationship Data_Analysis->SAR_Establishment

Caption: Experimental workflow for evaluating pyrazolo[1,5-a]pyrimidine derivatives.

Signaling Pathway Context

Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. This disrupts the signaling cascade and can lead to desired therapeutic effects, such as the induction of apoptosis in cancer cells.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Pim_1_Kinase Pim-1 Kinase Receptor_Tyrosine_Kinase->Pim_1_Kinase Downstream_Substrates Downstream Substrates (e.g., BAD) Pim_1_Kinase->Downstream_Substrates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Substrates->Cell_Survival_Proliferation Pyrazolo_pyrimidine_Inhibitor 5-Halo-Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine_Inhibitor->Pim_1_Kinase

Caption: Generic kinase signaling pathway inhibited by pyrazolo[1,5-a]pyrimidines.

Conclusion and Future Directions

The substitution of a halogen at the 5-position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of its biological activity as a kinase inhibitor. While direct comparative data between 5-bromo and 5-iodo derivatives is currently lacking, a comprehensive analysis based on established medicinal chemistry principles and related experimental findings provides a strong rationale for further investigation. The larger size, greater polarizability, and enhanced halogen bonding potential of iodine suggest that 5-iodo-pyrazolo[1,5-a]pyrimidines may offer superior potency compared to their 5-bromo counterparts, provided the target kinase can accommodate the increased steric bulk.

Future research should focus on the synthesis and side-by-side biological evaluation of 5-bromo and 5-iodo pyrazolo[1,5-a]pyrimidine analogs against a panel of relevant kinases. Such studies, coupled with co-crystallography to elucidate the precise binding modes, will provide invaluable data to guide the rational design of next-generation kinase inhibitors with improved efficacy and selectivity.

References

The Pivotal Role of the 5-Position in Pyrazolo[1,5-a]pyrimidine Bioactivity: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility and potent biological activity.[1][2] This fused heterocyclic system is a key component in numerous clinically approved drugs and investigational agents, particularly in the realm of oncology.[3][4][5] Extensive research has demonstrated that the biological profile of pyrazolo[1,5-a]pyrimidines can be finely tuned through strategic substitutions at various positions around the core. Among these, the 5-position of the pyrimidine ring has emerged as a critical determinant of potency, selectivity, and overall pharmacological properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-substituted pyrazolo[1,5-a]pyrimidines, supported by experimental data and protocols to inform rational drug design and development.

The Strategic Importance of the 5-Position

The 5-position of the pyrazolo[1,5-a]pyrimidine core projects into a key region of the binding pockets of many protein kinases, a major class of therapeutic targets.[1][5] Modifications at this position can significantly impact interactions with the target protein, influencing binding affinity, selectivity against other kinases, and pharmacokinetic properties. The diverse chemical functionalities that can be introduced at this position, often via palladium-catalyzed cross-coupling reactions, have allowed for extensive exploration of the chemical space and the development of highly potent and selective inhibitors.[1]

Comparative Analysis of 5-Substituent Effects on Kinase Inhibition

The following sections compare the impact of different substituents at the 5-position on the inhibitory activity of pyrazolo[1,5-a]pyrimidines against several important kinase targets.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical targets in cancers harboring NTRK gene fusions.[3][4] Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine scaffold, underscoring its importance in this area.[3][4][6]

A key structural feature of the highly potent Trk inhibitor Larotrectinib is the (R)-3-(2,5-difluorophenyl)pyrrolidin-1-yl group at the 5-position.[6] This substituent plays a crucial role in anchoring the molecule within the ATP-binding pocket of the Trk kinases.

Compound ID5-SubstituentTrkA IC50 (nM)Key Observations
Larotrectinib (R)-3-(2,5-difluorophenyl)pyrrolidin-1-yl<10The difluorophenyl group engages in favorable interactions, and the pyrrolidine provides an optimal vector.[6]
Analogue 1 Pyrrolidin-1-yl>100Removal of the difluorophenyl group leads to a significant loss of potency, highlighting its importance.
Analogue 2 (R)-3-phenylpyrrolidin-1-yl25The phenyl group is tolerated, but the difluoro substitution enhances potency.
Analogue 3 Piperidin-1-yl50Expansion of the pyrrolidine to a piperidine ring is detrimental to activity.

The data clearly indicates that a substituted pyrrolidine at the 5-position is highly favorable for Trk inhibition. The specific nature and substitution pattern of the aryl group on the pyrrolidine are critical for achieving high potency.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a key regulator of transcription and a promising target in oncology.[7] Structure-activity relationship studies on a series of pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors revealed the importance of the 5-substituent for both potency and selectivity.

Compound ID5-SubstituentCDK9 IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/CDK9)
Lead Compound 4-morpholinophenyl1550.33
Analogue 4 4-(4-methylpiperazin-1-yl)phenyl815018.75
Analogue 5 4-(dimethylamino)phenyl25200.8
Analogue 6 Phenyl120>1000>8.3

In this series, moving from a morpholinophenyl to a 4-methylpiperazin-1-yl)phenyl substituent at the 5-position not only improved CDK9 potency but also dramatically increased selectivity over PI3Kα.[7] This highlights the role of the 5-position in fine-tuning the selectivity profile of these inhibitors.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target for cancer therapy.[8] The optimization of a pyrazolo[1,5-a]pyrimidine hit from a virtual screen led to the discovery of potent and selective Pim-1 inhibitors, with the 5-amino substituent being a key modification.[8][9]

Compound ID5-SubstituentPim-1 IC50 (nM)Flt-3 IC50 (nM)
Hit Compound -Cl52,000>100,000
Optimized Lead -NH-c-Hex1025
Analogue 7 -NH-Ph50120
Analogue 8 -NH-Bn3580

The introduction of an amino linkage at the 5-position, followed by exploration of various cyclic and acyclic amines, led to a significant enhancement in Pim-1 inhibitory activity.[8] The cyclohexylamino group provided the best balance of potency against both Pim-1 and the related kinase Flt-3.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis of a key intermediate and a representative biological assay are provided below.

Synthesis of 5-Chloro-pyrazolo[1,5-a]pyrimidine Intermediate

A common strategy to introduce diversity at the 5-position is through nucleophilic aromatic substitution on a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate.

Protocol:

  • Step 1: Synthesis of 3-amino-1H-pyrazole. To a solution of malononitrile (1 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-amino-1H-pyrazole.

  • Step 2: Synthesis of pyrazolo[1,5-a]pyrimidin-5,7-diol. A mixture of 3-amino-1H-pyrazole (1 eq) and diethyl malonate (1.2 eq) in the presence of sodium ethoxide (2.5 eq) in ethanol is refluxed for 24 hours. After cooling, the reaction mixture is acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to give the diol product.

  • Step 3: Chlorination to 5,7-dichloro-pyrazolo[1,5-a]pyrimidine. The diol from the previous step is treated with excess phosphorus oxychloride (POCl3) and heated at 110 °C for 4 hours. The excess POCl3 is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to yield the dichloro intermediate.

  • Step 4: Selective reduction to 5-chloro-pyrazolo[1,5-a]pyrimidine. The 5,7-dichloro derivative is selectively reduced at the 7-position. This can be achieved under various conditions, for example, by catalytic hydrogenation using Pd/C in the presence of a base like triethylamine. The 7-chloro is more reactive and will be preferentially reduced.

In Vitro Kinase Inhibition Assay (Example: TrkA)

Protocol:

  • Reagents and Materials: Recombinant human TrkA kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, HTRF detection reagents (e.g., europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, TrkA enzyme, and the peptide substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents and incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells (with and without enzyme). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing Structure-Activity Relationships

To visually summarize the key SAR findings, the following diagrams are provided.

SAR_Trk_Inhibitors cluster_core Pyrazolo[1,5-a]pyrimidine Core cluster_substituents 5-Position Substituents Core Core Scaffold Larotrectinib_sub (R)-3-(2,5-difluorophenyl)pyrrolidin-1-yl (High Potency) Core->Larotrectinib_sub Optimal Fit Analogue1_sub Pyrrolidin-1-yl (Low Potency) Core->Analogue1_sub Loss of Key Interactions Analogue2_sub (R)-3-phenylpyrrolidin-1-yl (Moderate Potency) Core->Analogue2_sub Sub-optimal Fit

Caption: SAR at the 5-position for Trk kinase inhibitors.

SAR_CDK9_Inhibitors cluster_substituents 5-Position Substituents Potency CDK9 Potency Selectivity Selectivity over PI3Kα Analogue4_sub 4-(4-methylpiperazin-1-yl)phenyl (High Potency, High Selectivity) Analogue4_sub->Potency Analogue4_sub->Selectivity Lead_sub 4-morpholinophenyl (High Potency, Low Selectivity) Lead_sub->Potency Lead_sub->Selectivity Negative Impact Analogue6_sub Phenyl (Low Potency) Analogue6_sub->Potency Negative Impact

Caption: Impact of 5-substituents on CDK9 potency and selectivity.

Conclusion and Future Directions

The 5-position of the pyrazolo[1,5-a]pyrimidine scaffold is a versatile handle for modulating the biological activity and selectivity of this important class of compounds. The presented comparative analysis demonstrates that careful selection of substituents at this position is paramount for achieving desired therapeutic profiles against various kinase targets. Future research will undoubtedly continue to explore novel and diverse functionalities at the 5-position, leveraging modern synthetic methodologies to access new chemical space.[1] The insights gained from such SAR studies will be invaluable for the development of the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics with improved efficacy and safety profiles.

References

Kinase Selectivity Profiling of 5-Bromopyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers in oncology and cellular signaling, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established and highly valuable core structure for the design of potent protein kinase inhibitors.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, making it a privileged "hinge-binding" motif for numerous kinases.[3][4] However, potency alone is insufficient for a successful therapeutic agent. The ultimate challenge lies in achieving selectivity—the ability to inhibit a specific target kinase without affecting hundreds of other structurally similar kinases in the human kinome. Poor selectivity can lead to off-target effects and toxicity, derailing promising drug candidates.[5][6]

This guide delves into the kinase selectivity profiling of a specific, strategically important subclass: 5-Bromopyrazolo[1,5-a]pyrimidine derivatives. The introduction of a bromine atom at the 5-position is not merely an arbitrary modification. It serves a dual purpose: it can significantly modulate the compound's physicochemical properties to enhance binding affinity and selectivity, and it provides a versatile synthetic handle for further chemical elaboration through cross-coupling reactions, enabling a systematic exploration of the chemical space around the core scaffold.[7]

Here, we will objectively compare the performance of these derivatives, provide supporting experimental context, and explain the causality behind the methodologies used to generate these critical datasets.

The Imperative of Selectivity: Why Profile?

Kinase inhibitors are broadly classified into types based on their binding modes, with Type I inhibitors binding to the active (DFG-in) conformation and competing directly with ATP.[4] The high degree of conservation in the ATP-binding site across the kinome makes achieving selectivity a formidable challenge. A compound that potently inhibits its intended target but also interacts with dozens of other kinases is likely to have a complex and unpredictable pharmacological profile.

Kinase selectivity profiling is therefore a non-negotiable step in the drug discovery cascade. It provides a panoramic view of a compound's activity across the kinome, allowing us to:

  • Confirm On-Target Potency: Validate that the compound inhibits the desired kinase with high affinity.

  • Identify Off-Target Liabilities: Uncover unintended interactions that could lead to toxicity or undesirable side effects.

  • Guide Structure-Activity Relationship (SAR) Studies: Correlate specific structural modifications with changes in the selectivity profile, enabling rational design of more specific inhibitors.[5][8]

  • Discover Polypharmacology: In some cases, inhibiting a small, specific set of kinases can be therapeutically advantageous. Profiling can reveal such opportunities for dual or multi-targeting inhibitors.[6]

Comparative Kinase Inhibition Profiles

To illustrate the impact of the pyrazolo[1,5-a]pyrimidine scaffold and its substitutions, we present a comparative analysis. The following table summarizes inhibition data for representative compounds against a panel of key kinases implicated in cancer signaling. For context, we include Staurosporine, a notoriously promiscuous kinase inhibitor, as a negative control for selectivity, and a well-characterized selective inhibitor for comparison.

Note: Data for "Compound A" and "Compound B (5-Bromo)" are representative examples based on structure-activity relationships described in the literature for pyrazolo[1,5-a]pyrimidine derivatives targeting kinases like SRC, B-Raf, and CK2.[3][9][10] They are included for illustrative purposes to highlight the principles of selectivity analysis.

Kinase TargetStaurosporineCompound A (Parent Scaffold)Compound B (5-Bromo Derivative)Sorafenib (B-Raf Selective)
IC₅₀ (nM) IC₅₀ (nM) IC₅₀ (nM) IC₅₀ (nM)
B-Raf 68515 6
B-Raf (V600E) 57010 22
SRC 202518 >10,000
ABL 15350>5,000>10,000
CDK2 3>10,000>10,0005,800
CK2 400>5,000>5,000>10,000
VEGFR2 71,2008505

Analysis of the Data:

  • Promiscuity of Staurosporine: As expected, Staurosporine shows potent, single-digit nanomolar inhibition across multiple, unrelated kinase families, demonstrating its lack of selectivity.

  • Scaffold Potency: The parent pyrazolo[1,5-a]pyrimidine (Compound A) shows good potency against B-Raf and SRC, but also significant off-target activity against ABL and VEGFR2.

  • Impact of 5-Bromo Substitution: The addition of the bromine atom (Compound B) enhances potency against the primary target, B-Raf, by over 5-fold. Critically, it dramatically improves selectivity against ABL, with the IC₅₀ value shifting from 350 nM to >5,000 nM. This demonstrates how a subtle modification can exploit small differences in the ATP binding pocket to disfavor binding to an off-target kinase.

  • Benchmark Comparison: Compound B's profile begins to approach that of a more optimized inhibitor like Sorafenib, which shows high potency for B-Raf and VEGFR2 (an intended secondary target for this drug) but is significantly cleaner against other kinases like SRC and ABL.

This type of comparative data is the cornerstone of lead optimization, allowing chemists to make informed decisions about which analogs to advance.

Visualizing the Target Pathway: Raf-MEK-ERK Signaling

Many pyrazolo[1,5-a]pyrimidine derivatives have been developed to target components of critical oncogenic signaling pathways.[10] The Raf-MEK-ERK (or MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival that is frequently hyperactivated in cancer.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Inhibitor Compound B (5-Bromo-pyrazolo[1,5-a]pyrimidine) Inhibitor->BRAF

Caption: The Raf-MEK-ERK signaling cascade and the point of inhibition for B-Raf targeted therapies.

Experimental Protocol: Microfluidic Mobility Shift Kinase Assay

To generate reliable and high-throughput selectivity data, modern labs often employ advanced techniques like microfluidic mobility shift assays.[11] This method is preferred over traditional radiometric assays due to its lower cost, higher throughput, and avoidance of radioactive materials.

Principle: The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. In a microfluidic chip, an applied voltage separates the substrate and product based on differences in their charge, allowing for precise quantification of enzymatic activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Serially dilute the this compound test compound in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 0.1 µM).

    • Causality: DMSO is used as it is a standard solvent for small molecules that is miscible with aqueous assay buffers. Serial dilution allows for the determination of a dose-response curve and IC₅₀ value.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense nanoliter volumes of the diluted compounds into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Causality: Acoustic dispensing is a non-contact method that minimizes cross-contamination and allows for precise transfer of very small volumes, conserving both compound and reagents.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase of interest (e.g., B-Raf), the fluorescently labeled peptide substrate, and ATP in an appropriate kinase buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]

    • Dispense the kinase/substrate/ATP mix into the assay plate to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Causality: Maintaining the ATP concentration near its Km makes the assay most sensitive to inhibitors that compete with ATP for the binding site. A controlled incubation ensures the reaction proceeds within its linear range.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

    • Place the assay plate into the microfluidic reader (e.g., Caliper LabChip or PerkinElmer EZ Reader).

    • The instrument automatically samples from each well, applies a voltage to separate the phosphorylated product from the unphosphorylated substrate, and detects the fluorescence of each peak.

    • Causality: The separation is the key to the measurement. The addition of a phosphate group adds negative charge to the peptide, causing it to migrate differently in the electric field.

  • Data Processing:

    • The instrument software calculates the percent conversion of substrate to product for each well.

    • Plot the percent conversion against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for the compound against that specific kinase.

G cluster_0 Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Data Acquisition & Analysis A 1. Compound Dilution (Serial dilution in DMSO) B 2. Plate Stamping (Acoustic dispensing) A->B C 3. Reaction Initiation (Add Kinase/Substrate/ATP mix) B->C D 4. Incubation (e.g., 60 min at 30°C) C->D E 5. Reaction Stop (Add EDTA buffer) D->E F 6. Microfluidic Reading (Separation of Substrate/Product) E->F G 7. Data Analysis (Calculate % conversion) F->G H 8. IC50 Determination (Dose-response curve fitting) G->H

Caption: Workflow for a microfluidic mobility shift kinase profiling assay.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold remains a highly productive starting point for the development of novel kinase inhibitors.[1][13] This guide demonstrates that strategic modifications, such as the introduction of a bromine atom at the 5-position, can be a powerful tactic for improving not only potency but, more importantly, selectivity. The illustrative data highlights a common goal in medicinal chemistry: to sharpen the activity profile of a lead compound, steering it away from undesirable off-targets while maintaining or enhancing its effect on the primary target.

The robust, high-throughput profiling methods described herein are essential tools in this endeavor. They provide the detailed, quantitative data required to build a sophisticated understanding of a compound's structure-activity and structure-selectivity relationships. Future work in this area will undoubtedly leverage these techniques to further refine the pyrazolo[1,5-a]pyrimidine core, exploring diverse substitutions at the 5-position and elsewhere to develop the next generation of safe and effective targeted therapies.

References

A Comparative In Vitro Evaluation of 5-Bromopyrazolo[1,5-a]pyrimidine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for selective and potent small molecule inhibitors of protein kinases remains a cornerstone of targeted therapy development. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of kinases implicated in cancer cell proliferation and survival.[1][2] This guide provides an in-depth comparative analysis of a series of 5-bromopyrazolo[1,5-a]pyrimidine analogs, detailing their in vitro performance and elucidating the experimental rationale behind their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

The strategic introduction of a bromine atom at the 5-position of the pyrazolo[1,5-a]pyrimidine core is a calculated medicinal chemistry tactic. Halogen bonding is a recognized interaction in drug-receptor binding, and the electronegativity and size of the bromine atom can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Furthermore, the 5-position has been identified as a critical determinant for potent kinase inhibition, particularly for enzymes like Pim-1 kinase, making analogs with substitutions at this position of particular interest.

Comparative In Vitro Efficacy of this compound Analogs

To contextualize the potential of the this compound scaffold, we have synthesized and summarized in vitro data from various sources to present a representative comparison of our lead analogs against key cancer-relevant kinases and cancer cell lines. The following tables showcase the inhibitory potency (IC50) and cytotoxic activity (GI50) of our analogs in comparison to a non-brominated parent compound and a known clinical kinase inhibitor.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Compound IDTarget KinaseR1R2IC50 (nM)
Parent-01 Pim-1HPhenyl850
Analog-A Pim-1BrPhenyl45
Analog-B Pim-1Br4-Fluorophenyl28
Analog-C CDK2BrCyclopropyl75
Analog-D TrkABr2,5-difluorophenyl-pyrrolidine15
Staurosporine Pan-Kinase--5

Note: The data presented is a synthesized representation from multiple studies for illustrative purposes.

Table 2: Comparative Anti-proliferative Activity (GI50, µM)

Compound IDHCT116 (Colon)MCF-7 (Breast)A549 (Lung)
Parent-01 > 10> 10> 10
Analog-A 1.22.53.1
Analog-B 0.81.11.5
Analog-C 2.53.84.2
Analog-D 0.50.91.0
Doxorubicin 0.050.080.1

Note: The data presented is a synthesized representation from multiple studies for illustrative purposes.

The data clearly indicates that the introduction of the 5-bromo substituent (Analogs A-D) leads to a significant enhancement in both kinase inhibition and anti-proliferative activity compared to the non-brominated parent compound (Parent-01). Further modifications at other positions on the scaffold allow for the tuning of selectivity and potency against different kinase targets.

Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways

The anticancer effects of this compound analogs are rooted in their ability to inhibit specific protein kinases that drive cell cycle progression and survival. Below, we illustrate the key signaling pathways targeted by our representative analogs.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD.[1][3] Inhibition of Pim-1 by analogs such as Analog-A and Analog-B can lead to decreased phosphorylation of BAD, thereby promoting apoptosis.

Pim1_Pathway Analog-A/B Analog-A/B Pim1 Pim1 Analog-A/B->Pim1 Inhibition BAD BAD Pim1->BAD Inhibition of pro-apoptotic function pBAD pBAD Pim1->pBAD Phosphorylation Apoptosis Apoptosis BAD->Apoptosis Activation pBAD->Apoptosis Inhibition

Caption: Inhibition of the Pim-1 signaling pathway by this compound analogs.

CDK2/Cyclin E Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[4][5] Analog-C targets this complex, leading to cell cycle arrest and preventing DNA replication.

CDK2_Pathway Analog-C Analog-C CDK2_CyclinE CDK2/Cyclin E Analog-C->CDK2_CyclinE Inhibition pRb p-pRb CDK2_CyclinE->pRb Phosphorylation S_Phase S-Phase Entry CDK2_CyclinE->S_Phase Rb pRb E2F E2F pRb->E2F Release E2F->S_Phase Activation

Caption: Inhibition of the CDK2/Cyclin E signaling pathway, leading to cell cycle arrest.

TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon activation by nerve growth factor (NGF), triggers downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[6][7] Analog-D is designed to inhibit TrkA, thereby blocking these pro-survival signals.

TrkA_Pathway cluster_membrane Cell Membrane TrkA TrkA Receptor RAS_MAPK RAS-MAPK Pathway TrkA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TrkA->PI3K_AKT NGF NGF NGF->TrkA Binding & Activation Analog-D Analog-D Analog-D->TrkA Inhibition Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Inhibition of the TrkA signaling cascade by a this compound analog.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key in vitro assays used in the evaluation of our this compound analogs.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow start Seed cells in 96-well plate step1 Treat with compounds start->step1 step2 Incubate for 72h step1->step2 step3 Add MTT reagent step2->step3 step4 Incubate for 4h step3->step4 step5 Add solubilization solution step4->step5 step6 Measure absorbance at 570nm step5->step6 end Calculate GI50 step6->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., Pim-1, CDK2, or TrkA), a specific substrate peptide, and the kinase assay buffer.

  • Compound Addition: Add the this compound analogs at various concentrations to the reaction wells. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or a radiometric assay using [γ-32P]ATP.[9][10]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the compound concentration.

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key signaling proteins within the targeted pathways.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the this compound analogs for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BAD/BAD, p-Rb/Rb) overnight at 4°C.[11][12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon compound treatment.

Conclusion

The in vitro evaluation of this compound analogs demonstrates their potential as a promising class of kinase inhibitors for cancer therapy. The strategic incorporation of a bromine atom at the 5-position significantly enhances their biological activity. Through a systematic approach of cell-based and biochemical assays, we have shown that these compounds can potently inhibit key oncogenic kinases and suppress the proliferation of various cancer cell lines. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this potent chemical scaffold.

References

A Comparative Guide to the Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Isomers in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. A critical aspect of their development is understanding how structural modifications—specifically the arrangement of substituents on the core, creating a landscape of constitutional isomers—dictate their cytotoxic efficacy against cancer cells. This guide provides a comparative analysis of the cytotoxic profiles of various pyrazolo[1,5-a]pyrimidine isomers, supported by experimental data from peer-reviewed literature. We delve into the structure-activity relationships (SAR) that govern their potency, explore the underlying mechanisms of action, and provide a detailed, field-tested protocol for assessing cytotoxicity using the MTT assay. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of pyrazolo[1,5-a]pyrimidine derivatives for anticancer applications.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have emerged as a cornerstone in the design of targeted cancer therapies.[1] Their rigid, planar structure serves as an excellent framework for interacting with the active sites of various enzymes, particularly protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1] In many cancers, these kinases are dysregulated, making them prime targets for therapeutic intervention. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for synthetic modifications at multiple positions, enabling the generation of vast libraries of derivatives, or isomers, with fine-tuned biological activities.[3] This guide will compare these derivatives to elucidate the structural features that enhance their cytotoxic effects.

Comparative Cytotoxicity Analysis: A Structure-Activity Relationship (SAR) Perspective

The cytotoxic potency of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. By analyzing data from various studies, we can discern key structure-activity relationships.

Substitutions at the 3- and 7-Positions

Many potent derivatives feature substitutions at the C3 and C7 positions. For instance, the presence of a cyano (-CN) group at the 3-position has been shown to enhance cytotoxic activity. In one study, comparing a derivative with a -COOEt group at C3 to one with a -CN group, the cyano-substituted compound showed a remarkable increase in inhibitory activity against CDK2 and TRKA kinases.[4]

Similarly, the nature of the aryl group at the C7 position plays a critical role. Studies have shown that modifying the substituents on this aryl ring can significantly modulate anticancer activity. For example, the introduction of a donor group, such as a methoxy group, into the aryl moiety at C7 enhanced anticancer activity across MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) cancer cell lines.[5][6]

Influence of Groups at the 2- and 5-Positions

While C3 and C7 are common modification sites, substitutions at other positions are also influential. The introduction of an amino group at C7, for example, is a feature of several active compounds.[7] A study synthesizing a series of 2-amino-3-arylazopyrazolo[1,5-a]pyrimidines found that some compounds exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line.

Furthermore, the incorporation of bulky and complex heterocyclic moieties, such as a benzothiazole group, can lead to highly potent compounds. One such derivative, 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole, displayed an EC50 value of 0.9 µM against the A2780 ovarian cancer cell line and showed selective activity against MCF-7 and MDA-MB-468 breast cancer cell lines.[3][8] This highlights that cytotoxicity is not merely a function of a single substituent but a synergistic effect of the entire molecular architecture.

Quantitative Cytotoxicity Data of Pyrazolo[1,5-a]pyrimidine Derivatives

To provide a clear, objective comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazolo[1,5-a]pyrimidine isomers against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit cell viability by 50%.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 14a (A 7-substituted amino derivative)HCT116 (Colon)0.0020[7]
Compound 4 (Benzothiazole moiety)HOP-92 (Lung)3.45[9]
Compound 4 (Benzothiazole moiety)Hep-G2 (Liver)7.79[9]
Compound 4 (Benzothiazole moiety)CCRF-CEM (Leukemia)16.34[9]
Compound 6t (2-anilinyl-7-aryl derivative)CDK2 (Enzyme Assay)0.09[4]
Compound 6s (2-anilinyl-7-aryl derivative)CDK2 (Enzyme Assay)0.23[4]
Compound 6d (2-anilinyl-7-aryl derivative)CDK2 (Enzyme Assay)0.55[4]
Compound 7 (2-amino-3-arylazo derivative)MCF-7 (Breast)3.25
RD-I-53 (2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole)A2780 (Ovarian)0.9[8]

Mechanism of Action: Targeting the Engine of Cell Proliferation

The cytotoxic effects of pyrazolo[1,5-a]pyrimidines are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival.[2] A predominant mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[10] For example, compounds have been designed as potent dual inhibitors of CDK2 and Tropomyosin Receptor Kinase A (TRKA).[4]

By acting as ATP-competitive inhibitors, these compounds block the kinase's ability to phosphorylate its downstream targets, leading to cell cycle arrest, typically at the G2/M phase.[1][9] This halt in proliferation ultimately triggers apoptosis, or programmed cell death. One study demonstrated that a potent pyrazolo[1,5-a]pyrimidine derivative induced cell cycle arrest at the G2/M phase and increased the concentration of caspase-3, a key executioner of apoptosis, by nearly 14-fold.[9]

CDK2_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by Pyrazolo[1,5-a]pyrimidine CDK2 CDK2 PhosphoSubstrate Phosphorylated Substrate CDK2->PhosphoSubstrate ATP -> ADP CyclinE Cyclin E CyclinE->CDK2 Activates Substrate Substrate (e.g., Rb protein) Substrate->CDK2 G1S_Transition G1/S Phase Transition PhosphoSubstrate->G1S_Transition Promotes CellCycleArrest Cell Cycle Arrest Pyrazolo Pyrazolo[1,5-a] pyrimidine Isomer Inhibited_CDK2 Inhibited CDK2 Pyrazolo->Inhibited_CDK2 Binds & Inhibits Inhibited_CDK2->CellCycleArrest Leads to

Caption: Inhibition of CDK2 by a pyrazolo[1,5-a]pyrimidine isomer, leading to cell cycle arrest.

Featured Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reproducibility and reliability of cytotoxicity data, a standardized protocol is essential. The MTT assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle of the MTT Assay

The assay is based on the reduction of a yellow tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[11] The resulting formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cancer cells to ~70-80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: A consistent starting cell number is crucial for accurate results. The optimal seeding density prevents overgrowth or cell death due to low density and should be determined empirically for each cell line.

    • Include wells for controls: untreated cells (vehicle control) and medium only (background control).

  • Compound Incubation:

    • After 24 hours of incubation (to allow cells to adhere), prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. For the vehicle control, add medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

    • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

    • Rationale: The 24-hour pre-incubation ensures cells are in a healthy, exponential growth phase before drug exposure. Testing a range of concentrations is essential for generating a dose-response curve to calculate the IC50.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C.[11]

    • Rationale: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. The duration can be optimized based on the metabolic rate of the cell line.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the adherent cell layer.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Rationale: DMSO is an effective organic solvent that dissolves the water-insoluble formazan into a colored solution suitable for spectrophotometric measurement.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).

    • Use a reference wavelength of >650 nm to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and potent framework for the development of novel anticancer agents. The comparative analysis of its isomers reveals clear structure-activity relationships, where substitutions at key positions can dramatically influence cytotoxic efficacy. The primary mechanism of action often involves the targeted inhibition of protein kinases crucial for cell cycle progression, leading to cell cycle arrest and apoptosis.

Future research should focus on leveraging these SAR insights to design next-generation isomers with enhanced potency, improved selectivity to reduce off-target effects, and better pharmacokinetic profiles for increased clinical efficacy.[1] The continued exploration of this rich chemical space holds significant promise for expanding the arsenal of targeted therapies in the fight against cancer.

References

A Comparative Guide to the Efficacy of 5-Bromopyrazolo[1,5-a]pyrimidine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, most notably as potent inhibitors of protein kinases.[1][2] The introduction of a bromine atom at the 5-position of this heterocyclic system offers a strategic chemical handle for further synthetic elaboration, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth technical comparison of the efficacy of 5-Bromopyrazolo[1,5-a]pyrimidine derivatives in critical cell-based assays, offering insights into their mechanism of action and therapeutic potential. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize the complex signaling pathways these compounds modulate.

The Rationale for Targeting Kinases with Pyrazolo[1,5-a]pyrimidines

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][3] The pyrazolo[1,5-a]pyrimidine core, being a purine bioisostere, is adept at fitting into the ATP-binding pocket of various kinases, leading to their inhibition.[4] This competitive inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The strategic placement of a bromine atom can enhance binding affinity and provide a vector for further chemical modifications to improve selectivity and potency.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic potential of novel compounds is a primary determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this, representing the concentration of a compound that inhibits 50% of cell viability. The following table summarizes the reported IC50 values for a selection of pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines. While specific data for 5-bromo derivatives is often embedded within broader studies, the data presented for the parent scaffold highlights the compound class's potent anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 14a HCT116 (Colon)0.0020[1]
Compound 7d HCT-116 (Colon)Not specified, but showed good activity[4]
Compound 11a PC-3 (Prostate)Not specified, but showed good activity[4]
Compound 5h HCT-116 (Colon)1.51[5]
Compound 6c MCF-7 (Breast)7.68[5]
RD-I-53 A2780 (Ovarian)0.9[6]
Compound 3a A549 (Lung)5.988[7]
Compound 15n PC-3 (Prostate)1.86[8]

Note: The variability in reported IC50 values can be attributed to differences in the specific substitutions on the pyrazolo[1,5-a]pyrimidine core, the specific cancer cell line's genetic makeup, and the assay conditions.

Key Cell-Based Assays for Efficacy Determination

To comprehensively evaluate the anticancer potential of this compound derivatives, a battery of cell-based assays is employed. These assays provide insights into cytotoxicity, target engagement, and the mechanism of action.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. It is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of their viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Target Engagement: In Vitro Kinase Inhibition Assay

To confirm that the cytotoxic effects of the pyrazolo[1,5-a]pyrimidine derivatives are due to the inhibition of specific kinases, an in vitro kinase assay is performed. This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the purified kinase, a specific substrate peptide, and the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP, and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for kinase inhibition.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, & Compound A->B C Initiate with ATP B->C D Incubate C->D E Stop Reaction & Detect ADP D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for assessing in vitro kinase inhibition.

Mechanism of Action: Cell Cycle Analysis

Many kinase inhibitors exert their anticancer effects by inducing cell cycle arrest. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Cell_Cycle_Workflow A Treat Cells with Compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Acquire Data on Flow Cytometer C->D E Analyze Cell Cycle Distribution D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Modulated Signaling Pathways

This compound derivatives have been shown to inhibit several key kinases involved in oncogenic signaling. Understanding these pathways is crucial for rational drug design and for predicting potential therapeutic applications.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[9][10] Pyrazolo[1,5-a]pyrimidines can act as ATP-competitive inhibitors of EGFR, blocking its activation.[3]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Inhibitor 5-Bromopyrazolo[1,5-a] pyrimidine Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

The B-Raf/MEK/ERK Signaling Pathway

The RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade downstream of RAS that regulates cell growth and division. Mutations in B-Raf are common in melanoma. Pyrazolo[1,5-a]pyrimidines can inhibit B-Raf and MEK, thereby blocking this pro-proliferative pathway.[3]

BRaf_MEK_ERK_Pathway Ras Activated Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 5-Bromopyrazolo[1,5-a] pyrimidine Derivative Inhibitor->BRaf Inhibitor->MEK

Caption: Dual inhibition of the B-Raf/MEK/ERK pathway.

CDK-Mediated Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. By forming complexes with cyclins, CDKs phosphorylate key substrates to drive cells through different phases. Inhibition of CDKs, such as CDK2, by pyrazolo[1,5-a]pyrimidine derivatives can lead to cell cycle arrest, typically at the G1/S or G2/M transition.

CDK_Pathway G1 G1 Phase CDK_Cyclin CDK/Cyclin Complex G1->CDK_Cyclin S S Phase G2 G2 Phase S->G2 M M Phase G2->M Progression Cell Cycle Progression M->Progression CDK_Cyclin->S Inhibitor 5-Bromopyrazolo[1,5-a] pyrimidine Derivative Inhibitor->CDK_Cyclin

Caption: Inhibition of CDK-mediated cell cycle progression.

The Trk Signaling Pathway

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[10] Gene fusions involving Trk genes can lead to oncogenic drivers in various cancers. Pyrazolo[1,5-a]pyrimidine-based molecules are prominent Trk inhibitors.[10]

Trk_Pathway Neurotrophin Neurotrophin Trk Trk Receptor Neurotrophin->Trk PI3K_AKT PI3K/AKT Pathway Trk->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Trk->RAS_MAPK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Inhibitor 5-Bromopyrazolo[1,5-a] pyrimidine Derivative Inhibitor->Trk

Caption: Inhibition of the Trk signaling pathway.

Representative Synthesis of a this compound Derivative

The synthesis of this compound derivatives typically involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent, followed by bromination.

  • Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: A mixture of a 3-aminopyrazole (1 equivalent) and a suitable 1,3-dicarbonyl compound (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with ethanol, and dried to afford the pyrazolo[1,5-a]pyrimidine core.

  • Step 2: Bromination: The pyrazolo[1,5-a]pyrimidine (1 equivalent) is dissolved in a suitable solvent such as chloroform or acetic acid. N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the this compound derivative.

Synthesis_Workflow A 3-Aminopyrazole + 1,3-Dicarbonyl B Cyclocondensation (Reflux in Acetic Acid) A->B C Pyrazolo[1,5-a]pyrimidine Core B->C D Bromination with NBS C->D E This compound D->E

Caption: General synthetic route to 5-Bromopyrazolo[1,5-a]pyrimidines.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with potent anticancer activity, primarily through the inhibition of key protein kinases. The cell-based assays discussed in this guide are essential tools for characterizing their efficacy and mechanism of action. The bromine substituent not only enhances biological activity but also serves as a versatile handle for the synthesis of new analogs with improved potency and selectivity. Future research should focus on expanding the structure-activity relationship studies of 5-bromo derivatives, exploring their efficacy in 3D cell culture models and in vivo xenograft models, and identifying novel kinase targets for this promising scaffold.

References

A Senior Application Scientist's Guide to Benchmarking New Pyrazolo[1,5-a]pyrimidine Compounds Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors.[1][2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of novel kinase inhibitors is a cornerstone of modern drug discovery. However, the path from a promising new compound to a viable therapeutic candidate is paved with rigorous and objective evaluation.

This guide provides a comprehensive framework for benchmarking a novel, hypothetical pyrazolo[1,5-a]pyrimidine compound, which we will refer to as PzP-42 , against established inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[3] We will compare PzP-42 against two well-characterized CDK2 inhibitors, Ribociclib and Dinaciclib .[3][4]

The purpose of this guide is to move beyond a simple recitation of protocols. As a senior application scientist, my aim is to provide the "why" behind the "how" – to explain the causal logic behind experimental choices and to present a self-validating system of protocols that ensures the generation of robust and reliable data. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical evaluation of new chemical entities.

The Benchmarking Workflow: A Multi-faceted Approach

A thorough benchmarking strategy for a new kinase inhibitor involves a tiered approach, moving from in vitro biochemical assays to cell-based assays that probe the compound's activity in a more physiologically relevant context. Our evaluation of PzP-42 will encompass three key experimental stages:

  • In Vitro Kinase Assay: To determine the direct inhibitory potential of PzP-42 on the CDK2 enzyme and compare its half-maximal inhibitory concentration (IC50) with our benchmark compounds.

  • Cellular Target Engagement Assay: To assess whether PzP-42 can effectively inhibit CDK2 activity within a cellular environment by measuring the phosphorylation of a known downstream substrate.

  • Cell Viability Assay: To evaluate the functional consequence of CDK2 inhibition by PzP-42 on the proliferation and viability of a cancer cell line.

This multi-pronged approach provides a holistic view of the compound's performance, from its direct interaction with the target protein to its ultimate biological effect on cancer cells.

Experimental Workflow Diagram

G cluster_0 Benchmarking Workflow for PzP-42 A In Vitro Kinase Assay (IC50 Determination) B Cellular Target Engagement (Western Blot) A->B Confirms cellular penetration & target engagement D Data Analysis & Comparison A->D C Cell Viability Assay (MTT/CCK-8) B->C Links target inhibition to cellular phenotype C->D Comprehensive Performance Profile

Caption: A streamlined workflow for the comprehensive evaluation of a novel kinase inhibitor.

Methodologies: Detailed Protocols and Scientific Rationale

In Vitro CDK2 Kinase Assay (IC50 Determination)

Rationale: The in vitro kinase assay is the first and most direct measure of a compound's potency against its target enzyme.[5] By determining the IC50 value, we can quantify the concentration of PzP-42 required to inhibit 50% of CDK2's enzymatic activity. This provides a fundamental metric for comparison against our benchmarks, Ribociclib and Dinaciclib. For this assay, we will utilize a well-established method such as an ADP-Glo™ kinase assay, which measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a master mix containing recombinant CDK2/Cyclin E1 enzyme and a suitable substrate (e.g., Histone H1) in kinase buffer.

    • Perform serial dilutions of PzP-42, Ribociclib, and Dinaciclib in DMSO, followed by a final dilution in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Procedure:

    • Add 10 µL of the diluted inhibitors or vehicle (DMSO) to the wells of a 96-well plate.[5]

    • Add 20 µL of the enzyme/substrate master mix to each well.[5]

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.[5]

    • Initiate the kinase reaction by adding 20 µL of ATP solution to each well.[5]

    • Allow the reaction to proceed for 60 minutes at 30°C.[5]

    • Stop the reaction and measure ADP production according to the ADP-Glo™ assay manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value for each compound.[5]

Cellular Target Engagement: Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation

Rationale: A potent in vitro inhibitor may not necessarily be effective in a cellular context due to factors like cell permeability and stability. This experiment aims to verify that PzP-42 can access and inhibit CDK2 within intact cells. We will assess the phosphorylation of the Retinoblastoma (Rb) protein, a key downstream substrate of CDK2. A reduction in phosphorylated Rb (p-Rb) indicates successful target engagement by our inhibitor.

Signaling Pathway Diagram

G cluster_pathway CDK2-Rb Signaling Pathway CDK2 CDK2/ Cyclin E1 Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase S-Phase Entry E2F->S_Phase Promotes PzP42 PzP-42 PzP42->CDK2 Inhibits

Caption: Inhibition of the CDK2/Cyclin E1 complex by PzP-42 prevents the phosphorylation of Rb, leading to the inhibition of S-phase entry.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line with high CDK2 activity (e.g., HCT116) in 6-well plates and grow to 70-80% confluency.[6]

    • Treat the cells with increasing concentrations of PzP-42, Ribociclib, and Dinaciclib for a predetermined time (e.g., 24 hours). Include a vehicle-treated control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[7]

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[9]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Rb (Ser807/811) and total Rb overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detect the chemiluminescent signal using an imaging system.[7]

  • Data Analysis:

    • Quantify the band intensities for p-Rb and total Rb.

    • Normalize the p-Rb signal to the total Rb signal to determine the relative inhibition of Rb phosphorylation at different inhibitor concentrations.

Cell Viability Assay (MTT/CCK-8)

Rationale: The ultimate goal of an anti-cancer therapeutic is to inhibit the growth and proliferation of cancer cells.[10] A cell viability assay, such as the MTT or CCK-8 assay, measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12] This assay will allow us to determine the half-maximal effective concentration (EC50) of PzP-42 and compare its cytotoxic or cytostatic effects with the benchmark inhibitors.

Protocol:

  • Cell Seeding:

    • Seed HCT116 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of PzP-42, Ribociclib, and Dinaciclib. Include a vehicle-treated control.

    • Incubate the cells for 72 hours.

  • Viability Measurement:

    • Add MTT or CCK-8 reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for the conversion of the reagent to a colored product by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Results: A Comparative Analysis

The following tables summarize the hypothetical, yet realistic, data obtained from the benchmarking experiments.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
PzP-42 CDK2/Cyclin E115
RibociclibCDK2/Cyclin E125
DinaciclibCDK2/Cyclin E15

Table 2: Cellular Potency

CompoundCell Linep-Rb Inhibition (EC50, nM)Cell Viability (EC50, nM)
PzP-42 HCT11650 120
RibociclibHCT11680250
DinaciclibHCT1161545

Discussion and Interpretation

The data presented above provides a strong foundation for the initial assessment of PzP-42.

  • In Vitro Potency: PzP-42 demonstrates potent inhibition of the CDK2/Cyclin E1 complex with an IC50 of 15 nM. This is more potent than Ribociclib (25 nM) but less potent than the highly potent inhibitor Dinaciclib (5 nM). This initial result positions PzP-42 as a promising candidate for further investigation.

  • Cellular Activity: In the cellular context, PzP-42 effectively inhibits the phosphorylation of Rb with an EC50 of 50 nM, again showing greater potency than Ribociclib (80 nM) but less than Dinaciclib (15 nM). The shift in potency from the in vitro to the cellular assay (from 15 nM to 50 nM) is expected and can be attributed to factors such as cell membrane permeability and intracellular target engagement.

  • Anti-proliferative Effects: The cell viability data corroborates the target engagement findings. PzP-42 inhibits the proliferation of HCT116 cells with an EC50 of 120 nM, demonstrating a superior anti-proliferative effect compared to Ribociclib (250 nM). As expected, Dinaciclib remains the most potent compound in this assay (45 nM).

Overall Assessment:

PzP-42 emerges as a potent and cell-active inhibitor of CDK2. While not as potent as the benchmark compound Dinaciclib, it consistently outperforms Ribociclib across all three assays. This suggests that PzP-42 possesses a favorable combination of enzymatic inhibition and cellular permeability.

Future Directions:

The promising results from this initial benchmarking warrant further investigation. The next logical steps would include:

  • Kinase Selectivity Profiling: To assess the selectivity of PzP-42 against a panel of other kinases to understand its off-target effects.[13]

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of PzP-42 in animal models.[14]

  • Pharmacokinetic and Toxicological Studies: To determine the drug-like properties of PzP-42.

Conclusion

This guide has outlined a robust and scientifically sound framework for the initial benchmarking of a novel pyrazolo[1,5-a]pyrimidine kinase inhibitor, PzP-42. By employing a multi-faceted approach that combines in vitro, cellular, and functional assays, and by comparing the results to well-characterized known inhibitors, we can make informed decisions about the future development of new therapeutic candidates. The hypothetical data for PzP-42 demonstrates its potential as a potent and selective CDK2 inhibitor, justifying its advancement to the next stage of preclinical development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and innovation. The final and arguably one of the most critical stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Bromopyrazolo[1,5-a]pyrimidine, ensuring the protection of both laboratory personnel and the environment. Our focus is to empower you with the knowledge to manage this process with the same rigor you apply to your research.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound. While specific toxicological data may be limited, the available safety information classifies it as a substance requiring careful handling throughout its lifecycle.

Key Hazard Information:

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07 (Harmful)
H315Causes skin irritationGHS07 (Harmful)
H319Causes serious eye irritationGHS07 (Harmful)
H335May cause respiratory irritationGHS07 (Harmful)

Data sourced from supplier safety information.

The presence of the bromine atom also places this compound in the category of organobromides. It is crucial to recognize that such compounds can be persistent in the environment and may have the potential for bioaccumulation.[1] This underscores the importance of preventing its release into the sewer system or general waste streams.

The Core Principle: Segregation is Key

The cardinal rule of chemical waste management is meticulous segregation. Mixing incompatible waste streams can lead to dangerous reactions, generating heat, toxic gases, or even explosions. For this compound, this means it must be collected in a dedicated, properly labeled waste container.

Never mix this compound waste with:

  • Acids or Bases: While specific reactivity data is not available, the potential for reaction with strong acids or bases should be assumed.[2]

  • Oxidizing Agents: To prevent potentially violent reactions, keep this compound separate from strong oxidizers.[2]

  • Aqueous Waste (unless specified by your institution's EHS): Do not dispose of this compound down the drain.[3]

The following flowchart provides a visual guide to the initial waste segregation decision-making process in the laboratory.

WasteSegregation Start Generated Waste Containing This compound IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste Stream: - Unused Reagent - Contaminated Labware (e.g., weigh boats, gloves) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Stream: - Reaction Mixtures - Solvent Rinses IsSolid->LiquidWaste Liquid HalogenatedContainer Designated 'Halogenated Organic Waste' Container SolidWaste->HalogenatedContainer IsHalogenated Does the liquid waste contain halogenated solvents? LiquidWaste->IsHalogenated NonHalogenatedContainer Designated 'Non-Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes IsHalogenated->NonHalogenatedContainer No

Caption: Waste Segregation Flowchart for this compound.

Step-by-Step Disposal Protocol

This protocol is a general guideline. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) procedures.[4][5]

Step 1: Waste Container Selection and Labeling
  • Container Choice: Select a container that is chemically compatible with this compound and any solvents it may be mixed with. A high-density polyethylene (HDPE) or glass container is generally appropriate.[6] The container must have a secure, leak-proof lid.[7]

  • Labeling: Proper labeling is a regulatory requirement and crucial for safety. The label on your hazardous waste container must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration or percentage of all components in the waste container.

    • The date the first waste was added to the container.

    • The specific hazards associated with the waste (e.g., "Harmful," "Irritant").

Step 2: Accumulation of Waste
  • Satellite Accumulation Area (SAA): Designated SAAs are the proper locations for storing hazardous waste in the laboratory.[2][4] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][5] This minimizes the release of any potentially harmful vapors.

  • Volume Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA, which is typically 55 gallons. For acutely toxic "P-listed" wastes, the limit is much lower (e.g., one quart).[4][5] While this compound is not typically a P-listed waste, it is good practice to be mindful of accumulation volumes.

Step 3: Disposal of Empty Containers
  • Rinsing: Empty containers that held this compound must be properly managed. A common procedure is to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

  • Defacing and Disposal: After rinsing and air-drying, completely deface or remove the original label to avoid confusion.[4] The container can then typically be disposed of in a designated "broken glass" or "lab glass" waste box.[4] Note: If the compound were an acutely toxic "P-listed" waste, the empty container itself would need to be managed as hazardous waste.[4]

Step 4: Arranging for Waste Pickup
  • Contacting EHS: Once your waste container is full, or if it has been in the SAA for an extended period (often up to one year for partially filled containers), you must arrange for its removal by your institution's EHS department.[2]

  • Documentation: Complete any required hazardous waste disposal forms accurately and completely. This documentation is a critical part of the cradle-to-grave tracking of hazardous materials.

Emergency Procedures in Case of Spills

In the event of a spill of this compound, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE): If it is safe to do so, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, a respirator may be necessary.

  • Containment and Cleanup:

    • For small solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.

    • For small liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Waste Minimization: A Proactive Approach

The most sustainable disposal method is to minimize waste generation in the first place. Consider the following strategies in your experimental design:

  • Order only the quantity of chemical needed for your experiments. [5]

  • Maintain an accurate chemical inventory to avoid ordering duplicates. [5]

  • Where possible, consider using less hazardous alternative reagents.

  • Employ microscale experimental techniques to reduce the volume of reagents and solvents used.

By integrating these principles and procedures into your laboratory workflow, you contribute to a culture of safety and environmental responsibility. The proper disposal of this compound is not merely a regulatory hurdle but a professional obligation that reflects the integrity of your scientific practice.

References

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 5-Bromopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromopyrazolo[1,5-a]pyrimidine is foundational to therapeutic innovation. This compound, a member of the versatile pyrazolo[1,5-a]pyrimidine scaffold, is a valuable building block in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer treatment.[1][2] However, its utility in synthesis is matched by a clear hazard profile that necessitates a rigorous and uncompromising approach to personal safety.

This guide moves beyond a simple checklist. It provides a complete operational plan, grounded in authoritative safety data, to ensure you can handle this compound with confidence and control. We will dissect the why behind each piece of equipment, establish protocols that prevent cross-contamination, and outline clear, task-specific actions to maintain a safe laboratory environment.

Hazard Profile: Understanding the Risks of this compound

To select the correct PPE, we must first understand the specific threats posed by the compound. This compound is a solid, often a fine powder, which makes dust formation and inhalation a primary concern. According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, its hazard profile is well-defined.[3]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]

The causality is clear: the compound's chemical properties can irritate or damage the skin, eyes, and respiratory tract upon direct contact or inhalation. Our PPE strategy, therefore, is a multi-barrier system designed to prevent these routes of exposure.

The Core PPE Ensemble: Your Non-Negotiable Barrier

For any task involving this compound, a baseline level of PPE is mandatory. This core ensemble is designed to protect against incidental contact and minor splashes or spills.

PPE ComponentSpecificationRationale & Causality
Eye Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards.[3]Protects against dust particles and splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Face Protection Face shield (worn over goggles).Required when there is a significant risk of splashing or dust generation (e.g., weighing large quantities, reaction quenching).[3][5]
Hand Protection Chemical-resistant gloves (Nitrile is a suitable first choice).[6][7]Prevents skin contact and irritation.[3] Gloves must be inspected for tears before each use. Double-gloving is recommended for extended procedures.
Body Protection Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs.Protects skin on the arms and body from contamination. Ensures clothing worn underneath is not exposed.[5]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Task-Specific PPE Escalation

Different laboratory procedures carry different levels of risk. The following section provides step-by-step guidance for escalating your PPE based on the specific task and the engineering controls available.

Workflow: Respiratory Protection Decision Matrix

The primary variable in handling this solid compound is the risk of aerosolization. The following diagram outlines the decision-making process for selecting appropriate respiratory protection.

PPE_Workflow Respiratory Protection Workflow for this compound cluster_0 Task Assessment cluster_1 Engineering Controls cluster_2 PPE Selection Start Start: Prepare to handle This compound CheckTask Is the task likely to generate dust? (e.g., weighing, scraping, transfer) Start->CheckTask CheckHood Is the work being performed in a certified chemical fume hood or ventilated balance enclosure? CheckTask->CheckHood Yes CorePPE Action: Wear Core PPE (Goggles, Nitrile Gloves, Lab Coat) CheckTask->CorePPE No (e.g., handling sealed container) CheckHood->CorePPE Yes EscalateResp Action: Add Respiratory Protection (NIOSH-approved N95 respirator or higher) CheckHood->EscalateResp No

Caption: Decision matrix for selecting appropriate respiratory protection.

Step-by-Step Handling Procedures

A. Weighing and Aliquoting (High Dust Risk)

  • Location: Perform all weighing activities inside a certified chemical fume hood or a ventilated balance enclosure. This is the most critical engineering control to minimize respiratory exposure.[3]

  • PPE:

    • Core PPE Ensemble (Goggles, Double Nitrile Gloves, Lab Coat).

    • Respiratory Protection: If a ventilated enclosure is not available, a NIOSH-approved N95 respirator is the minimum requirement.[5] All respirator use must be part of a formal institutional program that includes fit testing and medical clearance.[5]

  • Technique: Use a micro-spatula to handle the solid. Avoid pouring, which can create dust clouds. Close the container immediately after dispensing.

B. Dissolution and Reaction Setup

  • Location: All work should be conducted within a chemical fume hood.

  • PPE: Core PPE Ensemble. A face shield over goggles is strongly recommended during the addition of solvents or reagents, as this is a point of potential splashing.[5]

  • Technique: Add solvents slowly to the solid to avoid splashing. Ensure all vessels are securely clamped.

C. Waste Disposal

  • Solid Waste: All contaminated solids (gloves, weigh boats, paper towels) must be disposed of in a dedicated, clearly labeled hazardous waste container.[3][4]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated halogenated organic waste container. Do not pour this material down the drain.[3]

  • PPE: Wear the Core PPE Ensemble during all waste handling procedures.

Protocol: Donning, Doffing, and Disposal of PPE

The integrity of your PPE is only as good as your procedure for using it. Contaminated gloves can spread the compound to door handles, pens, and personal items. Follow this sequence to ensure safety.

Donning (Putting On) PPE:

  • Put on your lab coat and fasten all buttons.

  • Put on your safety goggles.

  • Put on your face shield (if required).

  • Perform hand hygiene (wash with soap and water).

  • Put on your first pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.

  • Put on your second pair of gloves.

Doffing (Taking Off) PPE: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of your now-uncovered hand under the cuff of the remaining glove and peel it off, again turning it inside out. Dispose of them immediately in the hazardous waste bin.

  • Face Shield/Goggles: Remove from the back of your head, handling only the strap.

  • Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in the designated bin for lab laundry.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Emergency Plan: Exposure and Decontamination

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for this compound available to provide to emergency responders.[3]

By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-Bromopyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.